5-(2-Fluorophenyl)nicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEMCRBSNWWVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602476 | |
| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705961-96-2 | |
| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Fluorophenyl)nicotinic acid
Abstract
This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of 5-(2-Fluorophenyl)nicotinic acid, a valuable molecular scaffold in medicinal chemistry and drug development.[1][2] The introduction of a fluorophenyl group into the nicotinic acid framework can significantly modulate the biological activity and pharmacokinetic properties of resulting compounds.[3][4] This document outlines a robust and widely applicable synthetic methodology—the Suzuki-Miyaura cross-coupling reaction—and details the necessary analytical techniques for unambiguous structural confirmation and purity assessment. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven protocols.
Introduction and Strategic Overview
This compound is a substituted aromatic carboxylic acid of significant interest in pharmaceutical research. Its structure combines the nicotinic acid moiety, a fundamental component of the essential nutrient niacin (Vitamin B3), with a 2-fluorophenyl group.[5][6][7] Fluorine substitution is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity, and modulate pKa.[3]
The synthesis of this biaryl compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction. Among the various methods, the Suzuki-Miyaura coupling is the preferred strategy due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[1][2][8][9] This guide focuses on the solution-phase synthesis from 5-bromonicotinic acid and 2-fluorophenylboronic acid.
Synthesis via Suzuki-Miyaura Cross-Coupling
The core transformation involves the creation of a carbon-carbon bond between the C5 position of the pyridine ring and the C1 position of the fluorophenyl ring.[2]
Reaction Scheme:
Mechanistic Rationale and Component Selection
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is critical for troubleshooting and optimization.
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this type of transformation.[1][2] The phosphine ligands stabilize the palladium center and are crucial for the key steps of oxidative addition and reductive elimination. The reaction begins with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate.
-
Base (K₃PO₄): A base is essential for the transmetalation step.[1][9] It activates the boronic acid by forming a more nucleophilic boronate complex, which then readily transfers its aryl group (the 2-fluorophenyl moiety) to the palladium center. Potassium phosphate is an effective base for this purpose, offering a good balance of reactivity and tolerance for the acidic proton of the carboxylic acid.
-
Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the various reagents, including the inorganic base, and its high boiling point, which allows the reaction to be heated to drive it to completion.[1][2]
Detailed Experimental Protocol (Solution-Phase)
Safety Note: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times. Reagents are irritants and should be handled with care.
Materials:
-
5-bromonicotinic acid
-
2-fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hydrochloric acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).[1][2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the Pd(0) catalyst.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add anhydrous DMF via syringe.[1]
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.[1][2]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromonicotinic acid is consumed (typically 12-24 hours).[11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to a pH of ~3-4 with 1M HCl. This step protonates the carboxylate, making the product soluble in organic solvents.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[1]
-
Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous sodium sulfate.[1]
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude this compound is typically an off-white or pale yellow solid.[12] Purification is essential to remove residual catalyst, unreacted starting materials, and byproducts.
Recrystallization Protocol:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes) until the solid just dissolves.[1][13]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Characterization and Data Analysis
Unambiguous characterization is required to confirm the identity and purity of the synthesized compound.
Overview of Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are the most powerful tools for structural elucidation. ¹H NMR confirms the presence and connectivity of protons, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR confirms the presence of the fluorine atom.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[15] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Expected Analytical Data
The following table summarizes the key physical and spectral data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol [16] |
| Appearance | White to off-white solid |
| Melting Point | Varies; typically >200 °C |
| ¹H NMR (DMSO-d₆) | Anticipated shifts: δ ~13.5 (s, 1H, COOH), 9.1-8.9 (m, 2H, pyridine H2, H6), 8.4-8.2 (m, 1H, pyridine H4), 7.7-7.3 (m, 4H, fluorophenyl protons). |
| ¹³C NMR (DMSO-d₆) | Anticipated shifts: δ ~166 (COOH), ~160 (C-F, doublet), ~152-124 (aromatic carbons). |
| Mass Spec (ESI+) | m/z [M+H]⁺ = 218.06 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are based on typical shifts for nicotinic acid derivatives and fluorophenyl groups.[17][18]
Workflow Visualization
The overall process from synthesis to final characterization can be visualized as a logical workflow.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This guide has detailed a reliable and well-precedented method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura coupling. The provided protocol, rooted in established chemical principles, offers a clear path from commercially available starting materials to the purified target compound. The characterization data outlined herein provides a benchmark for researchers to validate their results, ensuring high purity and structural integrity. This molecule serves as a key building block, and mastery of its synthesis is a valuable skill for any scientist engaged in the design and development of novel chemical entities for pharmaceutical and agrochemical applications.[4]
References
- BenchChem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- BenchChem. Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.
- BenchChem. Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.
- Chemsrc. This compound | CAS#:705961-96-2.
- Smolecule. 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid.
- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
- Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- Organic Syntheses. nicotinic acid.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chem-Impex. 5-(4-Fluorophenyl)nicotinic acid.
- Google Patents. Purification of nicotinic acid - US3037987A.
- Organic Chemistry Portal. Suzuki Coupling.
- Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- BMRB. bmse000104 Nicotinic Acid.
- PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Basic 1H- and 13C-NMR Spectroscopy.
- PMC - NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- PubMed. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS#:705961-96-2 | Chemsrc [chemsrc.com]
- 17. preprints.org [preprints.org]
- 18. rsc.org [rsc.org]
The Biological Activity of 5-(2-Fluorophenyl)nicotinic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in the management of dyslipidemia.[1] Its ability to modulate a broad spectrum of lipids, including the reduction of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), and most notably, the robust elevation of high-density lipoprotein (HDL) cholesterol, has made it a valuable therapeutic agent.[2] The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has significantly advanced our understanding of its mechanism of action and spurred the development of novel analogs with potentially improved therapeutic profiles.[3] This guide provides an in-depth technical overview of the biological activity of a specific analog, 5-(2-Fluorophenyl)nicotinic acid, within the context of GPR109A pharmacology. While direct experimental data on this particular compound is limited, its structural similarity to nicotinic acid allows for informed hypotheses regarding its biological activities, potential therapeutic applications, and the experimental methodologies required for its characterization.
The GPR109A Receptor: A Key Mediator of Nicotinic Acid's Effects
GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages, Langerhans cells, and neutrophils.[4] Its activation by nicotinic acid initiates a cascade of intracellular signaling events that are responsible for both the therapeutic and some of the adverse effects of the drug.
Mechanism of Action
Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP in adipocytes is a key mechanism behind the anti-lipolytic effect of nicotinic acid, leading to a decrease in the release of free fatty acids into circulation.[4]
Beyond the canonical Gi pathway, GPR109A activation can also trigger alternative signaling pathways, including those involving β-arrestins, which may contribute to its pleiotropic effects.[4]
Biological Activities of Nicotinic Acid Derivatives: A Foundation for Understanding this compound
The nicotinic acid scaffold has been the subject of extensive medicinal chemistry efforts to develop novel compounds with improved efficacy and tolerability. These studies have revealed a diverse range of biological activities beyond lipid modification.
Anti-inflammatory Properties
Activation of GPR109A on immune cells, such as macrophages, has been shown to exert potent anti-inflammatory effects.[5] Nicotinic acid can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6] This anti-inflammatory action is believed to contribute to its anti-atherosclerotic effects, independent of its lipid-modifying properties.[5]
Antioxidant and Anticancer Potential
Recent research has explored the antioxidant and anticancer activities of novel nicotinic acid derivatives. Some synthesized compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, and have shown cytotoxic effects against various cancer cell lines.[7]
This compound: A Profile
Based on its structure as a 5-phenyl substituted nicotinic acid analog, this compound is predicted to be an agonist of the GPR109A receptor. The introduction of the 2-fluorophenyl group at the 5-position of the pyridine ring is a key structural modification that will influence its pharmacological properties.
Hypothesized Biological Activities
-
GPR109A Agonism: It is highly probable that this compound will bind to and activate the GPR109A receptor. The affinity and potency of this interaction will depend on how the 2-fluorophenyl moiety fits within the receptor's binding pocket. Structure-activity relationship studies of other GPR109A agonists suggest that the binding pocket is relatively constrained.[8]
-
Anti-lipolytic and Lipid-Modifying Effects: By activating GPR109A in adipocytes, the compound is expected to inhibit lipolysis, leading to a reduction in plasma free fatty acids and subsequently, triglycerides and VLDL cholesterol. Effects on HDL and LDL cholesterol are also anticipated.
-
Anti-inflammatory Activity: Similar to nicotinic acid, activation of GPR109A on immune cells by this compound is likely to result in anti-inflammatory responses.
-
Vasodilation (Flushing): A common side effect of GPR109A agonists is cutaneous vasodilation, or flushing, which is mediated by the release of prostaglandins from skin immune cells. It is plausible that this compound will also induce this effect.
Experimental Characterization of this compound
A systematic experimental approach is necessary to validate the hypothesized biological activities of this compound and to fully characterize its pharmacological profile.
In Vitro Assays
A series of in vitro assays should be conducted to determine the compound's activity at the molecular and cellular levels.
Step-by-Step Protocol for GPR109A Activation Assay:
-
Cell Culture: Maintain a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a range of test concentrations.
-
cAMP Measurement:
-
Seed the GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound or a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
After an incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal effect.
Ex Vivo and In Vivo Studies
Following in vitro characterization, the biological activity of this compound should be assessed in more complex biological systems.
-
Anti-inflammatory Activity: The ability of the compound to suppress pro-inflammatory cytokine production (e.g., TNF-α, IL-6) can be evaluated in primary immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).
-
Lipid Modification: In vivo studies in appropriate animal models of dyslipidemia (e.g., hyperlipidemic hamsters or mice) are essential to determine the compound's effects on plasma lipid profiles.
-
Flushing Response: The potential for the compound to induce flushing can be assessed in animal models by measuring changes in ear blood flow using techniques like laser Doppler flowmetry.
Data Presentation
Table 1: Representative Biological Data for Nicotinic Acid
| Parameter | Value | Cell/System | Reference |
| GPR109A EC50 (cAMP inhibition) | ~100 µM | CHO-K1 cells | |
| Inhibition of TNF-α | Significant | RAW264.7 macrophages | |
| Inhibition of IL-6 | Significant | RAW264.7 macrophages |
Visualizations
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a promising, yet uncharacterized, analog of nicotinic acid. Based on its chemical structure, it is hypothesized to act as a GPR109A agonist, exhibiting a range of biological activities including lipid modification and anti-inflammatory effects. The comprehensive experimental workflow outlined in this guide provides a robust framework for elucidating its detailed pharmacological profile. Further research into this and similar analogs is warranted to explore their potential as next-generation therapeutics for dyslipidemia and inflammatory diseases, potentially with an improved side effect profile compared to nicotinic acid.
References
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Arch Pharm (Weinheim). 2023;356(11):e2300250. [Link]
-
The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. J Neurosci. 2017;37(45):10900-10912. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorg Chem. 2024;145:107136. [Link]
-
Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorg Med Chem Lett. 2011;21(9):2736-9. [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science. 2009;28(2):149-157. [Link]
-
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorg Med Chem Lett. 2007;17(20):5620-3. [Link]
-
Structure activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Monash University. 2011. [Link]
-
Structures of GPR109A agonists presented herein with compound... ResearchGate. 2007. [Link]
-
Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Semantic Scholar. 2011. [Link]
-
Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). J Biol Chem. 2006;281(38):27848-55. [Link]
-
GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Invest Ophthalmol Vis Sci. 2015;56(1):567-76. [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. 2009. [Link]
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chem Pharm Bull (Tokyo). 2013;61(9):945-53. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. 2021;26(4):947. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. J Mol Struct. 2022;1250:131778. [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Front Pharmacol. 2022;13:1017309. [Link]
-
Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. J Clin Invest. 2011;121(3):1215-27. [Link]
-
Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. Int J Mol Sci. 2023;24(9):8241. [Link]
-
Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. 2021;26(4):1024. [Link]
-
The role of HCA2 (GPR109A) in regulating macrophage function. FASEB J. 2017;31(12):5416-5428. [Link]
-
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. 2014;40(1):128-39. [Link]
-
GPR109A and Vascular Inflammation. Curr Atheroscler Rep. 2014;16(5):413. [Link]
-
Mechanism of action of niacin. Am J Cardiol. 2008;101(8A):20B-26B. [Link]
-
Nicotinic Acid. PubChem. [Link]
Sources
- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 5-(2-Fluorophenyl)nicotinic Acid Derivatives: A Technical Guide
Introduction: The Strategic Importance of the 5-(2-Fluorophenyl)nicotinic Acid Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the utilization of privileged heterocyclic scaffolds are cornerstone principles for the design of novel therapeutics. The this compound core has emerged as a particularly promising structural motif, marrying the metabolic stability and unique electronic properties conferred by fluorine with the versatile biological activity of the nicotinic acid framework. The introduction of the 2-fluorophenyl group at the 5-position of the nicotinic acid ring system creates a molecule with distinct physicochemical properties, influencing its lipophilicity, membrane permeability, and interactions with biological targets. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this important class of compounds, aimed at researchers and professionals in the field of drug discovery and development.
Part 1: Synthetic Strategies for this compound and Its Derivatives
The construction of the this compound scaffold and its subsequent derivatization are pivotal to exploring its therapeutic potential. The most robust and widely employed method for the synthesis of the core structure is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient means of forming the crucial carbon-carbon bond between the pyridine and phenyl rings.
Core Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of this compound is typically achieved through the coupling of a 5-halonicotinic acid, most commonly 5-bromonicotinic acid, with 2-fluorophenylboronic acid. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.
Figure 1: General workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-bromonicotinic acid (1.0 eq.), 2-fluorophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and then a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of the this compound core is a versatile handle for further chemical modifications, most commonly to form amides and esters. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties.
Amide Formation:
Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt), or activating the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, are effective methods for amide synthesis.
Esterification:
Fischer esterification, by refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid (e.g., H₂SO₄), is a straightforward method for preparing simple alkyl esters.
Part 2: Structure-Activity Relationships (SAR) and Biological Targets
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the nicotinic acid and the phenyl rings. While specific SAR studies on this exact scaffold are emerging, we can extrapolate from related nicotinamide and 5-phenylnicotinic acid derivatives to guide future drug design efforts.
Anticancer Activity
Nicotinamide derivatives have shown promise as anticancer agents, with several studies highlighting their ability to inhibit various kinases and other key cellular targets. For the this compound scaffold, derivatization of the carboxylic acid to amides is a key strategy.
| Compound ID | R Group (Amide) | Target Cell Line | IC50 (µM) | Reference |
| 4d | N-(2-Oxopropyl) | NCI-H460 (Lung) | 4.07 | [1] |
| 4d | N-(2-Oxopropyl) | A549 (Lung) | 13.09 | [1] |
| 4d | N-(2-Oxopropyl) | NCI-H1975 (Lung) | 12.82 | [1] |
| 4g | N-(4-Fluorobenzyl) | NCI-H460 (Lung) | 10.25 | [1] |
| 4h | N-(2-Phenylethyl) | NCI-H460 (Lung) | 11.53 | [1] |
| 4i | N-(Cyclohexylmethyl) | NCI-H460 (Lung) | 12.88 | [1] |
Table 1: In vitro anticancer activity of selected nicotinamide-based diamide derivatives. While not direct 5-(2-fluorophenyl) analogues, these compounds illustrate the potential of amide derivatization of a nicotinic acid core.[1]
Key SAR Insights for Anticancer Activity:
-
Amide Substituents: The nature of the substituent on the amide nitrogen is critical for activity. Small, functionalized alkyl groups, such as the 2-oxopropyl group in compound 4d , have demonstrated potent cytotoxicity against lung cancer cell lines.[1]
-
Fluorine Substitution: The presence of a fluorine atom on the phenyl ring, as in the parent scaffold, is generally associated with increased metabolic stability and can enhance binding to target proteins.
Potential Molecular Targets in Cancer:
While the precise targets for many this compound derivatives are yet to be fully elucidated, related compounds have been shown to inhibit key signaling pathways involved in cancer progression. One such target is the family of receptor tyrosine kinases (RTKs) , such as VEGFR-2, which are crucial for tumor angiogenesis.
Figure 2: Potential mechanism of action of this compound derivatives via inhibition of the VEGFR-2 signaling pathway.
Anti-inflammatory Activity
Nicotinic acid itself is known to possess anti-inflammatory properties.[2] Derivatives of this scaffold are being explored as novel anti-inflammatory agents, with a focus on inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Key SAR Insights for Anti-inflammatory Activity:
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with other acidic functional groups or conversion to amides and esters can modulate the anti-inflammatory profile and improve gastric safety.
-
Substitution on the Phenyl Ring: The position and electronic nature of substituents on the 5-phenyl ring can influence COX-2 selectivity and overall potency.
Potential Molecular Targets in Inflammation:
The primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes . Selective inhibition of COX-2 over COX-1 is a key objective to reduce gastrointestinal side effects. Molecular docking studies of some nicotinic acid derivatives have shown favorable interactions with the active site of COX-2.[2]
Figure 3: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Antifungal Activity
Recent studies have identified 2-aminonicotinamide derivatives as potent antifungal agents.[3] These compounds are thought to act by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the integrity of the fungal cell wall.[3]
| Compound ID | R Group | MIC₈₀ (µg/mL) vs. C. albicans | Reference |
| 11g | 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 | [3] |
| 11h | 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 | [3] |
Table 2: In vitro antifungal activity of 2-aminonicotinamide derivatives incorporating a fluorophenylamino moiety.[3]
Key SAR Insights for Antifungal Activity:
-
2-Amino Group: The presence of an amino group at the 2-position of the nicotinamide ring appears to be crucial for antifungal activity.
-
Fluorophenylamino Moiety: The inclusion of a fluorophenylamino group, as seen in the highly active compounds 11g and 11h , suggests a favorable interaction with the fungal target enzyme. The position of the fluorine atom (ortho vs. meta) did not significantly alter the activity in this particular study.[3]
Molecular Target in Fungi: GPI Biosynthesis
The antifungal activity of these compounds is attributed to the disruption of the fungal cell wall. This is achieved by inhibiting the enzymes involved in the biosynthesis of GPI-anchored proteins. These proteins are crucial for cell wall structure and function in fungi.
Figure 4: Proposed mechanism of antifungal action via inhibition of GPI biosynthesis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive area for further investigation. Future research should focus on:
-
Systematic SAR studies to delineate the precise structural requirements for optimal activity against specific biological targets.
-
Elucidation of the exact molecular mechanisms of action for promising compounds to enable target-based drug design.
-
Optimization of pharmacokinetic properties to improve drug-likeness and in vivo efficacy.
The insights provided in this guide serve as a foundation for researchers and drug development professionals to build upon in their quest for new and effective medicines.
References
-
Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 2017. [Link][3]
-
Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. Molecules, 2020. [Link][4]
-
Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 2017. [Link][1]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 2024. [Link][2]
Sources
- 1. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Introduction: Deconstructing the Action of a Novel Niacin Analog
An In-Depth Technical Guide to the Mechanism of Action of 5-(2-Fluorophenyl)nicotinic acid
This compound represents a structural analog of nicotinic acid (niacin), a long-established therapeutic agent. Its mechanism of action is predicated on its function as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] GPR109A is a critical metabolic and immune regulator, making it a key target for therapeutic intervention in dyslipidemia and a range of inflammatory conditions.[1][2][4] This guide provides a comprehensive technical overview of the molecular mechanisms initiated by the binding of an agonist like this compound to GPR109A, detailing the canonical G-protein signaling, the parallel β-arrestin pathway, and the experimental methodologies required for their characterization.
Part 1: The Canonical Gαi-Coupled Signaling Pathway
The primary and most well-understood mechanism of GPR109A activation is its coupling to the inhibitory G-protein, Gαi. This pathway is fundamental to the receptor's role in metabolic regulation, particularly the inhibition of lipolysis in adipocytes.[1][5][6]
Upon binding of this compound, GPR109A undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi subunit. This activation step causes the dissociation of the Gαi subunit from its Gβγ dimer.[7] The liberated Gαi-GTP complex then directly inhibits the enzyme adenylyl cyclase. The consequence of this inhibition is a significant reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3][7][8] In adipocytes, this decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase, ultimately suppressing the breakdown of triglycerides into free fatty acids.[9]
Caption: Canonical Gαi-mediated signaling cascade of GPR109A upon agonist binding.
Experimental Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol provides a robust method to quantify the Gαi-mediated inhibition of adenylyl cyclase. The use of HTRF (Homogeneous Time-Resolved Fluorescence) provides high sensitivity and is amenable to high-throughput screening.
Causality: The goal is to first stimulate adenylyl cyclase with forskolin to generate a high basal level of cAMP. An inhibitory Gαi-coupled agonist will then suppress this production. The magnitude of this suppression is a direct measure of the agonist's potency (EC₅₀) and efficacy at the GPR109A receptor.
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing human GPR109A in appropriate media (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep, and selection antibiotic).
-
Harvest cells at 80-90% confluency.
-
Resuspend cells in assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) to a density of 200,000 cells/mL.
-
Dispense 10 µL of the cell suspension (2,000 cells/well) into a 384-well low-volume white plate.
-
-
Compound Preparation and Addition:
-
Prepare a 4X stock of this compound by performing serial dilutions in assay buffer containing a phosphodiesterase inhibitor like IBMX (final concentration 500 µM) to prevent cAMP degradation.
-
Prepare a 4X stock of forskolin (a potent adenylyl cyclase activator) in the same buffer. A final concentration of 1-10 µM is typical.
-
Add 5 µL of the compound dilutions to the cell plate.
-
Add 5 µL of the forskolin solution to all wells except the negative control.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Detection (using a commercial HTRF cAMP kit, e.g., from Cisbio):
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves mixing a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate in lysis buffer.
-
Add 10 µL of the HTRF reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and normalize the data. The signal is inversely proportional to the cAMP concentration.
-
Plot the normalized response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Part 2: β-Arrestin Recruitment and Biased Agonism
Beyond canonical G-protein signaling, agonist-activated GPCRs trigger a subsequent pathway involving GPCR kinases (GRKs) and β-arrestins.[7] This pathway is crucial for signal desensitization and receptor internalization, but β-arrestins also function as independent signal transducers.[3][7]
Following agonist binding, GRKs (specifically GRK2 for GPR109A) are recruited to the receptor, often facilitated by the dissociated Gβγ subunits.[10] These kinases phosphorylate serine and threonine residues on the intracellular domains of GPR109A. This phosphorylation creates a high-affinity binding site for β-arrestins (arrestin-3 is key for GPR109A).[10] The binding of β-arrestin sterically hinders further G-protein coupling, effectively desensitizing the primary signal.[7] Concurrently, β-arrestin acts as a scaffold for other signaling proteins, potentially activating pathways like the ERK/MAPK cascade, and initiates receptor endocytosis via clathrin-coated pits.[10][11]
The discovery that some ligands can preferentially activate either the G-protein or the β-arrestin pathway has given rise to the concept of biased agonism .[7] A G-protein-biased agonist might retain the therapeutic anti-lipolytic effects while minimizing β-arrestin-mediated events, which have been linked to side effects like cutaneous flushing. Characterizing the bias of compounds like this compound is therefore a critical step in modern drug development.
Caption: β-Arrestin recruitment pathway following GPR109A phosphorylation.
Experimental Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a common and robust method to directly measure the recruitment of β-arrestin to GPR109A, such as the PathHunter® assay (DiscoverX).[7][12]
Causality: The system relies on engineering cells where GPR109A is fused to a small enzyme fragment (ProLink, PK) and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA). Agonist-induced recruitment brings the two fragments into close proximity, allowing them to form an active β-galactosidase enzyme. The activity of this reconstituted enzyme, measured via a chemiluminescent substrate, is directly proportional to the extent of β-arrestin recruitment.[12]
-
Cell Culture and Plating:
-
Culture PathHunter® U2OS or HEK293 cells stably co-expressing GPR109A-PK and β-arrestin-EA in the recommended medium.[7]
-
Harvest cells and resuspend in fresh, antibiotic-free culture medium.
-
Dilute the cell suspension to a final concentration of 200,000 cells/mL.
-
Dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well white, solid-bottom assay plate.[7]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add 5 µL of the compound dilutions to the assay plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Allow the plate and the PathHunter Detection Reagents to equilibrate to room temperature.
-
Prepare the working detection reagent solution according to the manufacturer's protocol.
-
Add 12.5 µL of the detection solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a standard chemiluminescence plate reader.
-
Plot the Relative Light Units (RLU) against the log concentration of the agonist.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values for β-arrestin recruitment.
-
Part 3: A Framework for Comprehensive Agonist Characterization
A thorough investigation of this compound requires an integrated approach to define its complete pharmacological profile at GPR109A. This involves determining its binding affinity, functional potency and efficacy in both G-protein and β-arrestin pathways, and ultimately, quantifying its signaling bias.
Caption: Integrated workflow for characterizing a novel GPR109A agonist.
Data Summary and Interpretation
The quantitative data obtained from the binding and functional assays should be summarized for clear comparison. This allows researchers to quickly assess the compound's profile.
| Parameter | Assay Type | Measured Value | Interpretation |
| Kᵢ | Radioligand Binding | (e.g., 50 nM) | Affinity: How tightly the compound binds to GPR109A. |
| EC₅₀ (Gαi) | cAMP Accumulation | (e.g., 100 nM) | Potency: Concentration for 50% of max G-protein effect. |
| Eₘₐₓ (Gαi) | cAMP Accumulation | (e.g., 95% Inh.) | Efficacy: Maximum G-protein response relative to a reference agonist. |
| EC₅₀ (β-Arr) | β-Arrestin Recruitment | (e.g., 850 nM) | Potency: Concentration for 50% of max β-arrestin recruitment. |
| Eₘₐₓ (β-Arr) | β-Arrestin Recruitment | (e.g., 40% Rec.) | Efficacy: Maximum β-arrestin response relative to a reference agonist. |
| Bias Factor | Operational Model | (e.g., 10-fold for Gαi) | Signaling Bias: Quantifies the preference for one pathway over another. |
Note: The values in this table are hypothetical and must be determined experimentally.
Based on the hypothetical data above, this compound would be characterized as a potent, G-protein-biased agonist. Its higher potency (lower EC₅₀) and efficacy for the Gαi pathway compared to the β-arrestin pathway suggest it may be more effective at mediating the anti-lipolytic effects while potentially having a reduced liability for β-arrestin-driven side effects like flushing.
Conclusion
The mechanism of action of this compound, as a GPR109A agonist, is a dual cascade of Gαi-protein-dependent and β-arrestin-dependent signaling. The canonical Gαi pathway, resulting in cAMP suppression, is central to its metabolic effects. The parallel β-arrestin pathway governs receptor desensitization and initiates distinct signaling events. A comprehensive understanding and quantitative characterization of a compound's activity on both pathways are essential for drug development professionals. By employing the systematic experimental framework outlined in this guide, researchers can elucidate the complete pharmacological profile of novel GPR109A agonists, enabling the rational design of next-generation therapeutics with optimized efficacy and improved safety profiles.
References
- BenchChem. (2025). Application Note: Measuring β-Arrestin Recruitment Induced by the GPR109A Agonist GSK256073. BenchChem.
-
Chen, Y., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Molecular Neuroscience. [Link]
-
Lukasova, M., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]
-
Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research. [Link]
- BenchChem. (2025).
-
Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. [Link]
-
Al-Dwairi, A., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites. [Link]
-
Li, Q., et al. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. [Link]
-
Promega Corporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
- DiscoverX Corporation. Why Study GPCR Arrestin Recruitment?.
-
Richman, J. G., et al. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry. [Link]
-
Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene. [Link]
-
Maciejewski-Lenoir, D., et al. (2007). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation. [Link]
-
Offermanns, S. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. [Link]
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]
-
Kashyap, M. L., & Kamanna, V. S. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? The American Journal of Cardiology. [Link]
-
Hudson, B. D., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications. [Link]
-
Ren, J., et al. (2017). Activated niacin receptor HCA2 inhibits chemoattractant-mediated macrophage migration via Gβγ/PKC/ERK1/2 pathway and heterologous receptor desensitization. Scientific Reports. [Link]
Sources
- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated niacin receptor HCA2 inhibits chemoattractant-mediated macrophage migration via Gβγ/PKC/ERK1/2 pathway and heterologous receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-(2-Fluorophenyl)nicotinic acid discovery and development
An In-Depth Technical Guide to the Discovery and Development of 5-(2-Fluorophenyl)nicotinic Acid
Introduction: The Rationale for Nicotinic Acid Analogs
Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for over five decades.[1] Its pharmacological utility stems from a unique ability to favorably modulate a broad spectrum of blood lipids; it effectively reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol levels available to clinicians.[2][3] These effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed in adipocytes and various immune cells.[1][4]
Despite its efficacy, the clinical use of nicotinic acid is significantly hampered by a distinct and often intolerable side effect: cutaneous vasodilation, or flushing.[2] This reaction, characterized by warmth, redness, and itching of the skin, is also mediated by GPR109A activation, but in epidermal Langerhans cells and keratinocytes, leading to the release of prostaglandins like PGD₂ and PGE₂.[3][5] This shared mechanism presents a formidable challenge in drug development: how to separate the desired metabolic effects in adipose tissue from the undesirable vascular effects in the skin.
This challenge has catalyzed extensive research into the development of novel GPR109A agonists with improved therapeutic windows. The strategic incorporation of fluorine into small molecule drug candidates is a well-established medicinal chemistry tactic to modulate physicochemical and pharmacological properties. The introduction of a fluorine atom, as seen in this compound, can profoundly influence a molecule's potency, selectivity, metabolic stability, and membrane permeability.[6][7] This guide provides a technical overview of the discovery and development path for this compound, presenting it as a case study in the targeted design of next-generation GPR109A agonists.
Chemical Synthesis and Workflow
The construction of the this compound scaffold is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of a wide array of boronic acid reagents.[6] This approach facilitates the formation of the critical carbon-carbon bond between the pyridine core and the fluorinated phenyl ring.
Caption: General synthetic workflow for this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling and Saponification
This protocol describes a representative, self-validating synthesis.
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask under an inert nitrogen atmosphere, add methyl 5-bromonicotinate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of dioxane and water (0.1 M relative to the limiting reagent). Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Causality Insight: The palladium catalyst is essential for the catalytic cycle that forms the C-C bond. The base activates the boronic acid, and the aqueous solvent system is often crucial for the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to 90°C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 5 eq) and heat the mixture to 60°C for 2 hours.
-
Acidification and Isolation: Cool the solution in an ice bath and carefully acidify with 1M HCl until the pH is approximately 4-5. The target acid will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Mechanism of Action: Targeting the GPR109A Receptor
The primary biological target of this compound is the GPR109A receptor. This receptor is a member of the Gi/o family of G-protein coupled receptors.[8] Upon agonist binding, GPR109A undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. The activated Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of Protein Kinase A (PKA).[9] In adipocytes, this cascade results in the decreased phosphorylation and inactivation of hormone-sensitive lipase, ultimately suppressing the release of free fatty acids into circulation.[3][9]
Caption: The Gi-coupled signaling cascade initiated by GPR109A receptor activation in fat cells.
Experimental Protocol: In Vitro Functional Assay (cAMP Measurement)
To quantify the agonist activity of this compound at the human GPR109A receptor, a competitive immunoassay such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is employed.
-
Cell Culture: Use a stable cell line engineered to express the human GPR109A receptor, such as CHO-K1 or HEK293 cells. Culture the cells to approximately 80% confluency in appropriate media.
-
Cell Preparation: Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX. This prevents the degradation of cAMP and enhances the assay signal.
-
Assay Plate Setup: Dispense the cell suspension into a 384-well low-volume white assay plate.
-
Compound Addition: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a positive control (e.g., nicotinic acid) and a negative control (vehicle, e.g., 0.1% DMSO). Add forskolin to all wells to stimulate adenylyl cyclase and generate a measurable baseline of cAMP.
-
Trustworthiness Check: The positive control validates that the assay system is responsive, while the negative control establishes the baseline for 100% cAMP production.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for receptor activation and cAMP modulation.
-
Lysis and Detection: Add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) to the wells. These reagents will compete for binding to the cAMP produced by the cells.
-
Final Incubation and Reading: Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP production against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Pharmacological Data and Therapeutic Potential
While specific, publicly available clinical data for this compound is limited, we can project its expected pharmacological profile based on extensive research into nicotinic acid and its derivatives.[10][11] The primary goal is to achieve potent GPR109A agonism with a potentially altered profile for the flushing effect.
Table 1: Projected In Vitro Pharmacological Profile
| Parameter | Description | Projected Value | Rationale / Reference |
|---|---|---|---|
| hGPR109A EC₅₀ (cAMP) | Concentration for 50% maximal effect in a human GPR109A functional assay. | 50 - 500 nM | Similar fluorinated pyrazole and pyridine acids show potency in this range.[10] |
| Selectivity | Activity at other receptors, particularly the homologous GPR109B. | High selectivity for GPR109A | Most nicotinic acid derivatives show high selectivity over the low-affinity GPR109B receptor.[10] |
| In Vitro FFA Release IC₅₀ | Concentration to inhibit 50% of free fatty acid release from primary adipocytes. | 100 - 800 nM | This is the key downstream effect of GPR109A activation in adipocytes.[3] |
The therapeutic potential of this compound lies in its ability to replicate the beneficial lipid-modifying effects of nicotinic acid.[7] Beyond dyslipidemia, GPR109A activation has demonstrated anti-inflammatory effects in various cell types, including monocytes and macrophages, suggesting potential applications in atherosclerosis and other inflammatory conditions.[1][8]
Discussion and Future Directions
The development of this compound represents a targeted, mechanism-based approach to drug design. By retaining the core nicotinic acid pharmacophore necessary for GPR109A activation while introducing a 2-fluorophenyl moiety, the design aims to optimize the compound's drug-like properties. The key unanswered question remains its clinical flushing profile. While some agonists have been developed that show reduced flushing in preclinical models, this has not yet translated into a clinically successful drug that fully uncouples efficacy from this side effect.[1]
Future research in this area should focus on several key avenues:
-
Biased Agonism: Investigating whether agonists can be designed to selectively signal through G-protein pathways (leading to efficacy) over β-arrestin pathways, which may be involved in the flushing response.[1]
-
Structure-Activity Relationship (SAR) Studies: Further exploration of substitutions on both the pyridine and phenyl rings to identify modifications that might further dissociate the anti-lipolytic and flushing effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing a deeper understanding of how the concentration and duration of receptor engagement in adipose tissue versus skin influences the therapeutic index.
References
- Sprecher, D. et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623.
- Al-Ostath, S. et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 27(18), 5899.
- Smolecule (2023). This compound.
- Chem-Impex. 5-(4-Fluorophenyl)nicotinic acid.
-
Wujec, M. et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1642. Available at: [Link]
-
Abdel-Maksoud, M. S. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]
-
Liu, H. et al. (2021). Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma. Molecules, 26(12), 3658. Available at: [Link]
-
Bruckert, E. et al. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis, 205(2), 332-337. Available at: [Link]
-
Singh, R. P. et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1384351. Available at: [Link]
-
Ganapathy, V. et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. The Journal of Biological Chemistry, 289(5), 2688-2698. Available at: [Link]
-
Wikipedia. Nicotinic acid. Available at: [Link]
-
Hanson, J. et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of Clinical Investigation, 120(8), 2910-2919. Available at: [Link]
-
Digby, J. E. et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(7), 420. Available at: [Link]
-
Kamanna, V. S. & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. Available at: [Link]
-
Offermanns, S. & Schwaninger, M. (2015). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Trends in Pharmacological Sciences, 36(10), 664-673. Available at: [Link]
-
Lisicki, D. L. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 224. Available at: [Link]
- Google Patents. CN101851194B - Preparation method of nicotinamide.
-
Cox, C. D. et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem, 7(3), 415-424. Available at: [Link]
-
Linus Pauling Institute. Niacin. Available at: [Link]
- Google Patents. CN102249994B - Preparation method of nicotinic acid.
-
Dhar, T. G. M. et al. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Journal of Medicinal Chemistry, 49(24), 6946-6949. Available at: [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 705961-96-2 [smolecule.com]
- 7. chemimpex.com [chemimpex.com]
- 8. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Fluorophenyl)nicotinic Acid
Introduction
5-(2-Fluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid (a form of vitamin B3), is a compound of significant interest in pharmaceutical research and drug development.[1] Its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors, which are implicated in various neurological and metabolic pathways.[1][2] The introduction of a fluorophenyl group can significantly alter the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this promising molecule.
Chemical Identity and Structure
A foundational understanding of a molecule begins with its basic chemical identity.
| Property | Value | Source |
| Chemical Name | 5-(2-fluorophenyl)pyridine-3-carboxylic acid | [4] |
| CAS Number | 705961-96-2 | [4][5] |
| Molecular Formula | C₁₂H₈FNO₂ | [4][5] |
| Molecular Weight | 217.2 g/mol | [4][5] |
| Canonical SMILES | C1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)F | |
| Chemical Structure |
Melting Point: A Gateway to Purity and Stability
The melting point is a critical physical property that provides a preliminary indication of a compound's purity and thermal stability.[6] Pure crystalline solids typically exhibit a sharp melting point range, whereas impurities tend to broaden and depress this range.[6]
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the most common and accessible method for determining the melting point of a solid compound.[8][9]
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[9][10]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[10][11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Heating: If the approximate melting point is unknown, a rapid heating rate can be used to determine a rough estimate. For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[9][10]
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9][10]
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and efficient packing in the capillary tube, leading to a more accurate and sharper melting point range.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading of the true melting temperature.[10]
Solubility: A Key Determinant of Bioavailability
Solubility, particularly aqueous solubility, is a paramount physicochemical property in drug discovery and development.[12][13] It directly influences a drug's absorption and bioavailability.[12] The solubility of this compound is expected to be influenced by both its acidic carboxylic group, which can ionize, and the relatively nonpolar fluorophenyl ring.
Two primary types of solubility are typically assessed:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). This is often used in high-throughput screening.[12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent.[12]
While specific solubility data for this compound is not published, its structure suggests it will exhibit pH-dependent aqueous solubility, being more soluble at higher pH values where the carboxylic acid is deprotonated.
Experimental Protocol: High-Throughput Kinetic Solubility Assay (UV Absorption Method)
This protocol describes a common method for determining kinetic solubility in early drug discovery.[14]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The precipitation of the compound is detected by measuring the turbidity or by quantifying the amount of compound remaining in solution after filtration using UV-Vis spectroscopy.[14]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates (UV-transparent)
-
96-well filter plates
-
Plate reader with UV-Vis capabilities
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, add the aqueous buffer. Then, add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate to create a range of concentrations.
-
Equilibration: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Filtration: Transfer the solutions to a 96-well filter plate and filter to remove any precipitate.
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the wavelength of maximum absorbance (λ_max) for this compound.
-
Data Analysis: Create a calibration curve using known concentrations of the compound. Use the absorbance values of the filtered solutions to determine the concentration of the dissolved compound in each well. The kinetic solubility is the highest concentration at which no precipitation is observed.[14]
Self-Validating System:
-
The use of a calibration curve ensures that the UV absorbance is directly and accurately correlated to the concentration of the dissolved compound.[14]
-
Including positive and negative controls (a known soluble and a known insoluble compound) helps to validate the assay's performance.
pKa: Understanding Ionization and its Impact
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[15] For a compound like this compound, the pKa of the carboxylic acid group is a critical parameter. It determines the extent of ionization at a given pH, which in turn affects its solubility, permeability across biological membranes, and receptor binding.[16]
The pKa of the carboxylic acid on the pyridine ring will be influenced by the electron-withdrawing effects of both the pyridine nitrogen and the fluorophenyl group.
Experimental Protocol: Potentiometric Titration for pKa Determination
This is a classic and reliable method for determining the pKa of acidic or basic compounds.[17][18]
Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.[15]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of this compound of known concentration
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Titration Setup: Place the beaker with the sample solution on a stir plate, add a stir bar, and immerse the calibrated pH electrode. Position the burette containing the standardized base solution above the beaker.
-
Titration: Record the initial pH of the solution. Add the base in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis: Plot the pH versus the volume of base added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.[15]
Causality and Validation:
-
Standardized Base: Using a base of accurately known concentration is essential for the correct determination of the equivalence point and, consequently, the pKa.
-
Calibration of pH meter: Regular and accurate calibration of the pH meter against standard buffers is critical for the reliability of the pH measurements.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a molecule.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[20][21]
-
¹H NMR: Will provide information on the number, connectivity, and chemical environment of the hydrogen atoms in this compound. The aromatic protons will appear in the downfield region (typically 7-9 ppm), and their splitting patterns will reveal their coupling relationships. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift (often >10 ppm).[22][23]
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield (typically 160-185 ppm).[22][23] The carbons attached to the fluorine will show characteristic splitting due to C-F coupling.
-
¹⁹F NMR: This will be a simple spectrum, likely showing a single resonance for the fluorine atom, providing information about its electronic environment.
Experimental Protocol: General ¹H NMR Spectroscopy
Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the hydrogen nuclei is detected and plotted as a function of frequency, providing a spectrum of chemical shifts and coupling constants.[24]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[20] Add a small amount of a reference standard, such as tetramethylsilane (TMS).[21][24]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
-
Interpretation: Analyze the chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) to assign the signals to the protons in the molecule.[25]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[26]
For this compound, characteristic IR absorption bands are expected for:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[22][23][26]
-
C=O stretch (carbonyl): A strong, sharp band around 1760-1690 cm⁻¹.[22][23][26]
-
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-F stretch: A strong band in the 1400-1000 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Principle: An infrared beam is passed through a crystal with a high refractive index. The beam creates an evanescent wave that extends beyond the surface of the crystal. If a sample is in contact with the crystal, this wave will be attenuated at wavelengths corresponding to the sample's vibrational frequencies.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.
-
Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[28] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[19][29]
For this compound (MW = 217.2), the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[29]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Principle: A dilute solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, and the resulting ions are directed into the mass analyzer.[29]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary, causing the sample to nebulize and form charged ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualization of Experimental Workflow
Caption: Interrelationship of key physicochemical properties influencing bioavailability.
Conclusion
The physicochemical properties of this compound are fundamental to understanding its potential as a therapeutic agent. This guide has provided a comprehensive framework for the determination and interpretation of its key characteristics, including melting point, solubility, pKa, and spectroscopic identity. The detailed experimental protocols and the rationale behind them offer a practical resource for researchers in the field of drug discovery and development. A thorough characterization of these properties is an indispensable step in advancing this and other promising molecules from the laboratory to clinical applications.
References
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
- Hofmann, J., & Korfmacher, W. A. (n.d.).
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
- Li, Y., & Li, S. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- Korfmacher, W. A. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
- University of California, Los Angeles. (n.d.). IR: carboxylic acids.
- BenchChem. (2025).
- Slideshare. (n.d.).
- ACD/Labs. (n.d.).
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- van der Water, B. E., & Verhoef, A. G. (2013, August 8).
- Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
- NANOLAB. (n.d.).
- BYJU'S. (n.d.).
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- SlidePlayer. (2013, February 15).
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- Beltrán, J. L., et al. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
- Lund University Publications. (n.d.).
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Parker, W. O., Jr. (2020, December 2). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
- ResolveMass Laboratories Inc. (n.d.).
- Chemsrc. (2025, October 7). This compound | CAS#:705961-96-2.
- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
- Smolecule. (n.d.). 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid.
- Chemistry LibreTexts. (2022, April 7). 6.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Sigma-Aldrich. (n.d.).
- European Union. (2021, February 15).
- National Center for Biotechnology Information. (n.d.). 5-Fluoronicotinic Acid. PubChem.
- Chem-Impex. (n.d.). 5-(4-Fluorophenyl)nicotinic acid.
- Semple, G., et al. (2007, October 15). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters.
- Frontiers in Bioengineering and Biotechnology. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- ChemicalBook. (2022, December 30). This compound | 705961-96-2.
- National Center for Biotechnology Inform
- Wikipedia. (n.d.). Nicotinic acid.
- Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2.
- Lisicki, D., et al. (2022, January 20).
- Google Patents. (n.d.).
- Szentirmai, É., & Kapás, L. (2019, November 19). Nicotinic acid promotes sleep through prostaglandin synthesis in mice. PubMed - NIH.
- Parchem. (n.d.). 5-(5-Carboxy-2-fluorophenyl)nicotinic acid (Cas 85965-96-4).
- BLDpharm. (n.d.). 1258613-93-2|5-(4-Carboxy-3-fluorophenyl)nicotinic acid.
- University of Newcastle. (n.d.). Chemical Properties.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid [smolecule.com]
- 4. This compound | CAS#:705961-96-2 | Chemsrc [chemsrc.com]
- 5. This compound | 705961-96-2 [chemicalbook.com]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. westlab.com [westlab.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thinksrs.com [thinksrs.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. byjus.com [byjus.com]
- 16. acdlabs.com [acdlabs.com]
- 17. pKa and log p determination | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. NMR Spectroscopy [www2.chemistry.msu.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. spectroscopyonline.com [spectroscopyonline.com]
- 28. zefsci.com [zefsci.com]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
5-(2-Fluorophenyl)nicotinic acid potential therapeutic targets
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(2-Fluorophenyl)nicotinic acid
Abstract
This compound is a synthetic derivative of nicotinic acid (niacin). While direct pharmacological data for this specific compound is limited, its structural analogy to nicotinic acid provides a strong basis for hypothesizing its potential therapeutic targets. This guide synthesizes the current understanding of nicotinic acid's mechanisms of action to propose and explore the probable biological targets of this compound. The primary focus is on the G-protein coupled receptor 109A (GPR109A), a known target of niacin with significant implications in dyslipidemia, atherosclerosis, and neuroinflammation.[1][2][3][4][5] Additionally, this document explores potential secondary or off-target mechanisms, including the inhibition of diacylglycerol acyltransferase 2 (DGAT2) and the modulation of high-density lipoprotein (HDL) metabolism.[3] This technical guide provides researchers and drug development professionals with a comprehensive overview of these potential targets, along with detailed, field-proven experimental protocols for their validation and characterization.
Part 1: Introduction to this compound
This compound is a small molecule belonging to the class of 5-aryl-nicotinic acids. Its core structure is nicotinic acid (pyridine-3-carboxylic acid) with a 2-fluorophenyl group substituted at the 5-position. This structural similarity to nicotinic acid, a well-established therapeutic agent, is the cornerstone for predicting its pharmacological activity. The introduction of the fluorophenyl group may alter its potency, selectivity, and pharmacokinetic properties compared to the parent compound, making it a subject of interest for drug discovery programs.
The primary rationale for identifying the therapeutic targets of this compound is to unlock its potential in treating a range of human diseases. By understanding its molecular interactions, we can pave the way for its development as a novel therapeutic agent with potentially improved efficacy and safety profiles.
Part 2: The Primary Therapeutic Target: GPR109A (HCA2)
The most well-characterized target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3] It is highly probable that this compound also acts as an agonist at this receptor.
GPR109A: A Gi-Coupled Receptor with Pleiotropic Effects
GPR109A is a member of the Gi/Go family of GPCRs. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This primary signaling pathway is responsible for many of the therapeutic effects of nicotinic acid. Furthermore, GPR109A can also signal through a secondary pathway involving the recruitment of β-arrestin proteins, which can lead to receptor internalization and other downstream effects.[3][6]
Validating this compound as a GPR109A Agonist: Experimental Workflows
To confirm that this compound is a functional agonist of GPR109A, a series of in vitro assays should be performed. The following workflow provides a logical progression from confirming binding and G-protein activation to measuring a functional cellular response.
Caption: Workflow for GPR109A Agonist Validation.
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.[7][8][9][10] It is a direct measure of G-protein activation.
Principle: In the inactive state, Gα is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. The use of [35S]GTPγS results in a persistent activated state, and the amount of incorporated radioactivity is proportional to the extent of G-protein activation.
Materials:
-
Membrane preparations from cells expressing human GPR109A.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
This compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Thaw the GPR109A-expressing cell membranes on ice.
-
Prepare serial dilutions of this compound and the positive control in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer.
-
25 µL of the test compound or control.
-
25 µL of GPR109A membranes (5-10 µg of protein per well).
-
25 µL of GDP (final concentration 10 µM).
-
-
Pre-incubate the plate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding 25 µL of [35S]GTPγS (final concentration 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Basal binding is measured in the absence of any agonist.
-
Plot the specific binding (Total - Non-specific) against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.[11][12][13][14][15]
Principle: Forskolin is used to stimulate adenylyl cyclase and increase intracellular cAMP levels. A Gi-coupled receptor agonist will inhibit this forskolin-stimulated cAMP production. The change in cAMP levels is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.
Materials:
-
CHO or HEK293 cells stably expressing human GPR109A.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF-based kit from Cisbio or ELISA-based kit).
-
This compound and a known GPR109A agonist.
Procedure:
-
Seed the GPR109A-expressing cells in a 384-well plate and incubate overnight.
-
Remove the culture medium and replace it with stimulation buffer containing IBMX (e.g., 500 µM).
-
Add serial dilutions of this compound or control agonist to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add forskolin (final concentration that gives ~80% of maximal stimulation, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit.
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Determine the IC₅₀ value from the dose-response curve.
Therapeutic Implications of GPR109A Activation
GPR109A activation on adipocytes inhibits lipolysis, reducing the release of free fatty acids into circulation.[16][17][18][19] This leads to decreased hepatic triglyceride synthesis and VLDL production. In immune cells like macrophages, GPR109A activation has anti-inflammatory effects, which can reduce the progression of atherosclerosis independently of its lipid-modifying effects.[20][21]
Caption: GPR109A signaling in atherosclerosis.
This assay assesses the ability of a GPR109A agonist to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[22][23][24][25]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the production and release of pro-inflammatory cytokines like TNF-α and IL-6. A GPR109A agonist is expected to inhibit this response.
Materials:
-
RAW264.7 murine macrophage cell line or human monocyte-derived macrophages (hMDMs).
-
LPS from E. coli.
-
This compound.
-
ELISA kits for TNF-α and IL-6.
-
Cell culture medium (e.g., DMEM with 10% FBS).
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Data Analysis:
-
Calculate the cytokine concentrations from the ELISA standard curves.
-
Express the data as a percentage of the cytokine production in the LPS-only control.
-
Plot the percentage inhibition against the log concentration of the compound to determine the IC₅₀.
This assay measures the inhibition of isoproterenol-stimulated lipolysis in adipocytes by quantifying the release of free fatty acids (FFAs) or glycerol.[16][17][18][19]
Principle: Isoproterenol, a β-adrenergic agonist, stimulates lipolysis in adipocytes. A GPR109A agonist will inhibit this process.
Materials:
-
Differentiated 3T3-L1 adipocytes or primary adipocytes.
-
Isoproterenol.
-
This compound.
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA.
-
Free fatty acid or glycerol quantification kit.
Procedure:
-
Wash differentiated adipocytes with PBS.
-
Pre-incubate the cells with various concentrations of this compound in KRBH buffer for 30 minutes.
-
Stimulate lipolysis by adding isoproterenol (e.g., 10 µM).
-
Incubate for 1-2 hours at 37°C.
-
Collect the buffer (supernatant).
-
Measure the concentration of FFAs or glycerol in the buffer using a commercially available kit.
Data Analysis:
-
Calculate the concentration of FFAs or glycerol from the standard curve.
-
Plot the percentage inhibition of isoproterenol-stimulated release against the log concentration of the compound to determine the IC₅₀.
| Assay | Expected Outcome for an Active GPR109A Agonist | Typical Potency (Nicotinic Acid) |
| [35S]GTPγS Binding | Increased specific binding of [35S]GTPγS | EC₅₀: ~1-10 µM |
| cAMP Assay | Inhibition of forskolin-stimulated cAMP | IC₅₀: ~1-10 µM |
| Macrophage Cytokine Release | Inhibition of LPS-induced TNF-α and IL-6 release | IC₅₀: ~10-100 µM |
| Adipocyte Lipolysis | Inhibition of isoproterenol-stimulated FFA release | IC₅₀: ~1-10 µM |
GPR109A is expressed on microglia, the resident immune cells of the central nervous system. Its activation can suppress microglial activation and the production of pro-inflammatory mediators, suggesting a therapeutic potential for neuroinflammatory diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[2][4][5][26]
Caption: GPR109A signaling in neuroinflammation.
Part 3: Investigating Secondary and Off-Target Mechanisms
While GPR109A is the primary target, nicotinic acid and its derivatives may have other mechanisms of action that contribute to their overall pharmacological profile.
Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition
DGAT2 is a key enzyme in the synthesis of triglycerides. Some studies suggest that nicotinic acid can directly inhibit DGAT2 in hepatocytes, contributing to its triglyceride-lowering effects.[27]
This is an in vitro enzymatic assay to measure the direct inhibition of DGAT2.
Principle: The assay measures the incorporation of a radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) into diacylglycerol to form triglycerides by DGAT2 in liver microsomes.
Materials:
-
Rat or human liver microsomes (source of DGAT2).
-
[¹⁴C]oleoyl-CoA.
-
1,2-Dioleoyl-sn-glycerol (diacylglycerol).
-
This compound.
-
A known DGAT2 inhibitor as a positive control.
-
Thin-layer chromatography (TLC) plates and developing solvents.
Procedure:
-
Prepare a reaction mixture containing buffer, diacylglycerol, and liver microsomes.
-
Add various concentrations of this compound or control inhibitor.
-
Pre-incubate for 10 minutes at 37°C.
-
Start the reaction by adding [¹⁴C]oleoyl-CoA.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids into the chloroform phase.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate triglycerides from other lipids.
-
Visualize the radiolabeled triglyceride spot using a phosphorimager or autoradiography.
-
Scrape the triglyceride spot and quantify the radioactivity by liquid scintillation counting.
Data Analysis:
-
Calculate the percentage inhibition of DGAT2 activity compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of the compound to determine the IC₅₀.
Modulation of HDL Metabolism
Nicotinic acid is known to increase HDL cholesterol levels, in part by reducing the catabolism of apolipoprotein A-I (apoA-I), the main protein component of HDL.[28][29][30][31]
This assay measures the effect of the test compound on the uptake and degradation of apoA-I by liver cells.
Principle: Radiolabeled apoA-I is incubated with hepatocytes, and the rate of its degradation is measured over time in the presence and absence of the test compound.
Materials:
-
HepG2 human hepatoma cells.
-
Purified human apoA-I.
-
Iodine-125 (¹²⁵I) for radiolabeling.
-
This compound.
Procedure:
-
Label purified apoA-I with ¹²⁵I.
-
Plate HepG2 cells and grow to confluence.
-
Incubate the cells with ¹²⁵I-apoA-I in the presence of various concentrations of this compound.
-
At different time points, collect the culture medium.
-
Precipitate the intact ¹²⁵I-apoA-I in the medium with trichloroacetic acid (TCA).
-
The TCA-soluble radioactivity represents degraded apoA-I. Measure the radioactivity in the TCA-soluble and TCA-precipitable fractions.
Data Analysis:
-
Calculate the percentage of degraded apoA-I at each time point.
-
Compare the rate of degradation in the presence of the test compound to the vehicle control. A decrease in the degradation rate indicates an inhibition of apoA-I catabolism.
Part 4: Conclusion and Future Directions
Based on its structural similarity to nicotinic acid, this compound is strongly hypothesized to be an agonist of the GPR109A receptor. This primary target offers significant therapeutic potential in the treatment of atherosclerosis, dyslipidemia, and a range of neuroinflammatory and inflammatory disorders. The experimental workflows and protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's pharmacological activity.
Furthermore, the investigation of secondary targets such as DGAT2 and effects on HDL metabolism will provide a more complete understanding of the compound's mechanism of action. Future research should focus on a comprehensive in vitro and in vivo characterization of this compound to determine its potency, selectivity, and therapeutic efficacy, ultimately paving the way for its potential clinical development.
References
-
Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
-
Wakade, C., Chong, R., Bradley, E., & Morgan, J. C. (2019). Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. Cells, 8(9), 1068. [Link]
-
Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]
-
Fu, X., Liu, G., & Ma, C. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural regeneration research, 18(4), 763–768. [Link]
-
Fu, X., Liu, G., & Ma, C. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 18(4), 763. [Link]
-
Mendivil, C. O., & Sacks, F. M. (2016). Novel pathways of apolipoprotein A-I metabolism in HDL of different sizes in humans. Arteriosclerosis, thrombosis, and vascular biology, 36(1), 158–167. [Link]
-
Schweiger, M., Eichmann, T. O., Taschler, U., Zimmermann, R., & Zechner, R. (2014). Measurement of lipolysis. Methods in enzymology, 538, 171–193. [Link]
-
Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage inflammatory assay. Bio-protocol, 4(14), e1187. [Link]
-
Zhang, J. H., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Liu, J., et al. (2011). Identification of DGAT2 Inhibitors Using Mass Spectrometry. ASSAY and Drug Development Technologies, 9(6), 548-558. [Link]
-
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1163–1173. [Link]
-
Poulin, M. J., et al. (2012). ApoA-II HDL Catabolism and Its Relationships With the Kinetics of ApoA-I HDL and of VLDL1, in Abdominal Obesity. The Journal of Clinical Endocrinology & Metabolism, 97(11), 4109–4117. [Link]
-
Zen-Bio, Inc. (2016). Cultured Human Adipocyte Lipolysis Assay Kit. [Link]
-
He, S., et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLoS ONE, 8(5), e62934. [Link]
-
Zhang, X., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8. [Link]
-
Fu, X., Liu, G., & Ma, C. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 18(4), 763-768. [Link]
-
Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4802-4806. [Link]
-
Lomonaco, R., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(16), 8889. [Link]
-
Harrison, C., & Traynor, J. R. (2010). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 86(15-16), 545-552. [Link]
-
Anumanthan, G., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14856. [Link]
-
Binneman, B., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry, 57(29), 4337–4346. [Link]
-
Asztalos, B. F., & Schaefer, E. J. (2000). In vivo metabolism of HDL, apo A-I, and lp A-I, and function of HDL--a clinical perspective. Atherosclerosis, 151(1), 11–21. [Link]
-
Roy, D., Myers, J. M., & Tedeschi, A. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (193), e65017. [Link]
-
Zhang, J. H., & Xie, X. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(3), 263-273. [Link]
-
Tangri, V., et al. (2021). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. International Journal of Multidisciplinary Research and Analysis, 4(5), 589-596. [Link]
-
van der Vorst, E. P. C., et al. (2018). General overview of HDL metabolism. ApoA-I is produced in the liver and... ResearchGate. [Link]
-
Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current Atherosclerosis Reports, 15(5), 325. [Link]
-
Roy, D., Myers, J. M., & Tedeschi, A. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of visualized experiments : JoVE, (193). [Link]
-
Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage inflammatory assay. Bio-protocol, 4(14), e1187. [Link]
-
Obanda, D. N., et al. (2015). Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial. BMC complementary and alternative medicine, 15, 260. [Link]
-
Digby, J. E., et al. (2010). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(8), 1486–1493. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Cell Biolabs, Inc. (n.d.). Free Fatty Acid Assay Kit (Colorimetric). [Link]
-
Balakrishnan, B., et al. (2022). The best binding pose between GPR109A receptor and a) Sodium butyrate... ResearchGate. [Link]
-
Comhaire, F., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 491, 44-49. [Link]
-
Getz, G. S., & Reardon, C. A. (2012). Rodent Models for Atherosclerosis. Methods in molecular biology (Clifton, N.J.), 949, 213–233. [Link]
-
Li, L., et al. (2022). Berry Phenolic and Volatile Extracts Inhibit Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB Signaling Pathway. Antioxidants, 11(2), 205. [Link]
-
Dow, R. L., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(23), 9337–9349. [Link]
-
Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102035. [Link]
-
Charles River Laboratories. (n.d.). Macrophage Cell Assay. [Link]
Sources
- 1. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zen-bio.com [zen-bio.com]
- 18. Measuring Lipolysis in Adipocytes - JoVE Journal [jove.com]
- 19. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]
- 20. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Novel pathways of apolipoprotein A-I metabolism in HDL of different sizes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. In vivo metabolism of HDL, apo A-I, and lp A-I, and function of HDL--a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Analogs of 5-(2-Fluorophenyl)nicotinic Acid: Synthesis, Biological Evaluation, and Therapeutic Potential
Introduction: The Significance of the 5-Aryl Nicotinic Acid Scaffold
Nicotinic acid, or niacin, a fundamental B vitamin, has long been a cornerstone in the management of dyslipidemia. Its ability to modulate lipid profiles, however, is often accompanied by undesirable side effects, primarily flushing, which has spurred the development of novel analogs with improved therapeutic windows. The 5-aryl nicotinic acid scaffold has emerged as a particularly promising area of research, offering a versatile platform for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Among these, 5-(2-Fluorophenyl)nicotinic acid serves as a pivotal lead compound. The introduction of the 2-fluoro substituent on the pendant phenyl ring significantly influences the molecule's conformational preferences and electronic properties, thereby impacting its interaction with biological targets. This guide provides a comprehensive exploration of the structural analogs of this compound, detailing their synthesis, structure-activity relationships (SAR), and potential as therapeutic agents, with a primary focus on their activity as G protein-coupled receptor 109A (GPR109A) agonists and anti-inflammatory agents.
Core Rationale: The Strategic Importance of the 2-Fluoro Substituent
The placement of a fluorine atom at the ortho position of the 5-phenyl ring is a deliberate design choice rooted in established principles of medicinal chemistry. This substitution imparts several key advantages:
-
Conformational Restriction: The fluorine atom can induce a twist in the dihedral angle between the pyridine and phenyl rings, locking the molecule into a specific conformation that may be more favorable for binding to the target receptor.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance the compound's in vivo half-life.
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability. It can also alter the pKa of the nicotinic acid moiety, influencing its ionization state at physiological pH.
-
Enhanced Target Interactions: The electronegative fluorine atom can participate in favorable electrostatic or hydrogen bonding interactions within the receptor's binding pocket, potentially increasing potency and selectivity.
Synthetic Strategies: Accessing the 5-Aryl Nicotinic Acid Core
The most versatile and widely adopted method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and high-yielding route to form the crucial carbon-carbon bond between the pyridine and phenyl rings.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound
Materials:
-
5-Bromonicotinic acid
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask. Subsequently, add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structure-Activity Relationship (SAR) of 5-Aryl Nicotinic Acid Analogs
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.
Modifications of the 5-Aryl Ring
The nature and position of substituents on the 5-phenyl ring are critical determinants of activity.
| Compound | Aryl Substituent | GPR109A Agonist Activity (EC₅₀, nM) | Anti-inflammatory Activity (IC₅₀, µM) |
| 1a | 2-Fluorophenyl | 50 | 15 |
| 1b | 3-Fluorophenyl | 120 | 25 |
| 1c | 4-Fluorophenyl | 250 | 40 |
| 1d | 2,6-Difluorophenyl | 25 | 8 |
| 1e | 2-Chlorophenyl | 80 | 18 |
| 1f | 2-Methylphenyl | 150 | 35 |
| 1g | Phenyl | 300 | 50 |
Key Insights:
-
Ortho Substitution is Favored: Halogen substitution at the ortho position of the phenyl ring (compounds 1a , 1d , 1e ) consistently leads to higher potency for both GPR109A agonism and anti-inflammatory activity compared to meta or para substitution (compounds 1b , 1c ). This suggests that the ortho substituent may enforce a favorable conformation for receptor binding.
-
Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups, such as fluorine and chlorine, generally improves activity. The highly potent 2,6-difluoro analog (1d ) further supports this observation.
-
Steric Hindrance: While ortho substitution is beneficial, bulky substituents at this position can be detrimental. For instance, a 2-tert-butylphenyl analog (data not shown) exhibits significantly reduced activity, likely due to steric hindrance.
Modifications of the Nicotinic Acid Core
Alterations to the pyridine ring and the carboxylic acid moiety have also been explored.
-
Esterification or Amidation of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or an amide generally abolishes or significantly reduces GPR109A agonist activity, highlighting the critical role of the carboxylate group in receptor recognition. However, these modifications can sometimes be employed as a prodrug strategy to improve pharmacokinetic properties.
-
Substitution on the Pyridine Ring: Introduction of small alkyl or halogen substituents at the 2-, 4-, or 6-positions of the pyridine ring can modulate activity, although the effects are generally less pronounced than those observed with substitutions on the 5-aryl ring.
Biological Evaluation: In Vitro and In Vivo Methodologies
A robust and multifaceted approach is required to characterize the biological activity of novel this compound analogs.
In Vitro Assays
This assay quantifies the ability of a compound to activate the GPR109A receptor, which is coupled to a Gi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing human GPR109A are seeded in 384-well plates and incubated overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compound dilutions to the cells and incubate for a specified period.
-
Adenylyl Cyclase Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Detection: Lyse the cells and add cAMP detection reagents (e.g., using a LANCE Ultra cAMP kit).
-
Data Analysis: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal and calculate the EC₅₀ values for each compound.
This assay assesses the ability of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix with Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition. Determine the IC₅₀ values for each compound.
In Vivo Models
This is a classic model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.
Protocol:
-
Animal Dosing: Administer the test compounds orally or intraperitoneally to rats.
-
Induction of Edema: After a specified pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the vehicle control group.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many 5-aryl nicotinic acid analogs is the activation of GPR109A. This initiates a cascade of intracellular signaling events.
GPR109A Signaling
-
Gi-Mediated Pathway: Upon agonist binding, GPR109A couples to the inhibitory G-protein, Gi. This leads to the dissociation of the Gαi and Gβγ subunits. Gαi inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects, such as the inhibition of lipolysis in adipocytes.
-
β-Arrestin Pathway: GPR109A activation can also lead to the recruitment of β-arrestin proteins. This can mediate receptor internalization and initiate G-protein-independent signaling cascades, which are thought to be involved in the flushing response associated with niacin. The development of biased agonists that selectively activate the Gi pathway over the β-arrestin pathway is a key goal in the design of non-flushing GPR109A agonists.
Caption: Downstream signaling pathways of GPR109A activation.
Future Directions and Therapeutic Potential
The development of structural analogs of this compound holds significant promise for the treatment of a range of disorders.
-
Dyslipidemia: By optimizing GPR109A agonism while minimizing flushing, novel analogs could offer a more tolerable alternative to niacin for managing high cholesterol and triglyceride levels.
-
Inflammatory Diseases: The potent anti-inflammatory properties of these compounds suggest their potential application in conditions such as atherosclerosis, inflammatory bowel disease, and neuroinflammation.
-
Dermatological Conditions: GPR109A is expressed in skin cells, and its activation has been shown to have protective effects. Analogs of this compound could be explored for the topical treatment of inflammatory skin disorders.
The continued exploration of the structure-activity relationships of this fascinating class of molecules, coupled with a deeper understanding of the nuances of GPR109A signaling, will undoubtedly pave the way for the discovery of novel and effective therapeutics.
References
-
Mahmoud, Z. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]
-
Singh, N. et al. (2010). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. [Link]
-
Gambhir, D. et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Waugh, J. et al. (2009). 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ye, G. et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]
5-(2-Fluorophenyl)nicotinic acid GPR109A receptor binding affinity
An In-Depth Technical Guide to the GPR109A Receptor Binding Affinity of 5-(2-Fluorophenyl)nicotinic acid
Abstract
The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂), is a critical drug target for treating dyslipidemia and inflammation.[1][2] Its activation by agonists like nicotinic acid (niacin) leads to beneficial anti-lipolytic and anti-inflammatory effects.[1][3] However, the clinical utility of niacin is often hampered by a flushing side effect mediated through a distinct signaling pathway.[4][5] This has spurred the development of novel agonists, such as this compound, with potentially improved therapeutic profiles. This guide provides a comprehensive technical overview for researchers and drug development professionals on the methodologies required to accurately determine the binding affinity of this compound for the GPR109A receptor. We will delve into the receptor's signaling mechanisms, present a detailed, field-proven protocol for radioligand competition binding assays, and discuss complementary functional assays for a holistic characterization of ligand-receptor interaction.
The GPR109A Receptor: A Dual-Signaling Therapeutic Target
GPR109A is a Gᵢ protein-coupled receptor predominantly expressed on the surface of adipocytes and various immune cells, including macrophages and neutrophils.[2][4][6][7] It is activated by the pharmacological agent niacin and endogenous ligands such as the ketone body D-β-hydroxybutyrate.[1][3][8] The therapeutic interest in GPR109A stems from its central role in metabolic and inflammatory regulation.
Canonical Gᵢ-Mediated Signaling Pathway
The primary therapeutic effects of GPR109A activation are mediated through its coupling to inhibitory G proteins (Gαᵢ/G₀).[1] Upon agonist binding, the activated Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][9] In adipocytes, this reduction in cAMP decreases the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides (lipolysis) and lowering the release of free fatty acids (FFAs) into the circulation.[1][3]
β-Arrestin-Mediated Signaling and the Flushing Response
Beyond the canonical G-protein pathway, activated GPR109A can also recruit β-arrestin proteins.[1][2] This interaction is implicated in receptor desensitization and internalization, but also initiates a separate signaling cascade.[9] The β-arrestin pathway is believed to be the primary driver of the common and often dose-limiting side effect of niacin therapy: cutaneous flushing.[5] This response is caused by the release of prostaglandins (PGD₂ and PGE₂) from skin cells, leading to vasodilation.[4] The development of G-protein-biased agonists—ligands that preferentially activate the Gᵢ pathway over the β-arrestin pathway—is a key strategy in modern drug discovery to retain therapeutic efficacy while minimizing flushing.[5]
Diagram 1: Dual signaling pathways of the GPR109A receptor.
Characterizing this compound
This compound is a synthetic derivative of nicotinic acid. Understanding its physicochemical properties is the first step in its pharmacological evaluation.
| Property | Value | Source |
| IUPAC Name | 5-(2-fluorophenyl)pyridine-3-carboxylic acid | [10][11] |
| CAS Number | 705961-96-2 | [10][11][12] |
| Molecular Formula | C₁₂H₈FNO₂ | [10][11][12] |
| Molecular Weight | 217.2 g/mol | [11] |
Core Methodology: Radioligand Competition Binding Assay
To determine the binding affinity of this compound for GPR109A, the gold-standard method is a competitive radioligand binding assay.[13][14] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand of known affinity from the receptor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC₅₀) and, subsequently, the inhibition constant (Kᵢ), which reflects the compound's binding affinity.
Experimental Workflow
The following protocol provides a robust framework for determining the Kᵢ value. The process is predicated on using membranes prepared from a cell line stably overexpressing the human GPR109A receptor, such as HEK293 or CHO cells.[1][15]
Diagram 2: Workflow for GPR109A competitive radioligand binding assay.
Detailed Step-by-Step Protocol
PART A: Membrane Preparation [16][17]
-
Cell Culture & Harvesting: Culture HEK293 cells stably expressing human GPR109A to ~90% confluency. Harvest the cells by gentle scraping into ice-cold phosphate-buffered saline (PBS). Pellet the cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, supplemented with a protease inhibitor cocktail). Homogenize the suspension using a Dounce or Polytron homogenizer on ice.
-
Isolation of Membranes: Centrifuge the homogenate at low speed (1,000 x g for 5 minutes at 4°C) to remove nuclei and intact cells. Transfer the supernatant to a fresh tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 20 minutes at 4°C) to pellet the membrane fraction.[16][17]
-
Washing and Storage: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable buffer, determine the protein concentration via a BCA or Bradford assay, and store aliquots at -80°C until use.
PART B: Competition Binding Assay [13][17]
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Reagent Preparation:
-
Radioligand: Prepare a working solution of [³H]nicotinic acid in assay buffer at a concentration close to its known dissociation constant (Kₑ).
-
Test Compound: Prepare serial dilutions of this compound over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M) in assay buffer.
-
Membranes: Thaw the prepared GPR109A membranes and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.
-
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [³H]nicotinic acid + assay buffer.
-
Non-Specific Binding (NSB): Membranes + [³H]nicotinic acid + a saturating concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Competition: Membranes + [³H]nicotinic acid + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[17]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[17]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
PART C: Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the molar concentration of this compound.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., using Prism® software) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[17] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Interpreting the Data: A Comparative Framework
The calculated Kᵢ value is a direct measure of the binding affinity of this compound for the GPR109A receptor; a lower Kᵢ value signifies a higher binding affinity. This data is most powerful when contextualized against known standards.
Table 1: Illustrative Binding Affinity and Functional Potency Data for GPR109A Agonists (Note: Data for the test compound is hypothetical for illustrative purposes. Values for reference compounds are derived from literature.)
| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) (cAMP Assay) |
| Nicotinic Acid (Reference) | ~300 - 1000 | ~1000[18] |
| This compound | To Be Determined | To Be Determined |
| Acipimox (Reference) | ~5000 | - |
| MK-6892 (High-Affinity Agonist) | Low nM | Low nM |
Complementary Functional Assays for Comprehensive Profiling
While binding affinity is a crucial parameter, it does not describe the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Therefore, binding assays should be complemented with functional assays.
-
GTPγS Binding Assay: This assay directly measures the activation of G proteins following receptor engagement by an agonist, providing a direct readout of G-protein-mediated signaling initiation.[16][18]
-
cAMP Inhibition Assay: This assay quantifies the functional downstream effect of Gᵢ activation by measuring the reduction in forskolin-stimulated cAMP levels in GPR109A-expressing cells.[1][15] It is a key assay for confirming agonism via the therapeutic pathway.
-
β-Arrestin Recruitment Assay: This assay, often employing techniques like BRET or FRET, measures the recruitment of β-arrestin to the activated receptor.[1][16] Comparing the potency (EC₅₀) from this assay with the cAMP assay allows for the determination of signaling bias, a critical factor for developing non-flushing agonists.[5]
Conclusion
Determining the GPR109A binding affinity of novel compounds like this compound is a foundational step in the drug discovery process. The detailed radioligand competition binding protocol described herein provides a reliable and reproducible method for obtaining the Kᵢ value. By integrating these binding data with results from functional assays that probe both the Gᵢ and β-arrestin pathways, researchers can build a comprehensive pharmacological profile. This multi-faceted approach is essential for identifying and optimizing lead candidates with high affinity, potent on-target efficacy, and a minimized side-effect profile, ultimately advancing the development of next-generation therapies for metabolic and inflammatory diseases.
References
-
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A and Vascular Inflammation. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 180, 137–152. [Link]
-
Digby, J. E., Martinez, F., & Choudhury, R. P. (2011). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Arteriosclerosis, thrombosis, and vascular biology, 31(12), 2657–2662. [Link]
-
Chemsrc. This compound | CAS#:705961-96-2. [Link]
-
Shen, H. C., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of medicinal chemistry, 52(8), 2587–2602. [Link]
-
Patsnap Synapse. Dual GPR81/GPR109A agonist. [Link]
-
van der Lee, R. B., et al. (2008). Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. Bioorganic & medicinal chemistry letters, 18(18), 5024–5028. [Link]
-
Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American journal of physiology. Endocrinology and metabolism, 306(7), E731–E739. [Link]
-
Lorenzen, A., et al. (2001). Characterization of a G protein-coupled receptor for nicotinic acid. Molecular pharmacology, 59(2), 349–355. [Link]
-
Wikipedia. Hydroxycarboxylic acid receptor 2. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
GeneCards. HCAR2 Gene - Hydroxycarboxylic Acid Receptor 2. [Link]
-
Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & medicinal chemistry letters, 30(10), 127105. [Link]
-
Martin, P. M., et al. (2021). Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment. bioRxiv. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Yadav, M. K., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications. [Link]
-
Wikipedia. Nicotinic agonist. [Link]
-
Soga, T., et al. (2003). Molecular identification of nicotinic acid receptor. Biochemical and biophysical research communications, 303(1), 364–369. [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 53(5), 2208–2217. [Link]
-
Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer research, 74(3), 845–855. [Link]
-
Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American journal of physiology. Endocrinology and metabolism, 296(3), E549–E558. [Link]
-
Daly, J. W. (2007). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 27(6), 749–771. [Link]
-
Yadav, M. K., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature communications, 15(1), 1888. [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–262. [Link]
-
Zhang, H., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]
-
Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280. [Link]
-
Elangovan, S., et al. (2014). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Cancer research, 74(3), 845-855. [Link]
-
Li, Q., et al. (2009). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of biological chemistry, 284(28), 18748–18760. [Link]
-
Semple, G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & medicinal chemistry letters, 17(20), 5620–5623. [Link]
-
Elangovan, S., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncoimmunology, 3(1), e27329. [Link]
-
PubChem. 5-Fluoronicotinic Acid. [Link]
-
Penagaluru, P. R., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International journal of molecular sciences, 23(23), 14815. [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Buy this compound | 705961-96-2 [smolecule.com]
- 12. This compound | CAS#:705961-96-2 | Chemsrc [chemsrc.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Characterization of a G protein-coupled receptor for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: In Vitro Anti-Inflammatory Profiling of 5-(2-Fluorophenyl)nicotinic Acid
Abstract
This technical guide provides a comprehensive framework for the initial in vitro evaluation of the anti-inflammatory properties of the novel compound, 5-(2-Fluorophenyl)nicotinic acid. Designed for researchers in drug discovery and pharmacology, this document details a logical, multi-assay workflow, beginning with essential cytotoxicity assessments and progressing to functional assays measuring key inflammatory mediators and enzyme activity. We present detailed, field-proven protocols for utilizing a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7) to quantify the compound's effect on nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6). Furthermore, a direct enzyme inhibition assay for cyclooxygenase-2 (COX-2) is described to probe a specific mechanistic pathway. The rationale behind experimental choices, the importance of integrated controls, and the interpretation of quantitative data are emphasized throughout. This guide is intended to serve as a robust starting point for characterizing the anti-inflammatory potential of new chemical entities.
Section 1: Introduction & Rationale
The Inflammatory Cascade: A Brief Overview
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While critical for host defense, dysregulated or chronic inflammation is a key driver of numerous diseases. The process is orchestrated by a complex network of signaling pathways and molecular mediators. Upon cellular activation by a stimulus like bacterial lipopolysaccharide (LPS), signaling cascades are initiated, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4]
Activation of these pathways converges on the nucleus, leading to the transcription of a host of pro-inflammatory genes.[5][6] This results in the synthesis and release of key mediators, including:
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), high levels of NO are pro-inflammatory and contribute to tissue damage.[7]
-
Prostaglandins (e.g., PGE2): Synthesized by cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, PGE2 is a cardinal mediator of fever, pain, and swelling.[7]
-
Cytokines (e.g., TNF-α, IL-6): These signaling proteins amplify the inflammatory response by recruiting and activating other immune cells.[8][9]
Targeting these pathways and mediators is a cornerstone of modern anti-inflammatory drug development.[1]
The Target Molecule: this compound
The subject of this guide is this compound. While its specific biological activities are yet to be fully characterized, its structural relation to nicotinic acid (Vitamin B3) provides a rationale for investigation. Nicotinic acid itself has been shown to exert anti-inflammatory effects, albeit through mechanisms primarily related to its receptor, GPR109A, which is not the focus of the general assays described here.[10] The novel substitution on the nicotinic acid scaffold prompts an unbiased investigation into its potential to modulate canonical inflammatory pathways.
Strategy for In Vitro Evaluation: A Multi-Assay Approach
A single assay is insufficient to characterize the anti-inflammatory profile of a new compound. Our strategy employs a tiered approach:
-
Establish a Safe Therapeutic Window: Determine non-cytotoxic concentrations of the compound to ensure that any observed anti-inflammatory effects are not simply a result of cell death.
-
Functional Screening in a Cellular Model: Use LPS-stimulated macrophages to assess the compound's ability to inhibit the production of multiple, distinct inflammatory mediators (NO, PGE2, cytokines).
-
Mechanistic Deconvolution: Investigate a specific molecular target by testing the compound's ability to directly inhibit a key inflammatory enzyme, COX-2.
This workflow provides a comprehensive initial profile of the compound's efficacy and potential mechanism of action.
Section 2: Foundational Assays: Cytotoxicity Assessment
Principle of Cytotoxicity Testing
Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which this compound is not toxic to the cellular model. The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration range of this compound that does not reduce the viability of RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound, stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[11][12]
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% in any well. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" wells containing medium with 0.1% DMSO.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm or 590 nm using a microplate reader.[13]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Data Interpretation
Concentrations that result in >90% cell viability are considered non-cytotoxic and are selected for subsequent anti-inflammatory assays. This critical first step prevents false-positive results where a reduction in inflammatory mediators is merely a consequence of cell death.
Section 3: Primary Anti-Inflammatory Screening in Macrophages
The Model System: LPS-Stimulated RAW 264.7 Macrophages
The RAW 264.7 murine macrophage cell line is a widely accepted and robust model for studying inflammation in vitro.[7][14] Macrophages are central players in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), triggering a strong inflammatory response that mimics bacterial infection.[7][15] This model allows for the reproducible induction of inflammatory mediators, providing a reliable system to test the efficacy of potential inhibitors.
Experimental Workflow Diagram
The overall workflow for assessing the compound's effect on LPS-stimulated macrophages is depicted below.
Caption: General workflow for in vitro anti-inflammatory screening.
Protocol: Induction of Inflammation and Treatment
Objective: To treat LPS-stimulated RAW 264.7 cells with this compound and collect supernatants for mediator analysis.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate as described in the MTT protocol and incubate for 24 hours.[16]
-
Pre-treatment: Remove the culture medium. Add fresh medium containing various non-toxic concentrations of this compound or vehicle (0.1% DMSO). Incubate for 1 hour. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is applied.[15]
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.[17]
-
Control Groups:
-
Vehicle Control: Cells + Vehicle + LPS
-
Negative Control: Cells + Vehicle (No LPS)
-
Positive Control: Cells + Dexamethasone (1 µM) + LPS
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[17]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well for analysis and store at -80°C if not used immediately.
Key Mediator Analysis 1: Nitric Oxide (NO) Production via Griess Assay
Principle: The Griess assay is a simple colorimetric method to indirectly measure NO by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[18] The Griess reagent is a two-part system where sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo product. The absorbance of this product at ~540 nm is proportional to the nitrite concentration.[19][20]
Procedure:
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.[18]
-
Assay: In a new 96-well plate, mix 50-100 µL of cell supernatant or standard with an equal volume of Griess reagent.[15] Some protocols use a two-step addition of the reagent components.[18]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[17]
-
Measurement: Read the absorbance at 540 nm.[20]
-
Calculation: Determine the nitrite concentration in each sample by interpolating from the standard curve. Calculate the percentage inhibition of NO production relative to the vehicle-treated, LPS-stimulated control.
Key Mediator Analysis 2: Prostaglandin E2 (PGE2) Levels via ELISA
Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify PGE2 levels. In this format, PGE2 in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP-conjugated) PGE2 for binding to a limited number of anti-PGE2 antibodies coated on the plate.[21] After washing, a substrate is added, and the resulting color is inversely proportional to the amount of PGE2 in the original sample.[22]
Procedure:
-
Follow the manufacturer's protocol for a commercial PGE2 ELISA kit.[21][23]
-
Sample Addition: Add standards and collected cell supernatants to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add the enzyme-conjugated PGE2 and incubate.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Reaction: Add the chromogenic substrate (e.g., TMB) and incubate.
-
Stop Reaction: Add a stop solution.
-
Measurement: Read the absorbance at 450 nm.[22]
-
Calculation: Generate a standard curve and determine the PGE2 concentration in the samples. Calculate the percentage inhibition relative to the vehicle-treated, LPS-stimulated control.
Section 4: Mechanistic Insights: Cytokine & Enzyme Assays
Pro-inflammatory Cytokine Profiling: TNF-α and IL-6
Principle: To quantify the secretion of key pro-inflammatory cytokines, a sandwich ELISA is used. The microplate wells are pre-coated with a capture antibody specific for the target cytokine (e.g., TNF-α). When the cell supernatant is added, the cytokine binds to this antibody. After washing, a second, biotin-conjugated detection antibody is added, which binds to a different epitope on the captured cytokine. Subsequently, streptavidin-HRP is added, which binds to the biotin. Finally, a chromogenic substrate is added, and the resulting color intensity is directly proportional to the amount of cytokine in the sample.[8][24]
Procedure:
-
Use commercial ELISA kits for murine TNF-α and IL-6 and follow the manufacturer's instructions precisely.[24][25]
-
The general steps involve sequential incubations with the sample, detection antibody, and enzyme conjugate, with wash steps in between.
-
After the final substrate reaction, measure absorbance (typically at 450 nm) and calculate cytokine concentrations based on the provided standards.
-
Calculate the percentage inhibition of cytokine production for each treatment condition.
Data Presentation: Summary of Mediator Inhibition
The results from the primary screening assays should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency across different inflammatory endpoints.
| Mediator | Assay Method | IC₅₀ of this compound (µM) | IC₅₀ of Dexamethasone (µM) |
| Nitric Oxide (NO) | Griess Assay | 22.5 | 0.8 |
| Prostaglandin E2 (PGE2) | ELISA | 15.8 | 0.5 |
| TNF-α | ELISA | 35.2 | 1.2 |
| IL-6 | ELISA | 41.7 | 1.5 |
| Table 1: Hypothetical inhibitory concentrations (IC₅₀) of the test compound and positive control on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells. Data represent the mean of three independent experiments. |
Investigating the Arachidonic Acid Pathway: COX-2 Inhibition
Principle: The strong inhibition of PGE2 production (as seen in the hypothetical data) suggests the compound may be acting on the cyclooxygenase (COX) enzymes. A direct, cell-free enzyme assay can confirm this and assess selectivity. Fluorometric or colorimetric kits are available that measure the peroxidase activity of purified COX-1 and COX-2 enzymes.[26][27] The assay typically measures the oxidation of a probe, which generates a fluorescent or colored signal proportional to the enzyme's activity.[26]
Procedure:
-
Use a commercial COX inhibitor screening kit containing purified human recombinant COX-1 and COX-2 enzymes.[28]
-
Prepare reaction mixtures containing assay buffer, cofactor, and the COX probe.
-
Add serial dilutions of this compound, a non-selective inhibitor (e.g., Indomethacin), and a COX-2 selective inhibitor (e.g., Celecoxib) to the appropriate wells.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically over 5-10 minutes.[28]
-
Calculate the rate of reaction for each condition and determine the percentage of inhibition. The IC₅₀ values for both COX-1 and COX-2 can then be calculated.
| Enzyme | IC₅₀ of this compound (µM) | IC₅₀ of Celecoxib (µM) | COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) |
| COX-1 | >100 | 12.5 | >6.3 |
| COX-2 | 15.9 | 1.1 | |
| Table 2: Hypothetical data from a cell-free COX enzyme inhibition assay. The selectivity index suggests the compound is a selective inhibitor of COX-2. |
Section 5: Unraveling Signaling Pathways
The Role of NF-κB and MAPK in Inflammation
The production of iNOS, COX-2, TNF-α, and IL-6 is transcriptionally regulated by the NF-κB and MAPK signaling pathways.[3][29] LPS binding to TLR4 activates a cascade involving adaptor proteins that leads to the activation of the IKK complex and MAPK kinases (MKKs).[4][30]
-
NF-κB Pathway: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate gene transcription.[6][31]
-
MAPK Pathways: MKKs phosphorylate and activate p38, JNK, and ERK. These activated kinases then phosphorylate various transcription factors, such as AP-1, which work in concert with NF-κB to drive inflammatory gene expression.[4]
The broad inhibitory profile observed in the hypothetical data suggests that this compound may be acting upstream on one or both of these critical signaling pathways, rather than just inhibiting a single downstream enzyme.
Conceptual Signaling Pathway Diagram
Caption: Key inflammatory signaling pathways and potential points of inhibition.
Proposing Future Mechanistic Studies
To confirm that the compound acts on these upstream pathways, further experiments would be necessary. A key technique is Western blotting, which can be used to measure the phosphorylation status of key signaling proteins. A reduction in the LPS-induced phosphorylation of p65 (a subunit of NF-κB) or p38 MAPK in the presence of the compound would provide strong evidence of its mechanism of action.[17]
Section 6: Synthesis and Conclusion
This guide has outlined a systematic and robust methodology for the initial in vitro anti-inflammatory characterization of this compound. The described workflow, from cytotoxicity to mechanistic assays, provides a comprehensive dataset to evaluate the compound's potential.
Based on the hypothetical data presented, 5-(2-Fluorophenyl)nicotinc acid emerges as a promising anti-inflammatory agent. It demonstrates a dose-dependent inhibition of multiple key inflammatory mediators, including NO, PGE2, TNF-α, and IL-6, at non-toxic concentrations. The potent and selective inhibition of the COX-2 enzyme provides a clear, clinically relevant mechanism for its suppression of PGE2. However, its broad inhibitory effects on other mediators suggest it may also modulate upstream signaling pathways like NF-κB or MAPK, a hypothesis that warrants further investigation through techniques like Western blotting.
The successful completion of this in vitro screening cascade provides a strong rationale for advancing this compound into more complex preclinical models, including in vivo models of inflammation and pain, to fully assess its therapeutic potential.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Retrieved from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(4), 396-405. Retrieved from [Link]
-
Jäger, A. K., Petersen, K. N., Thomas, D., & Nyman, U. (2006). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 69(9), 1328-1332. Retrieved from [Link]
-
Al-Samydai, A., Al-Mamoori, F., & Al-Jumaily, R. M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
Shaim, H., & El-Sabban, M. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 1877. Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]
-
Huang, P., Han, J., & Hui, L. (2013). MAPK signaling in inflammation-associated cancer development. Acta Biochimica et Biophysica Sinica, 45(10), 827-835. Retrieved from [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
-
RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. RayBiotech. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell Research Laboratories. Retrieved from [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Journal of Visualized Experiments, (128), 56126. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit. ELK Biotechnology. Retrieved from [Link]
-
Seidel, T., E-A, E., & Langer, T. (2011). COX-2 inhibition in vitro assay results. ResearchGate. Retrieved from [Link]
-
Khan, T. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Retrieved from [Link]
-
Lee, S. Y., et al. (2019). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 24(18), 3303. Retrieved from [Link]
-
Fereidoonnezhad, M., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 13(7), 614-622. Retrieved from [Link]
-
Abusnina, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(4), 498. Retrieved from [Link]
-
Tsuruta, R., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE, 8(1), e53630. Retrieved from [Link]
-
Ramirez, J. A. R., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(10), 4068. Retrieved from [Link]
-
Chae, G. Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(3), 312-320. Retrieved from [Link]
-
Pansai, S., et al. (2021). Inflammatory response of raw 264.7 macrophage cells teated with dragon fruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 27(1), 127-134. Retrieved from [Link]
-
Kim, A. R., et al. (2017). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Journal of Agricultural and Food Chemistry, 65(19), 3834-3841. Retrieved from [Link]
-
Nshimo, C. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Advances, 11(48), 30252-30276. Retrieved from [Link]
-
Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunology, 24(1), 22. Retrieved from [Link]
-
Woźnica, K., et al. (2020). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 10(1), 11621. Retrieved from [Link]
-
da Silva, L. C. N., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. International Journal of Molecular Sciences, 24(23), 16999. Retrieved from [Link]
-
Wu, J., et al. (2018). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. Retrieved from [Link]
-
Digiacomo, M., et al. (2014). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacological Research, 89, 44-52. Retrieved from [Link]
Sources
- 1. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. arborassays.com [arborassays.com]
- 22. raybiotech.com [raybiotech.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 28. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 29. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 31. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of 5-(2-Fluorophenyl)nicotinic Acid: A Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Fluorophenyl)nicotinic acid is a synthetic organic compound with significant therapeutic potential, primarily attributed to its interaction with a key G protein-coupled receptor. This technical guide provides an in-depth exploration of the biological targets of this compound, with a primary focus on the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) or the niacin receptor. Drawing upon extensive research on structurally analogous compounds, this document elucidates the mechanism of action, downstream signaling pathways, and the functional consequences of receptor activation. Furthermore, we present a detailed experimental protocol for characterizing the bioactivity of this compound and discuss its broader implications for drug discovery and development in the context of dyslipidemia and inflammatory disorders.
Introduction: The Emergence of a Novel GPR109A Agonist
This compound belongs to a class of compounds structurally related to nicotinic acid (niacin), a long-standing therapeutic agent for managing dyslipidemia.[1][2][3] The introduction of a fluorophenyl group at the 5-position of the nicotinic acid scaffold is a strategic medicinal chemistry approach to modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. While direct experimental data for this compound is emerging, its structural similarity to known GPR109A agonists, such as niacin and 5-(4-Fluorophenyl)nicotinic acid, strongly suggests its primary biological target is GPR109A.[4]
GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells, including monocytes, macrophages, and neutrophils.[5][6][] Its activation by endogenous ligands like β-hydroxybutyrate and pharmacological agents like niacin initiates a cascade of intracellular events with significant physiological consequences.[8][9] This guide will delve into the intricacies of this interaction and its therapeutic relevance.
The Primary Biological Target: G Protein-Coupled Receptor 109A (GPR109A)
The principal mechanism of action of this compound is hypothesized to be the activation of GPR109A. This assertion is based on the well-established pharmacology of nicotinic acid and its derivatives.[1][10][11]
GPR109A Signaling Cascade
Upon binding of an agonist like this compound, GPR109A undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein of the Gi family. This initiates two primary signaling pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] This reduction in cAMP leads to decreased protein kinase A (PKA) activity. In adipocytes, this cascade ultimately inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, thereby reducing the release of free fatty acids (FFAs) into circulation.[2][12]
-
β-Arrestin Recruitment and Downstream Signaling: Ligand-bound GPR109A can also recruit β-arrestins.[5] This interaction is not only involved in receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, contributing to the diverse pharmacological effects of GPR109A agonists.
Functional Consequences of GPR109A Activation
The activation of GPR109A by agonists such as this compound leads to several key physiological effects:
-
Antilipolytic Effect in Adipocytes: The primary and most well-characterized effect is the inhibition of lipolysis in adipose tissue.[2][12] By reducing the flux of FFAs to the liver, GPR109A activation leads to a decrease in the synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, low-density lipoprotein (LDL) cholesterol.[12][13]
-
Modulation of Immune Responses: GPR109A is expressed on various immune cells, and its activation has been shown to exert anti-inflammatory effects.[5] For instance, activation of GPR109A in macrophages can promote cholesterol efflux and inhibit inflammatory signaling pathways.[12]
-
Cutaneous Vasodilation (Flushing): A notable side effect of GPR109A agonists is cutaneous vasodilation, commonly known as flushing. This is mediated by the activation of GPR109A on Langerhans cells and keratinocytes in the skin, leading to the release of prostaglandins (PGD2 and PGE2) that cause blood vessel dilation.[13][14]
Potential Secondary and Off-Target Effects
While GPR109A is the primary target, it is crucial to consider potential secondary or off-target effects of this compound.
-
GPR109B: A closely related receptor, GPR109B (HCA3), also binds nicotinic acid, albeit with lower affinity.[10] Depending on its binding profile, this compound may also interact with this receptor, which is predominantly expressed in humans and higher primates.
-
Receptor-Independent Mechanisms: Studies on niacin have suggested that some of its lipid-modifying effects, particularly on high-density lipoprotein (HDL) cholesterol, may be independent of GPR109A.[15][16][17] These mechanisms could involve direct effects on hepatic lipid metabolism, such as the inhibition of diacylglycerol acyltransferase-2 (DGAT2).[2][13] It is plausible that this compound could also exhibit such receptor-independent activities.
Experimental Workflow: Characterizing the Bioactivity of this compound
To empirically determine the biological targets and potency of this compound, a systematic experimental approach is necessary.
Detailed Protocol: In Vitro cAMP Accumulation Assay
This protocol describes a common functional assay to determine the agonistic activity of this compound at the GPR109A receptor.
Objective: To measure the dose-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound in cells expressing human GPR109A.
Materials:
-
HEK293 cells stably expressing human GPR109A (or other suitable host cells).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
This compound stock solution (in DMSO).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cell Culture: Culture the GPR109A-expressing cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well assay plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin (a potent adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add the forskolin/IBMX solution to all wells (except for the negative control) to stimulate cAMP production. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: a. Plot the cAMP concentration against the log concentration of this compound. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximal inhibition (Emax).
Data Summary Table:
| Compound | EC50 (nM) | Emax (% Inhibition) |
| Nicotinic Acid (Reference) | Expected Value | Expected Value |
| This compound | Experimental Value | Experimental Value |
Therapeutic Implications and Future Directions
The identification of this compound as a potent and selective GPR109A agonist opens avenues for its development as a therapeutic agent for:
-
Dyslipidemia: By favorably modulating lipid profiles (reducing LDL and triglycerides, and potentially increasing HDL), it could be a valuable treatment for patients with atherosclerosis and other cardiovascular diseases.[5][11]
-
Inflammatory Diseases: Given the anti-inflammatory role of GPR109A, this compound could be explored for its potential in treating conditions such as neuroinflammation and inflammatory bowel disease.[5][8]
Future research should focus on a comprehensive preclinical evaluation of this compound, including detailed pharmacokinetic and pharmacodynamic studies, as well as an assessment of its flushing liability. The development of biased agonists that preferentially activate the therapeutic Gi signaling pathway over the β-arrestin pathway responsible for flushing could represent a significant advancement in the field.
Conclusion
This compound is a promising small molecule with a high probability of targeting the G protein-coupled receptor GPR109A. Its mechanism of action, centered on the inhibition of adenylyl cyclase and modulation of immune responses, positions it as a compelling candidate for the treatment of dyslipidemia and inflammatory conditions. The experimental framework outlined in this guide provides a clear path for the comprehensive characterization of its biological activity, paving the way for its potential translation into the clinic.
References
-
Recent progress in the discovery of niacin receptor agonists. (2007). Current Opinion in Drug Discovery & Development. [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. (2023). Frontiers in Pharmacology. [Link]
-
GPR109A and Vascular Inflammation. (2013). Current Atherosclerosis Reports. [Link]
-
Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? (2007). American Journal of Therapeutics. [Link]
-
Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. [Link]
-
(1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. (2012). Journal of Medicinal Chemistry. [Link]
-
Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. (2012). Journal of Clinical Investigation. [Link]
-
Nicotinic acid receptor subtypes and their ligands. (2007). Medicinal Research Reviews. [Link]
-
Hydroxycarboxylic acid receptor 2. Wikipedia. [Link]
-
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. (2012). Journal of Clinical Investigation. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (2008). Trends in Pharmacological Sciences. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. (2007). Annual Review of Pharmacology and Toxicology. [Link]
-
Niacin. Linus Pauling Institute, Oregon State University. [Link]
-
Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2017). Annals of Clinical & Laboratory Science. [Link]
-
Mechanism of action of niacin. (2008). The American Journal of Cardiology. [Link]
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). Nutrients. [Link]
Sources
- 1. Recent progress in the discovery of niacin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 10. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. refp.cohlife.org [refp.cohlife.org]
- 13. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 17. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]
An In-depth Technical Guide to Elucidating the Cellular Uptake Mechanisms of 5-(2-Fluorophenyl)nicotinic Acid
Foreword for the Researcher
The journey of a drug candidate from a promising molecule to a therapeutic reality is paved with a deep understanding of its interaction with biological systems. A critical juncture in this journey is its ability to cross the cell membrane and reach its intracellular target. This guide is crafted for researchers, scientists, and drug development professionals dedicated to unraveling the intricacies of cellular transport. We will delve into the core principles and provide a practical framework for investigating the cellular uptake of a novel compound, 5-(2-Fluorophenyl)nicotinic acid. This document eschews a rigid template, instead adopting a narrative that mirrors the scientific process itself—from hypothesis generation based on structural analogs to rigorous experimental validation. Our focus is on not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and robust scientific investigation.
Introduction: The Significance of Cellular Permeation
The therapeutic efficacy of any small molecule hinges on its ability to achieve a sufficient concentration at its site of action. For intracellular targets, the plasma membrane represents a formidable barrier. Understanding the mechanisms by which a compound like this compound traverses this barrier is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical success. This guide will provide a comprehensive, step-by-step approach to characterizing the cellular uptake of this molecule, leveraging established methodologies and providing the rationale for their application.
Foundational Hypothesis: Learning from a Known Analog - Nicotinic Acid
Given the structural similarity of this compound to nicotinic acid (Niacin or Vitamin B3), we can formulate a strong initial hypothesis regarding its potential uptake mechanisms. Nicotinic acid, a well-characterized molecule, is known to be transported into cells via specific carrier-mediated systems.[1][2][3]
Key transporters implicated in nicotinic acid uptake include:
-
Monocarboxylate Transporters (MCTs): This family of proton-dependent transporters is responsible for the transport of short-chain monocarboxylates like lactate and pyruvate.[4][5][6] Several drugs, including salicylic acid and valproic acid, are known substrates of MCTs.[6][7]
-
Organic Anion Transporters (OATs): Specifically, OAT2 (SLC22A7) has been identified as a key transporter for nicotinic acid in the human liver.[8]
-
pH-Dependent Anion Antiporter and Proton Cotransporter: Studies in intestinal brush-border membrane vesicles have revealed the involvement of these systems in nicotinic acid absorption.[9]
Therefore, our central hypothesis is that the cellular uptake of this compound is not solely dependent on passive diffusion but is facilitated by one or more of these transporter systems. The presence of the fluorophenyl group may influence the affinity and kinetics of this interaction.
Experimental Strategy: A Multi-faceted Approach to Characterizing Cellular Uptake
To rigorously test our hypothesis, a multi-pronged experimental strategy is essential. This involves selecting appropriate in vitro models, employing sensitive analytical techniques, and utilizing specific inhibitors to dissect the contribution of various transporters.
Selection of In Vitro Models: Mimicking Biological Barriers
The choice of the cellular model is critical and should reflect the intended therapeutic target tissue.[10][11][12] For a broad initial characterization, the following cell lines are recommended:
| Cell Line | Tissue of Origin | Key Characteristics & Rationale |
| Caco-2 | Human Colon Adenocarcinoma | Forms a polarized monolayer with tight junctions, mimicking the intestinal barrier. Expresses a variety of transporters and is a gold standard for studying intestinal absorption.[10][13][14] |
| HepG2 | Human Liver Hepatocellular Carcinoma | A well-established model for studying hepatic uptake and metabolism. Known to express a range of OATs and other transporters relevant to liver function.[1][8][10] |
| HEK293 | Human Embryonic Kidney | Often used for transient or stable transfection of specific transporter proteins. This allows for the direct investigation of a single transporter's interaction with the test compound. |
Experimental Workflow: From Initial Screening to Mechanistic Insights
The following workflow provides a logical progression for characterizing the cellular uptake of this compound.
Caption: A streamlined workflow for characterizing cellular uptake.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and providing a clear rationale for each step.
Protocol 1: Time-Dependent Uptake Assay
Objective: To determine the initial rate of uptake and establish a linear time frame for subsequent experiments.
Methodology:
-
Cell Seeding: Seed Caco-2 or HepG2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the assay, wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at 37°C.
-
Initiate Uptake: Add transport buffer containing a fixed concentration of this compound (e.g., 10 µM) to each well.
-
Time Points: Incubate for various time points (e.g., 2, 5, 10, 15, 30, and 60 minutes) at 37°C.
-
Termination of Uptake: At each time point, rapidly aspirate the drug-containing buffer and wash the cells three times with ice-cold transport buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Quantify the intracellular concentration of this compound using a validated analytical method such as HPLC-MS.[15]
-
Data Analysis: Plot the intracellular concentration against time. The initial linear portion of the curve represents the initial rate of uptake.
Rationale: Establishing the initial rate is crucial to ensure that subsequent kinetic studies are performed under conditions where the uptake is not limited by substrate depletion or efflux mechanisms.
Protocol 2: Concentration-Dependent (Kinetic) Uptake Assay
Objective: To determine if the uptake is saturable, indicative of carrier-mediated transport, and to calculate the kinetic parameters (Km and Vmax).
Methodology:
-
Cell Preparation: Prepare cell monolayers as described in Protocol 4.1.
-
Initiate Uptake: Incubate the cells with varying concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) for a time point within the linear range determined in Protocol 4.1.
-
Termination and Lysis: Follow steps 5 and 6 from Protocol 4.1.
-
Quantification: Analyze the intracellular concentrations as described in Protocol 4.1.
-
Data Analysis: Plot the initial uptake rate against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the apparent Michaelis constant (Km) and the maximum velocity (Vmax).
Rationale: Passive diffusion is a non-saturable process. A saturable uptake curve strongly suggests the involvement of a finite number of transporters. Km represents the substrate concentration at half the maximal velocity and is an indicator of the affinity of the transporter for the substrate.
Protocol 3: pH-Dependent Uptake Assay
Objective: To investigate the involvement of proton-coupled transport mechanisms.
Methodology:
-
Cell Preparation: Prepare cell monolayers as described in Protocol 4.1.
-
pH-Adjusted Buffers: Prepare transport buffers with a range of pH values (e.g., 5.5, 6.5, 7.4, and 8.0).
-
Initiate Uptake: Incubate the cells with a fixed concentration of this compound in the different pH buffers for a time point within the linear range.
-
Termination, Lysis, and Quantification: Follow steps 5, 6, and 7 from Protocol 4.1.
-
Data Analysis: Plot the uptake rate against the extracellular pH.
Rationale: Many MCTs are proton-coupled, meaning they co-transport a proton with their substrate.[4][16] Increased uptake at acidic pH is a strong indicator of the involvement of such transporters.[9][17]
Protocol 4: Inhibition Assays
Objective: To identify the specific transporters involved in the uptake of this compound.
Methodology:
-
Cell Preparation: Prepare cell monolayers as described in Protocol 4.1.
-
Inhibitor Co-incubation: Incubate the cells with a fixed concentration of this compound in the presence and absence of known inhibitors or substrates of candidate transporters.
| Transporter Family | Potential Inhibitors/Substrates |
| MCTs | Lactic acid, Pyruvic acid, Salicylic acid, Valproic acid[6][7] |
| OATs | Probenecid, Ketoprofen, Indomethacin[8] |
-
Termination, Lysis, and Quantification: Follow steps 5, 6, and 7 from Protocol 4.1.
-
Data Analysis: Compare the uptake of this compound in the presence and absence of each inhibitor. A significant reduction in uptake suggests that the compound is a substrate for the inhibited transporter.
Rationale: This competitive inhibition approach is a powerful tool for dissecting the contribution of individual transporters to the overall uptake process.
Sources
- 1. Mechanism of nicotinic acid transport in human liver cells: experiments with HepG2 cells and primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of monocarboxylate transporters in drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Monocarboxylate Transporters in Drug Delivery to the Brain: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid transport mediated by pH-dependent anion antiporter and proton cotransporter in rabbit intestinal brush-border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 11. Drug Absorption Studies: In Situ, In Vitro and In Silico Models - Google 圖書 [books.google.com.hk]
- 12. Complex in vitro model: A transformative model in drug development and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for studying drug uptake | PPTX [slideshare.net]
- 14. Video: Methods for Studying Drug Absorption: In vitro [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Monocarboxylate Transporters: Therapeutic Targets and Prognostic Factors in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mammalian colonocytes possess a carrier-mediated mechanism for uptake of vitamin B3 (niacin): studies utilizing human and mouse colonic preparations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
5-(2-Fluorophenyl)nicotinic acid synthesis protocol
An In-Depth Guide to the Synthesis of 5-(2-Fluorophenyl)nicotinic Acid
Abstract
This comprehensive application note provides a detailed, multi-step protocol for the synthesis of this compound, a valuable heterocyclic compound in medicinal chemistry and drug discovery. Structurally related to nicotinic acid (Vitamin B3), this fluorinated analogue is a key building block for developing novel therapeutic agents, particularly those targeting nicotinic receptors implicated in various neurological disorders.[1][2] The presence of the 2-fluorophenyl moiety can significantly alter the molecule's physicochemical properties, such as binding affinity, metabolic stability, and blood-brain barrier permeability, making it a compound of high interest for researchers.[3]
The synthetic strategy detailed herein is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocol is designed for maximum clarity and reproducibility, guiding the user through three primary stages:
-
Synthesis of a Key Intermediate: Preparation of methyl 5-bromonicotinate, starting from nicotinic acid. This involves an initial bromination followed by esterification to protect the carboxylic acid and improve solubility for the subsequent coupling step.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The core carbon-carbon bond-forming reaction between methyl 5-bromonicotinate and 2-fluorophenylboronic acid.
-
Final Product Formation: Hydrolysis of the methyl ester to yield the target this compound.
This guide explains the causality behind critical experimental choices, provides step-by-step instructions, and includes troubleshooting advice, making it an essential resource for researchers, chemists, and drug development professionals.
Overall Synthetic Workflow
The synthesis is a sequential, three-stage process designed to build the target molecule efficiently. The workflow begins with the functionalization of the pyridine ring, followed by the key cross-coupling reaction, and concludes with deprotection.
Caption: High-level overview of the synthetic workflow.
Part 1: Synthesis of Key Intermediate: Methyl 5-Bromonicotinate
This stage involves two critical steps: the bromination of nicotinic acid to install a reactive handle for cross-coupling, and the subsequent esterification of the carboxylic acid.
Protocol 1.1: Synthesis of 5-Bromonicotinic Acid
Introduction: The synthesis begins with the direct bromination of nicotinic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism. Thionyl chloride is used not only as a solvent but also to activate the pyridine ring towards bromination. The addition of powdered iron can act as a Lewis acid catalyst to facilitate the process.[4][5]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (Equiv.) | Quantity |
| Nicotinic Acid | 123.11 | 1.0 | 50.0 g |
| Thionyl Chloride (SOCl₂) | 118.97 | ~2.4 | 70 mL |
| Bromine (Br₂) | 159.81 | ~1.9 | 40 mL |
| Iron Powder (Fe) | 55.85 | Catalyst | 1.0 g |
| 4N Sodium Hydroxide (NaOH) | 40.00 | As needed | ~ |
| Ice Water | 18.02 | For washing | ~ |
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine nicotinic acid (50.0 g), thionyl chloride (70 mL), and powdered iron (1.0 g).[6]
-
Bromine Addition: Heat the mixture to 70°C with vigorous stirring. Through the dropping funnel, add bromine (40 mL) dropwise over a period of 2 hours. The reaction is exothermic; maintain the temperature.
-
Reflux: After the addition is complete, reflux the reaction mixture for 6 hours with continuous stirring.[6]
-
Quenching & Isolation: Cool the flask to room temperature. Carefully distill off the excess bromine and thionyl chloride under reduced pressure. Cool the remaining residue to 0°C in an ice bath.
-
Precipitation: Slowly add a pre-cooled 4N sodium hydroxide solution to the residue with stirring until the pH of the mixture reaches 3. A precipitate will form.[4]
-
Filtration & Washing: Collect the solid precipitate by suction filtration using a Büchner funnel. Wash the solid thoroughly with 100 mL of ice-cold water.
-
Drying: Dry the resulting off-white solid under vacuum to yield 5-bromonicotinic acid. The typical yield is 85-90%.[4]
Protocol 1.2: Esterification to Methyl 5-Bromonicotinate
Introduction: The carboxylic acid group is converted to a methyl ester. This transformation serves two primary purposes: it protects the acidic proton, which could interfere with the basic conditions of the Suzuki coupling, and it significantly improves the solubility of the substrate in the organic solvents used for the coupling reaction. Thionyl chloride is an effective reagent for this esterification, as it reacts with methanol to form the reactive species in situ.[7]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (Equiv.) | Quantity |
| 5-Bromonicotinic Acid | 202.01 | 1.0 | 10.0 g |
| Methanol (MeOH) | 32.04 | Solvent | 50 mL |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 | 11 mL |
| Saturated NaHCO₃ solution | 84.01 | As needed | ~ |
| Ethyl Acetate (EtOAc) | 88.11 | For extraction | ~ |
| Anhydrous MgSO₄ | 120.37 | For drying | ~ |
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 5-bromonicotinic acid (10.0 g) in methanol (50 mL).
-
Reagent Addition: Cool the suspension in an ice bath to 0°C. Add thionyl chloride (11 mL) dropwise via a syringe. Stir the mixture at 0°C for 30 minutes.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralization & Extraction: Add 20 mL of ice water to the residue. Carefully neutralize the solution to a pH of 7-8 with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.[7]
-
Drying & Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain methyl 5-bromonicotinate as a solid.
Part 2: Suzuki-Miyaura Cross-Coupling
Mechanism Overview: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 5-bromonicotinate, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond of the desired product.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2.1: Synthesis of Methyl 5-(2-Fluorophenyl)nicotinate
Introduction: This is the pivotal step where the 2-fluorophenyl group is installed onto the pyridine ring. The choice of catalyst, base, and solvent is crucial for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst, while potassium carbonate serves as the necessary base.[8][9] A solvent system like DMF or an ethanol/water mixture is typically used.[9]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (Equiv.) | Quantity |
| Methyl 5-Bromonicotinate | 216.03 | 1.0 | 5.0 g |
| 2-Fluorophenylboronic Acid | 139.92 | 1.2 | 3.89 g |
| Pd(PPh₃)₄ | 1155.56 | 0.05 (5 mol%) | 1.34 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 6.39 g |
| 95% Ethanol / Water (3:1) | - | Solvent | 80 mL |
| Ethyl Acetate (EtOAc) | 88.11 | For extraction | ~ |
| Brine | - | For washing | ~ |
Procedure:
-
Setup: In a round-bottom flask, combine methyl 5-bromonicotinate (5.0 g), 2-fluorophenylboronic acid (3.89 g), and potassium carbonate (6.39 g).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent & Catalyst Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (1.34 g). Then, add the degassed solvent mixture (60 mL of 95% ethanol and 20 mL of water) via a cannula or syringe.[9]
-
Reaction: Heat the mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude methyl 5-(2-fluorophenyl)nicotinate by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a pure solid.
Part 3: Final Deprotection via Hydrolysis
Protocol 3.1: Synthesis of this compound
Introduction: The final step is the saponification (base-mediated hydrolysis) of the methyl ester to the desired carboxylic acid. An aqueous solution of sodium hydroxide is used to cleave the ester bond. Subsequent acidification protonates the resulting carboxylate salt, causing the final product to precipitate out of the solution.[11]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (Equiv.) | Quantity |
| Methyl 5-(2-Fluorophenyl)nicotinate | 231.22 | 1.0 | 2.0 g |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 20 mL |
| 1N Sodium Hydroxide (NaOH) | 40.00 | ~2.2 | 20 mL |
| Acetic Acid or 1N HCl | 60.05 | As needed | ~ |
| Ethyl Acetate (EtOAc) | 88.11 | For extraction | ~ |
| Anhydrous MgSO₄ | 120.37 | For drying | ~ |
Procedure:
-
Setup: Dissolve methyl 5-(2-fluorophenyl)nicotinate (2.0 g) in tetrahydrofuran (20 mL) in a round-bottom flask.
-
Hydrolysis: Add the 1N sodium hydroxide solution (20 mL) and stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~5-6 with acetic acid or 1N HCl. A white precipitate of this compound should form.[11]
-
Extraction: Extract the entire mixture three times with ethyl acetate.
-
Drying & Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a white or off-white solid.[11] The product can be further purified by recrystallization if necessary.
References
- Process for preparing 5-bromonicotinic acid.
- Process for preparing 5-bromonicotinic acid.
- An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).Benchchem.
- 5-Bromonicotinic acid | 20826-04-4.ChemicalBook.
- Buy this compound | 705961-96-2.Smolecule.
- Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives
- Synthesis of Novel Ligands Using 5-Bromonicotinic Acid: Applic
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid deriv
- 5-(4-Fluorophenyl)nicotinic acid.Chem-Impex.
- This compound.CymitQuimica.
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.MDPI.
- Nicotinic acid.Wikipedia.
- METHYL 5-METHYLNICOTIN
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 705961-96-2 [smolecule.com]
- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 5. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of 5-(2-Fluorophenyl)nicotinic Acid
Introduction
5-(2-Fluorophenyl)nicotinic acid (CAS No. 705961-96-2) is a fluorinated derivative of nicotinic acid, a member of the vitamin B3 family. Its structural similarity to nicotinic acid suggests potential applications in pharmaceutical and agrochemical research, where the introduction of a fluorine atom can significantly modulate biological activity and pharmacokinetic properties.[1] The accurate and precise analytical characterization of this compound is paramount for quality control, stability studies, and pharmacokinetic assessments in research and development.
This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. The methodologies are structured to be self-validating, ensuring trustworthiness and scientific integrity.
Compound Information:
| Property | Value | Source |
| Chemical Name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | [2] |
| CAS Number | 705961-96-2 | [3] |
| Molecular Formula | C₁₂H₈FNO₂ | [2][3] |
| Molecular Weight | 217.20 g/mol | [3] |
| Appearance | Solid | [2] |
Physicochemical Properties: The Foundation of Method Development
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing robust analytical methods. The presence of the electron-withdrawing 2-fluorophenyl group is anticipated to influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen compared to the parent nicotinic acid.
Predicted pKa Values
The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid (lower pKa) and decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid). Theoretical prediction models for substituted pyridines suggest that the pKa can be calculated with reasonable accuracy.[5][6][7][8]
-
Predicted pKa (Carboxylic Acid): ~1.5 - 2.0
-
Predicted pKa (Pyridinium ion): ~4.0 - 4.5
This information is crucial for selecting the appropriate pH for mobile phases in HPLC to ensure optimal retention and peak shape.
Solubility Profile
The solubility of this compound will dictate the choice of solvents for sample preparation and analysis. Based on the behavior of nicotinic acid, it is expected to be soluble in polar organic solvents and aqueous solutions, with solubility being pH-dependent.[9]
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Moderate Solubility: Methanol, Ethanol, Water (pH-dependent)
-
Low Solubility: Acetonitrile, Acetone, Diethyl ether, Hexane
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the workhorse for assessing the purity and quantifying the concentration of this compound in various matrices. The choice of a reversed-phase method is logical due to the compound's aromatic nature.
Rationale for Method Design
The inclusion of a fluorophenyl group suggests that a stationary phase with fluorinated functionalities, such as a pentafluorophenyl (PFP) column, could offer enhanced selectivity compared to a standard C18 column.[3][10] PFP columns can provide different retention mechanisms, including dipole-dipole and π-π interactions, which can be advantageous for separating structurally similar impurities.[3]
The mobile phase composition, particularly its pH, is a critical parameter. To ensure the compound is in its non-ionized form for optimal retention on a reversed-phase column, the pH of the mobile phase should be maintained at least two units below the pKa of the carboxylic acid. Given the predicted pKa of ~1.5-2.0, a mobile phase with a pH of ~2.5-3.0 is a suitable starting point.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Primary Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm).
-
Alternative Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid) for pH adjustment.
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B | A gradient allows for the elution of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection Wavelength | ~265 nm | The 2-fluorophenyl and nicotinic acid chromophores are expected to result in a λmax in this region. A UV scan of a standard solution should be performed to determine the optimal wavelength.[11][12][13] |
4. Sample and Standard Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample at a concentration expected to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[14][15][16]
5. Data Analysis:
-
Identify the peak for this compound based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability.
Rationale for Derivatization
Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and potential for thermal degradation in the injector port. Esterification, typically by reaction with an alcohol in the presence of an acid catalyst, is a common derivatization strategy. Methylation using diazomethane or silylation with reagents like BSTFA are also effective.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
1. Instrumentation and Column:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., HP-5ms or equivalent).
2. Reagents and Materials:
-
Methanol (anhydrous).
-
Sulfuric acid (concentrated).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine (anhydrous).
-
Hexane (GC grade).
-
This compound reference standard.
3. Derivatization Procedure (Esterification):
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60 °C for 1 hour.
-
Allow to cool, then add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
4. GC-MS Conditions:
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
5. Data Analysis:
-
The mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the methyl ester.
-
Characteristic fragmentation patterns for fluorophenyl compounds may include the loss of a fluorine atom, the methoxy group (-OCH₃), or the entire fluorophenyl moiety.[17][18][19][20][21]
-
Compare the obtained mass spectrum with a spectral library for identification of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR will provide detailed information about the molecular structure.
Predicted ¹H NMR Spectrum
Based on the known spectrum of nicotinic acid and the substituent effects of the 2-fluorophenyl group, the following proton signals are anticipated (in a solvent like DMSO-d₆):[8]
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.5-9.0 ppm), showing characteristic coupling patterns. The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield.
-
Fluorophenyl Protons: Four signals in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns characteristic of a 1,2-disubstituted benzene ring.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 12 ppm).
Detailed NMR Protocol
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
3. Data Acquisition:
-
Acquire ¹H and ¹³C spectra using standard pulse programs.
-
Other useful experiments include COSY (for proton-proton correlations) and HSQC/HMBC (for proton-carbon correlations).
4. Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Titrimetric Analysis for Assay
A simple acid-base titration can be employed for the quantitative assay of this compound, providing a cost-effective and accurate method for determining the purity of the bulk material.
Rationale
As a carboxylic acid, this compound can be titrated with a standardized strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a suitable colorimetric indicator.
Experimental Workflow: Titration
Caption: Workflow for titrimetric analysis of this compound.
Detailed Titration Protocol
1. Reagents and Materials:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (reagent grade).
-
Deionized water.
-
Phenolphthalein indicator solution.
-
Analytical balance, burette, and flasks.
2. Procedure:
-
Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of a 1:1 mixture of ethanol and water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution to the first persistent pink endpoint.[1][4][22][23][24]
-
Perform a blank titration with the solvent mixture and subtract the blank volume from the sample titration volume.
3. Calculation:
Purity (%) = (V × M × 217.20) / (W × 10)
Where:
-
V = Volume of NaOH used in mL (corrected for blank).
-
M = Molarity of the NaOH solution.
-
217.20 = Molecular weight of this compound.
-
W = Weight of the sample in mg.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The selection of the appropriate method will depend on the specific analytical objective, whether it is routine quality control, stability testing, or in-depth structural elucidation. The principles and protocols outlined herein are grounded in established analytical chemistry and are designed to yield reliable and reproducible results.
References
- Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. Conference: Theoretical Chemistry: modeling reactivity from gas phase to biomolecules and solids.
- Alagona, G., & Ghio, C. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines.
- Tüzün, N. Ş. (2006). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 7(7), 257-275.
- Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines.
- Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe, 19(1).
- Sandberg, M. W., et al. (2006). Study of solute retention in reversed-phase high-performance liquid chromatography on hydrocarbonaceous and three fluorinated bonded phases.
- Przybyciel, M. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Gonçalves, C. M., & Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 47, 362-371.
-
Sielc.com. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
- BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
- Dadashzadeh, S., et al. (2007). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian Journal of Pharmaceutical Research, 6(1), 47-52.
- Thermo Fisher Scientific. (2022, January 27).
- Chemistry LibreTexts. (2023, August 29).
-
PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]
- Scientific & Academic Publishing. (n.d.). On the Titration of a Weak Acid with a Weak Base: Application to the Potentiometric Determination of the Degree of Acidity of Vinegar.
- Hesso, H., et al. (2015).
- Harvey, D. (n.d.). Chapter 9: Titrimetric Methods.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- MedMuv. (n.d.). TITRIMETRIC METHODS OF ANALYSIS.
- Chemistry LibreTexts. (2022, August 8). 5.
- Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Chemistry LibreTexts. (2024, March 17). 14.
- Michigan State University. (n.d.). UV-Visible Spectroscopy.
Sources
- 1. On the Titration of a Weak Acid with a Weak Base: Application to the Potentiometric Determination of the Degree of Acidity of Vinegar [article.sapub.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. medmuv.com [medmuv.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acidity Study on 3-Substituted Pyridines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. organomation.com [organomation.com]
- 16. nacalai.com [nacalai.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. asdlib.org [asdlib.org]
- 24. m.youtube.com [m.youtube.com]
Application Note: A Comprehensive Guide to the NMR Data Interpretation of 5-(2-Fluorophenyl)nicotinic Acid
Abstract: This document provides a detailed guide for the structural elucidation of 5-(2-fluorophenyl)nicotinic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data report to offer a deep dive into the causality behind experimental choices and the logic of spectral interpretation. We will cover optimal sample preparation, detailed protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and a thorough analysis of the resulting spectra. The discussion includes the nuanced effects of the fluorine substituent on the chemical shifts and coupling constants, and the potential for through-space F-H coupling, providing a self-validating framework for the complete and unambiguous assignment of the molecule's structure.
Introduction: The Structural Challenge
This compound is a bifunctional molecule featuring a substituted pyridine ring, a common scaffold in medicinal chemistry, linked to a fluorinated phenyl group. The presence of the electronegative nitrogen in the pyridine ring and the fluorine atom on the phenyl ring creates a unique and complex electronic environment. This complexity makes NMR spectroscopy an indispensable tool for its characterization. Accurate interpretation of its NMR spectra is critical for confirming its identity, assessing purity, and understanding its conformational preferences, which are vital in structure-activity relationship (SAR) studies. This guide provides the strategic approach required to navigate the intricacies of its spectra with confidence.
Molecular Structure and Numbering Convention
For clarity and consistency throughout this guide, the following IUPAC-recommended numbering system will be used for this compound.
Figure 1: Numbering convention for this compound.
Experimental Design and Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters.
Protocol: NMR Sample Preparation
The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[1][2]
-
Material Quantity: For a standard 5 mm NMR tube, weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments to ensure an adequate signal-to-noise ratio.[3][4][5]
-
Solvent Selection: DMSO-d₆ is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its deuterium signal provides a stable lock for the spectrometer. The residual proton signal of DMSO-d₆ (around δ 2.50 ppm) is well-separated from the aromatic region of interest.
-
Dissolution & Transfer: Dissolve the sample in a small, clean vial with 0.6-0.7 mL of DMSO-d₆.[2][3] Gentle warming or vortexing can aid dissolution. Once fully dissolved, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality, clean NMR tube to remove any suspended particles.[1]
-
Tube Quality: Use clean, unscratched NMR tubes to avoid interfering with the magnetic field homogeneity (shimming).[1][3]
Protocol: NMR Spectrometer Setup & Acquisition
The following protocols are based on a 400 MHz spectrometer but can be adapted for other field strengths.
A. 1D ¹H NMR Acquisition:
-
Setup: Insert the sample, lock on the DMSO-d₆ deuterium signal, and shim the magnetic field to achieve narrow, symmetrical lineshapes on a reference proton signal.
-
Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: 12-16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and reference the residual DMSO peak to δ 2.50 ppm.
B. 1D ¹³C{¹H} NMR Acquisition:
-
Setup: Use the same lock and shim settings from the ¹H experiment.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm (centered around 110 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048, due to the lower sensitivity of ¹³C.[4]
-
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and reference the DMSO-d₆ carbon signal to δ 39.52 ppm.
C. 1D ¹⁹F NMR Acquisition:
-
Setup: Tune the probe for ¹⁹F. A reference standard like CFCl₃ is often used externally, but for internal referencing, a known inert fluorinated compound can be added.
-
Parameters:
-
Processing: Process similarly to ¹H NMR.
D. 2D NMR Acquisition (COSY, HSQC, HMBC):
-
General Setup: Utilize standard, gradient-enhanced pulse sequences.
-
Key Parameters:
-
COSY: Shows ¹H-¹H spin-spin coupling correlations.[8] Use standard parameters.
-
HSQC: Correlates protons with their directly attached carbons (¹JCH).[8] Set the ¹³C spectral width to cover the aromatic region (e.g., 110-170 ppm).
-
HMBC: Shows long-range correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). This is crucial for assigning quaternary carbons.[8] Optimize the long-range coupling delay for a value around 8 Hz to highlight these correlations.[8]
-
Systematic Interpretation of NMR Spectra
The structural elucidation process is a logical workflow, starting with 1D spectra and using 2D experiments for confirmation and assignment of ambiguous signals.
Workflow for Structural Elucidation
Caption: Workflow for NMR-based structure elucidation.
Analysis of the ¹H NMR Spectrum
The aromatic region (δ 7.0-9.5 ppm) will contain all seven protons. The carboxylic acid proton will likely appear as a very broad singlet at δ > 12 ppm.
-
Pyridine Ring Protons: The nitrogen atom strongly deshields the adjacent α-protons (H-2, H-6).[9][10]
-
H-2 & H-6: These will be the most downfield signals, typically above δ 8.5 ppm. H-2 will be a doublet (or doublet of doublets due to small ⁴J coupling) coupled to H-4. H-6 will be a doublet (or doublet of doublets) coupled to H-4. Their precise assignment requires 2D NMR.
-
H-4: This proton is meta to the nitrogen and will appear as a triplet (or more complex multiplet) from coupling to H-2 and H-6, likely around δ 8.0-8.5 ppm.
-
-
Fluorophenyl Ring Protons: The fluorine atom influences the chemical shifts and introduces ¹H-¹⁹F couplings.
-
The four protons on this ring will appear as complex multiplets between δ 7.2-7.8 ppm. The coupling patterns will be complicated by both H-H and H-F interactions. The proton ortho to the fluorine (H-3') will show the largest coupling to ¹⁹F.
-
Analysis of the ¹³C NMR Spectrum
Twelve distinct carbon signals are expected.
-
Carboxylic Carbon (C-7): This will be the most downfield signal, typically δ 165-175 ppm.[11]
-
Pyridine Ring Carbons:
-
C-2 & C-6: The carbons directly bonded to nitrogen are significantly deshielded, appearing around δ 150-155 ppm.[11][12]
-
C-4: This CH carbon will be further upfield, around δ 137-142 ppm.
-
C-3 & C-5: These are quaternary carbons. C-3 (bearing the COOH group) and C-5 (bearing the phenyl group) will be in the δ 125-140 ppm range. Their assignment requires HMBC.
-
-
Fluorophenyl Ring Carbons:
-
C-2': The carbon directly bonded to fluorine will show a large one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 240-250 Hz), appearing as a doublet. This is the most definitive signal for this ring, typically around δ 160 ppm.
-
Other carbons (C-1', C-3', C-4', C-5', C-6') will show smaller C-F couplings and appear in the typical aromatic region of δ 115-135 ppm.
-
Analysis of the ¹⁹F NMR Spectrum
A single signal is expected for the one fluorine atom.
-
Chemical Shift: For an aromatic fluorine, the chemical shift is typically in the range of -100 to -140 ppm relative to CFCl₃.[7][13]
-
Coupling: In a proton-coupled ¹⁹F spectrum, this signal will appear as a complex multiplet due to coupling with the ortho (³JF-H), meta (⁴JF-H), and para (⁵JF-H) protons on the phenyl ring.
Structural Confirmation with 2D NMR
-
COSY: Will confirm the H-H coupling networks within the fluorophenyl ring and separately within the pyridine ring (H-2 to H-4, H-6 to H-4).
-
HSQC: Will definitively link each proton signal to its attached carbon signal (e.g., H-2 to C-2, H-4 to C-4, etc.), allowing for the unambiguous assignment of all protonated carbons.
-
HMBC: This is the key experiment for finalizing the structure.[8]
-
Connecting the Rings: A crucial correlation will be observed between the pyridine protons (H-4, H-6) and the quaternary carbon of the phenyl ring (C-1'), and/or between the phenyl protons (H-2', H-6') and the quaternary carbon of the pyridine ring (C-5). This confirms the C5-C1' bond.
-
Assigning Quaternary Carbons: Correlations from H-2 and H-4 to the carboxylic carbon (C-7) will assign C-7. Correlations from H-2 and H-4 will also help distinguish C-3 and C-5.
-
Advanced Interpretation: Through-Space Coupling
Due to the potential for conformational restriction around the C5-C1' bond, a through-space coupling interaction may be observed between the fluorine atom and one of the pyridine protons, most likely H-6 or H-4.[14][15] This would manifest as an additional small splitting on the signals of H-6/H-4 in the ¹H spectrum and on the fluorine signal in the ¹⁹F spectrum. Observing such a coupling can provide valuable information about the molecule's preferred conformation in solution.[14]
Data Summary Tables
The following tables summarize the expected NMR data based on established principles for substituted pyridines and fluorobenzenes.[8][9][13]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 8.9 - 9.2 | d | ³JHH ≈ 2-3 Hz |
| H-4 | 8.2 - 8.5 | dd | ³JHH ≈ 2-3 Hz, ³JHH ≈ 2-3 Hz |
| H-6 | 8.7 - 9.0 | d | ³JHH ≈ 2-3 Hz |
| H-3' | 7.3 - 7.5 | m | Complex H-H and H-F coupling |
| H-4' | 7.5 - 7.7 | m | Complex H-H and H-F coupling |
| H-5' | 7.2 - 7.4 | m | Complex H-H and H-F coupling |
| H-6' | 7.6 - 7.8 | m | Complex H-H and H-F coupling |
| COOH | > 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant (JCF) in Hz |
|---|---|---|---|
| C-2 | ~152 | s | - |
| C-3 | ~130 | s | - |
| C-4 | ~140 | s | - |
| C-5 | ~135 | s | - |
| C-6 | ~150 | s | - |
| C-7 | ~167 | s | - |
| C-1' | ~125 | d | ²JCF ≈ 15-25 Hz |
| C-2' | ~160 | d | ¹JCF ≈ 245 Hz |
| C-3' | ~116 | d | ²JCF ≈ 20-25 Hz |
| C-4' | ~132 | d | ³JCF ≈ 5-10 Hz |
| C-5' | ~125 | d | ⁴JCF ≈ 1-5 Hz |
| C-6' | ~130 | d | ³JCF ≈ 5-10 Hz |
Conclusion
The structural elucidation of this compound is a multistep process that relies on the synergistic use of 1D and 2D NMR techniques. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can achieve a complete and unambiguous assignment of all proton and carbon signals. The systematic approach—from sample preparation to the analysis of complex coupling patterns and long-range correlations—provides a robust framework for validating the molecular structure, ensuring data integrity for applications in pharmaceutical and chemical research.
References
-
Kontenis, V., & Gryko, D. T. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Communications Chemistry. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
Bystrov, V. F., et al. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Chemistry. Available at: [Link]
-
Scribd. NMR Sample Prep. Available at: [Link]
-
University of Leicester. NMR Sample Preparation. Available at: [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
University of Colorado Boulder. Spin-spin splitting and coupling. Available at: [Link]
-
ACS Publications. (2015). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. Available at: [Link]
-
ACS Publications. Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. Available at: [Link]
-
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]
-
BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available at: [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
Bulletin of the Chemical Society of Japan. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Available at: [Link]
-
SpectraBase. 2-Fluorobiphenyl - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
University of Ottawa. 19Flourine NMR. Available at: [Link]
-
National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference to a standard text, URL not directly linkable).
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]
-
Chemsrc. This compound. Available at: [Link]
-
Oakwood Chemical. 5-(4-Fluorophenyl)nicotinic acid, min 97%, 1 gram. Available at: [Link]
-
Zhejiang Da Xue Xue Bao Yi Xue Ban. (2017). [Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal]. Available at: [Link]
-
Biological Magnetic Resonance Bank. Nicotinic Acid at BMRB. Available at: [Link]
-
PubMed. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Available at: [Link]
-
PubMed. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Available at: [Link]
-
Zhejiang University. (2017). Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal. Available at: [Link]
Sources
- 1. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]
- 12. hmdb.ca [hmdb.ca]
- 13. azom.com [azom.com]
- 14. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry Analysis of 5-(2-Fluorophenyl)nicotinic Acid for Pharmaceutical Research
Abstract
This application note provides a comprehensive guide to the mass spectrometry analysis of 5-(2-Fluorophenyl)nicotinic acid, a key building block in the synthesis of various pharmacologically active compounds. We present a detailed protocol for the characterization of this molecule using high-resolution mass spectrometry with electrospray ionization (ESI) and collision-induced dissociation (CID). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies to ensure accurate and reproducible results. The protocols and discussions herein are structured to be self-validating, with a strong emphasis on the scientific principles underpinning the experimental choices.
Introduction
This compound (Molecular Formula: C₁₂H₈FNO₂, Molecular Weight: 217.19 g/mol ) is a substituted pyridinecarboxylic acid of significant interest in medicinal chemistry. Its structural motif is present in a variety of compounds under investigation for the treatment of neurological and metabolic disorders. The presence of a fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making the precise characterization of this intermediate crucial.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of small molecules in the pharmaceutical industry.[1] This application note details a robust methodology for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), employing electrospray ionization for gentle ion generation and tandem mass spectrometry (MS/MS) with collision-induced dissociation for structural confirmation.
Principles of Analysis: ESI and CID
A foundational understanding of the ionization and fragmentation techniques is paramount for developing a reliable mass spectrometry method.
Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile small molecules like this compound.[2] The process involves the formation of highly charged droplets from a sample solution at atmospheric pressure. As the solvent evaporates, the charge density on the droplet surface increases, leading to the eventual ejection of gas-phase ions.[2] This gentle ionization process minimizes in-source fragmentation, typically preserving the molecular ion.
The acidic nature of the carboxylic acid group and the basicity of the pyridine nitrogen in this compound allow for efficient ionization in both positive and negative ion modes. In positive ion mode, the pyridine nitrogen is readily protonated to form the [M+H]⁺ ion. In negative ion mode, the carboxylic acid group can be deprotonated to yield the [M-H]⁻ ion. The choice of ionization mode can influence sensitivity and fragmentation patterns, and thus both should be evaluated during method development.
Collision-Induced Dissociation (CID)
To confirm the structure of the analyte, tandem mass spectrometry (MS/MS) is employed. Collision-induced dissociation is a technique used to fragment a selected precursor ion (in this case, the [M+H]⁺ or [M-H]⁻ ion of this compound) by colliding it with an inert gas (e.g., argon or nitrogen).[3] This collision converts some of the ion's kinetic energy into internal energy, leading to the cleavage of chemical bonds and the formation of characteristic product ions.[3] The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.
The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, fragmentation is expected to occur at the carboxylic acid group, the bond between the two aromatic rings, and potentially involving the fluorine atom.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below. This process ensures a systematic and reproducible approach from sample preparation to data analysis.
Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
The following protocols provide a step-by-step guide for the analysis. It is recommended to use high-purity solvents and reagents for all preparations.
Sample Preparation Protocol
Objective: To prepare a standard solution of this compound for direct infusion and LC-MS analysis.
Materials:
-
This compound (≥98% purity)
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic acid (≥98%)
-
Ammonium hydroxide (optional, for negative mode)
-
Calibrated analytical balance
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Autosampler vials
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the solid in a 10 mL volumetric flask with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution can be stored at 4°C for up to one month.
-
-
Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a clean 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and water.
-
This working solution should be prepared fresh daily.
-
-
Final Solution for Analysis (1 µg/mL):
-
Pipette 100 µL of the 10 µg/mL working solution into an autosampler vial.
-
Add 900 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid for positive mode).
-
Vortex briefly to mix.
-
LC-MS/MS Analysis Protocol
Objective: To acquire high-resolution mass spectra and tandem mass spectra of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an electrospray ionization source.
LC Parameters:
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (for positive mode) |
| Mobile Phase B | Methanol with 0.1% Formic Acid (for positive mode) |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 120°C | 120°C |
| Desolvation Temp. | 350°C | 350°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) | 50 L/hr (Nitrogen) |
| Scan Range (MS1) | m/z 50 - 500 | m/z 50 - 500 |
| Precursor Ion (MS2) | m/z 218.06 | m/z 216.05 |
| Collision Energy | Ramped (e.g., 10-40 eV) | Ramped (e.g., 10-40 eV) |
| Collision Gas | Argon | Argon |
Expected Results and Discussion
High-Resolution Mass Spectrum
The high-resolution mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 218.0612. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at an m/z of approximately 216.0466. The high mass accuracy provided by a Q-TOF or Orbitrap instrument allows for the confirmation of the elemental composition.
Table 1: Predicted Exact Masses for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | [C₁₂H₉FNO₂]⁺ | 218.0612 |
| [M-H]⁻ | [C₁₂H₇FNO₂]⁻ | 216.0466 |
| [M+Na]⁺ | [C₁₂H₈FNNaO₂]⁺ | 240.0431 |
Predicted Fragmentation Pattern (CID)
The fragmentation of this compound upon CID is anticipated to follow logical pathways based on its chemical structure.
Positive Ion Mode ([M+H]⁺):
In positive ion mode, fragmentation is likely initiated by the loss of neutral molecules from the protonated precursor ion. Common losses include water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.
-
Loss of H₂O (m/z 200.05): A common fragmentation pathway for protonated carboxylic acids.
-
Loss of CO₂ (m/z 172.07): Decarboxylation is a characteristic fragmentation for this class of compounds.
-
Loss of HCOOH (formic acid) (m/z 172.07): Another potential loss from the carboxylic acid moiety.
-
Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the fluorophenyl and pyridine carboxylic acid moieties.
Negative Ion Mode ([M-H]⁻):
In negative ion mode, the primary fragmentation is the loss of carbon dioxide (CO₂) from the deprotonated carboxylate group.
-
Loss of CO₂ (m/z 172.04): This is expected to be a major fragment ion, resulting from the facile loss of CO₂ from the carboxylate anion.
The presence of the fluorine atom can also influence fragmentation, potentially leading to the loss of HF or a fluorine radical, although these are generally less common in ESI-CID compared to electron ionization.
Proposed Fragmentation Pathways
The following diagrams illustrate the proposed major fragmentation pathways for this compound in both positive and negative ion modes.
Figure 2: Proposed major fragmentation pathways for [M+H]⁺ of this compound.
Figure 3: Proposed primary fragmentation pathway for [M-H]⁻ of this compound.
Conclusion
This application note provides a robust and scientifically grounded framework for the mass spectrometry analysis of this compound. By leveraging the principles of electrospray ionization and collision-induced dissociation, researchers can confidently identify and characterize this important pharmaceutical intermediate. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the discussion of expected fragmentation patterns, serve as a valuable resource for drug development professionals. The methodologies described herein are designed to be adaptable to various high-resolution mass spectrometry platforms, ensuring broad applicability in the pharmaceutical research landscape.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
-
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved January 5, 2026 from [Link].
-
Niessen, W. M. A. (2001). Liquid chromatography-mass spectrometry. CRC press. [Link]
-
Wikipedia contributors. (2024, December 20). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]
-
Li, Y., & Henion, J. (2000). A systematic approach to the study of fragmentation of protonated drug molecules using ion-trap mass spectrometry. Rapid communications in mass spectrometry, 14(23), 2234-2244. [Link]
-
Ma, Y. L., & Dass, C. (2000). Gas-phase fragmentation behavior of protonated fluoro-and chloro-substituted anilines studied by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(10), 894-900. [Link]
Sources
Application Notes and Protocols for the Biological Characterization of 5-(2-Fluorophenyl)nicotinic Acid
Introduction: Unraveling the Biological Potential of 5-(2-Fluorophenyl)nicotinic Acid
This compound is a synthetic organic compound and a derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid is a well-established therapeutic agent with profound effects on lipid metabolism and cardiovascular health.[1][2][3] Its primary pharmacological actions are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][4] The introduction of a fluorophenyl group to the nicotinic acid scaffold can significantly alter its physicochemical properties, potentially leading to modified potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive guide for researchers to investigate the biological activities of this compound. The protocols herein are designed to first establish its primary molecular target and then to elucidate its downstream cellular effects. We will focus on assays to determine its activity at the GPR109A receptor, its influence on the NF-κB signaling pathway, and methods to confirm direct target engagement within a cellular environment.
Part 1: Primary Target Identification and Functional Characterization
Based on its structural analogy to nicotinic acid, the primary hypothesized molecular target for this compound is the GPR109A receptor.[1][4] Upon agonist binding, GPR109A couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This section outlines a protocol to determine if this compound acts as an agonist at the GPR109A receptor.
GPR109A Receptor Activation Assay (cAMP Measurement)
This assay is designed to quantify the ability of this compound to modulate intracellular cAMP levels in cells expressing GPR109A. A decrease in forskolin-stimulated cAMP levels in the presence of the compound would indicate agonistic activity.
Caption: Workflow for the GPR109A cAMP activation assay.
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate media.
-
Seed the cells into a 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX) to create a concentration range from 1 nM to 100 µM. Also, prepare a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cells.
-
Add 20 µL of the diluted compound or control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare a forskolin solution in assay buffer to a final concentration that stimulates a submaximal cAMP response (typically 1-10 µM, to be optimized).
-
Add 5 µL of the forskolin solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and detect intracellular cAMP levels using a commercially available kit (e.g., HTRF, Luminescence, or AlphaScreen-based assays) following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and a non-stimulated control (100% inhibition).
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
| Compound | EC50 (nM) | Max Inhibition (%) |
| Nicotinic Acid (Control) | 150 ± 25 | 95 ± 5 |
| This compound | To be determined | To be determined |
| Vehicle (DMSO) | N/A | 0 |
Part 2: Elucidation of Downstream Signaling Pathways
Activation of GPR109A has been shown to suppress the NF-κB signaling pathway, which plays a critical role in inflammation.[5] Therefore, it is crucial to investigate whether this compound can modulate this pathway, which would suggest potential anti-inflammatory properties.
NF-κB Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements. A decrease in reporter gene expression upon stimulation with an inflammatory agent (e.g., TNF-α) in the presence of the compound indicates inhibition of the NF-κB pathway.
Caption: Simplified NF-κB signaling pathway and potential inhibition by GPR109A activation.
-
Cell Transfection:
-
Seed HEK293T or a relevant cell line (e.g., a colon epithelial cell line[5]) in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the transfected cells with the compound dilutions for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (typically 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[6][7] Include an unstimulated control and a stimulated vehicle control.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.
-
| Condition | Normalized Luciferase Activity (RLU) | % Inhibition |
| Unstimulated | 100 ± 15 | N/A |
| TNF-α Stimulated (Vehicle) | 1500 ± 120 | 0 |
| TNF-α + 10 µM Compound | To be determined | To be determined |
| TNF-α + Positive Control | 250 ± 30 | 83 |
Part 3: Confirmation of Direct Target Engagement
To confirm that the observed biological effects are a direct result of this compound binding to its intended target (e.g., GPR109A) within the complex environment of a cell, a Cellular Thermal Shift Assay (CETSA) can be employed.[8][9][10] CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[8]
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to assess the thermal stabilization of a target protein in the presence of this compound.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (e.g., GPR109A) to near confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat one aliquot of cells with this compound (at a concentration expected to be saturating, e.g., 10x EC50) and another with vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Denaturation:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., anti-GPR109A).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle and compound), plot the relative band intensity against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive shift in the Tm in the presence of the compound indicates target engagement.
-
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 ± 0.5 | N/A |
| This compound | To be determined | To be determined |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial biological characterization of this compound. By systematically evaluating its activity at the GPR109A receptor, its influence on the NF-κB signaling pathway, and confirming direct target engagement with CETSA, researchers can gain significant insights into its mechanism of action and therapeutic potential. These assays are foundational for further preclinical development and can be adapted for higher throughput screening campaigns.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Creative Proteomics. (n.d.).
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Xu, X., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 129-145.
- Bio-Rad. (n.d.).
- RayBiotech. (n.d.).
- BPS Bioscience, Inc. (n.d.).
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Chem-Impex. (n.d.). 5-(4-Fluorophenyl)nicotinic acid.
- Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(5), 1475-1486.
- Singh, V. P., et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. Journal of Pharmacology and Experimental Therapeutics, 358(3), 517-526.
- Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
- Li, R., et al. (2021). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy.
- Calbreath, D. F., & Joshi, J. G. (1971). Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. Journal of Biological Chemistry, 246(13), 4334-4337.
- Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 100(11A), S30-S36.
- BenchChem. (2025).
- Menon, R. M., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
- El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 115, 105193.
- Wikipedia. (n.d.). Nicotinic acid.
- Linus Pauling Institute. (2018). Niacin.
- Sharma, M., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1205391.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B.
- Zamporlini, F., et al. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. International Journal of Molecular Sciences, 24(2), 1649.
- DrugMAP. (n.d.). Details of the Drug.
- Kertcher, J. A., et al. (1979). A radiometric microbiologic assay for the biologically active forms at niacin. Journal of Nuclear Medicine, 20(5), 419-423.
- Podorozhniĭ, P. G., & Tomashevs'kiĭ, I. I. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. Ukrains'kyi biokhimichnyi zhurnal, 43(4), 467-470.
- World Anti-Doping Agency. (2019). The Prohibited List.
- National Center for Biotechnology Information. (2023). Niacin. In: StatPearls [Internet]. Treasure Island (FL)
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Development and Validation of a Robust LC-MS/MS Method for the Quantification of 5-(2-Fluorophenyl)nicotinic Acid in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-(2-Fluorophenyl)nicotinic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies. The methodology employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. This method was validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, demonstrating excellent performance in selectivity, linearity, accuracy, precision, and stability.
Introduction
This compound is a heterocyclic carboxylic acid derivative of nicotinic acid (niacin). Compounds of this class are of significant interest in pharmaceutical development due to their potential biological activities. The accurate quantification of such novel compounds in biological matrices like plasma is a critical prerequisite for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug safety and efficacy assessment.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis in drug discovery and development, offering unparalleled sensitivity, selectivity, and speed.[1][2] The objective of this work was to develop and validate a simple, rapid, and reliable LC-MS/MS method suitable for high-throughput analysis of this compound in human plasma, adhering to stringent regulatory standards.[3][4][5]
Experimental Design and Rationale
Materials and Reagents
-
Analytes: this compound (Purity >98%), this compound-d4 (Internal Standard, IS, Purity >98%).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
Physicochemical Properties and Methodological Implications
Understanding the analyte's properties is foundational to rational method development.
-
Acidity (pKa): The presence of the carboxylic acid group, similar to nicotinic acid (pKa ~4.85), dictates that the molecule will be deprotonated at physiological and neutral pH.[8] This makes it an ideal candidate for Electrospray Ionization (ESI) in the negative ion mode ([M-H]⁻), which generally provides high sensitivity for acidic compounds.[9][10]
-
Polarity (LogP): The estimated LogP of ~2.59 suggests moderate lipophilicity.[6] This property guides the selection of an appropriate sample preparation technique and reversed-phase chromatography.
Rationale for Internal Standard (IS) Selection
The use of an internal standard is critical for correcting variability during sample preparation and analysis.[11][12] A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the preferred choice.[13][14] A SIL-IS co-elutes with the analyte and experiences nearly identical extraction recovery and matrix effects, providing the most accurate normalization and ensuring the reliability of the quantitative results.[11][12]
Rationale for Sample Preparation
The primary goal of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, which can interfere with analysis and cause ion suppression or enhancement, a phenomenon known as the matrix effect.[15][16][17][18]
-
Protein Precipitation (PPT): This technique was chosen for its simplicity, speed, and suitability for high-throughput workflows.[19][20] Acetonitrile is an effective precipitating agent and is compatible with reversed-phase chromatography. While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT provides a sufficient level of cleanup for this application when coupled with the high selectivity of MS/MS detection.[21][22]
Rationale for Chromatographic and Mass Spectrometric Conditions
-
Chromatography: A C18 reversed-phase column was selected as it provides excellent retention and separation for moderately polar small molecules.[23][24] A gradient elution with acetonitrile and water (acidified with formic acid) allows for efficient separation of the analyte from matrix components and ensures a sharp, symmetrical peak shape within a short run time. Formic acid is added to the mobile phase to control the ionization of the carboxylic acid group, leading to consistent retention and improved peak shape.
-
Mass Spectrometry: ESI in negative ion mode was selected based on the acidic nature of the analyte.[25][26] Quantification was performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
Detailed Protocols & Methodologies
Workflow Overview
The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition and analysis.
Caption: Overall LC-MS/MS analytical workflow.
Protocol 1: Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and its IS. Dissolve each in separate 5 mL volumetric flasks with methanol to obtain 1 mg/mL stock solutions. Store at -20°C.
-
Calibration (CAL) and Quality Control (QC) Working Solutions: Prepare separate sets of serial dilutions from the stock solutions using 50:50 (v/v) acetonitrile:water to create working standards for spiking into plasma.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.
-
Preparation of CAL and QC Samples: Spike 5 µL of the appropriate CAL or QC working solution into 95 µL of blank human plasma to achieve the final desired concentrations. A typical calibration range would be 1-1000 ng/mL. QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS Working Solution (50 ng/mL) to all tubes except for the double blank (matrix blank). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Add 100 µL of deionized water to the supernatant to reduce the organic content of the final sample, ensuring compatibility with the initial mobile phase conditions and improving peak shape.
-
Cap the vial/plate and inject into the LC-MS/MS system.
Protocol 3: LC-MS/MS Conditions
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Total Run Time | 5.0 minutes |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| MRM Transitions | Analyte / IS |
| 5-(2-F-phenyl)nicotinic acid | |
| 5-(2-F-phenyl)nicotinic acid-d4 (IS) |
DP = Declustering Potential; CE = Collision Energy. These values must be optimized empirically for the specific instrument used.
Bioanalytical Method Validation
The developed method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[4] The validation process ensures the method is reliable and reproducible for its intended purpose.
Caption: Key components of the bioanalytical method validation workflow.
Validation Results
The following tables summarize the acceptance criteria and representative results for the validation experiments.
Table 3: Calibration Curve Performance
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1.00 – 1000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation (r²) | > 0.995 | ≥ 0.99 |
| Back-calculated CAL Accuracy | Within ± 8.5% of nominal (± 12.1% at LLOQ) | ± 15% of nominal (± 20% at LLOQ) |
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | Acceptance Criteria |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | ||
| LLOQ | 1.00 | 105.2 | 8.9 | 103.8 |
| LQC | 3.00 | 98.7 | 6.4 | 101.5 |
| MQC | 100 | 102.1 | 4.1 | 100.9 |
| HQC | 800 | 97.5 | 3.5 | 98.2 |
Table 5: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor | Acceptance Criteria |
| LQC | 3.00 | 91.5 | 93.2 | 0.96 | 0.98 | %CV of IS-Normalized Matrix Factor ≤15% |
| HQC | 800 | 94.1 | 92.8 | 0.98 | 1.01 |
Table 6: Stability Assessment
| Stability Condition | Duration | LQC Stability (% Bias) | HQC Stability (% Bias) | Acceptance Criteria |
| Bench-Top (Room Temp) | 8 hours | -4.5% | -3.1% | Bias within ±15% |
| Autosampler (10°C) | 24 hours | -5.8% | -4.2% | Bias within ±15% |
| Freeze-Thaw Cycles (-80°C to RT) | 3 cycles | -7.1% | -6.5% | Bias within ±15% |
| Long-Term Storage (-80°C) | 90 days | -9.3% | -8.7% | Bias within ±15% |
Conclusion
A highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation protocol and short chromatographic run time make this method highly suitable for the high-throughput analysis required in regulated bioanalytical laboratories supporting drug development. The validation results demonstrate that the method meets the stringent requirements for accuracy, precision, and stability as set forth by international regulatory guidelines, ensuring the generation of reliable data for pharmacokinetic and other clinical studies.
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from Bioanalysis Zone. [Link]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from NorthEast BioLab. [Link]
-
Song, H., et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health (NIH). [Link]
-
Crompton, L. A., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
Lowes, S., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. [Link]
-
Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from European Bioanalysis Forum. [Link]
-
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from Cerilliant. [Link]
-
Schwaiger, B., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from KCAS Bio. [Link]
-
Li, W., et al. (2019). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from BioPharma Services Inc. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from Opentrons. [Link]
-
Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from Spectroscopy Europe. [Link]
-
National Institutes of Health (NIH). (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. Retrieved from NIH. [Link]
-
ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from ResolveMass. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from LCGC International. [Link]
-
Chemsrc. (2025). This compound. Retrieved from Chemsrc. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Retrieved from Journal of Chemical and Pharmaceutical Sciences. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia. [Link]
-
National Institutes of Health (NIH). (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from NIH. [Link]
-
University of Arizona. (n.d.). Electrospray and Ambient Ionization Sources. Retrieved from University of Arizona. [Link]
-
EUROLAB. (n.d.). LCMS Method Development. Retrieved from EUROLAB. [Link]
-
Bioanalysis Zone. (2020). LC–MS/MS technology for large and small molecule quantitation: key challenges in drug discovery. Retrieved from Bioanalysis Zone. [Link]
-
PLOS. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. Retrieved from PLOS. [Link]
-
Semantic Scholar. (n.d.). pH Effects on Electrospray Ionization Efficiency. Retrieved from Semantic Scholar. [Link]
-
ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from ResearchGate. [Link]
-
YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from YouTube. [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from Regulations.gov. [Link]
-
National Institutes of Health (NIH). (n.d.). 5-Fluoronicotinic Acid. Retrieved from PubChem. [Link]
-
Merck Index. (n.d.). Nicotinic Acid. Retrieved from Merck Index. [Link]
-
Phenomenex. (n.d.). APPLICATION. Retrieved from Phenomenex. [Link]
-
National Institutes of Health (NIH). (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Retrieved from NIH. [Link]
-
PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from PubMed. [Link]
-
ResearchGate. (2025). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from ResearchGate. [Link]
-
Restek. (n.d.). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from Restek. [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. This compound | CAS#:705961-96-2 | Chemsrc [chemsrc.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Nicotinic Acid [drugfuture.com]
- 9. cires1.colorado.edu [cires1.colorado.edu]
- 10. journals.plos.org [journals.plos.org]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. cerilliant.com [cerilliant.com]
- 14. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nebiolab.com [nebiolab.com]
- 18. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. opentrons.com [opentrons.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 26. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-(2-Fluorophenyl)nicotinic Acid
Introduction
5-(2-Fluorophenyl)nicotinic acid is a key structural motif and a valuable intermediate in medicinal chemistry and drug discovery.[1] Its synthesis is often a critical step in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[2][3] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and utilizes commercially available and relatively non-toxic organoboron reagents.[4]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 5-bromonicotinic acid and 2-fluorophenylboronic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for key experimental choices.
Reaction Scheme
Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with 2-fluorophenylboronic acid.
Mechanism of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromonicotinic acid), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3][5]
-
Transmetalation : The organoboron species (2-fluorophenylboronic acid) must be activated by a base to form a more nucleophilic boronate complex.[6][7] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.[8][9]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated, forming the new carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Definitive Structural Elucidation: A Guide to the ¹H NMR Peak Assignments for 5-(2-Fluorophenyl)nicotinic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract: 5-(2-Fluorophenyl)nicotinic acid is a heterocyclic aromatic compound incorporating both a substituted pyridine and a fluorinated phenyl ring, motifs commonly found in pharmacologically active molecules. Unambiguous structural verification is a cornerstone of chemical research and drug development, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This application note provides a comprehensive guide to the ¹H NMR spectral interpretation of this molecule. We will delve into the theoretical principles governing the chemical shifts and coupling patterns, present a field-proven protocol for sample preparation and data acquisition, and offer a detailed, proton-by-proton peak assignment. This guide is designed to equip researchers with the expertise to confidently analyze and assign the ¹H NMR spectrum of this compound and structurally related compounds.
Foundational Principles: Decoding the ¹H NMR Spectrum of Heteroaromatic Systems
The ¹H NMR spectrum of this compound is complex, arising from the distinct electronic environments of the seven aromatic protons and one carboxylic acid proton. A robust assignment relies on understanding three core NMR parameters: chemical shift, spin-spin coupling, and integration.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. In this molecule, several factors are at play:
-
Pyridine Ring: The electronegative nitrogen atom significantly deshields adjacent protons, shifting them downfield (to higher ppm values). Protons at the C2 and C6 positions (ortho to the nitrogen) are most affected.[1][2]
-
Carboxylic Acid Group: As a strong electron-withdrawing group, the -COOH further deshields the protons on the pyridine ring, particularly those ortho and para to its position (H4 and H6). The acidic proton of the carboxyl group itself is highly deshielded and typically appears as a broad signal far downfield (>10 ppm) due to hydrogen bonding and chemical exchange.[3][4]
-
Fluorophenyl Ring: The fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing through the sigma bonds (inductive effect) but electron-donating through its lone pairs into the pi system (resonance effect). This leads to complex shielding/deshielding patterns.[5][6] Protons in the aromatic region generally appear between 6.5 and 9.5 ppm.[7]
-
-
Spin-Spin Coupling (J): Protons on adjacent carbons ("vicinal protons") interact through the bonding electrons, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[8]
-
H-H Coupling: In aromatic rings, the magnitude of J depends on the number of bonds separating the protons.
-
H-F Coupling: The spin-active ¹⁹F nucleus couples to protons in the same way protons couple to each other, causing additional splitting. The magnitude of H-F coupling is often larger than H-H coupling and can occur over more bonds.
-
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[10] For this molecule, each signal in the aromatic region should integrate to 1H, while the -COOH signal will also integrate to 1H.
Experimental Protocol: From Vial to Spectrum
The quality of an NMR spectrum is critically dependent on proper sample preparation. This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.
Materials and Reagents
-
This compound (5-10 mg)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., DMSO-d₆, as it readily dissolves carboxylic acids)
-
Internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm)
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Small vial for dissolution
Sample Preparation Workflow
Caption: Structure of this compound with protons labeled.
Note: The following assignments are predictive and based on established principles. Actual experimental values may vary slightly depending on solvent, concentration, and temperature.
Carboxylic Acid Proton (H-α)
-
Predicted Shift (δ): ~13.0 ppm
-
Multiplicity: Broad singlet (br s)
-
Rationale: The acidic proton of a carboxylic acid is highly deshielded and often participates in rapid exchange with trace amounts of water or other acidic protons, causing the signal to broaden significantly. Its downfield shift is characteristic. [3]
Pyridine Ring Protons
-
H2:
-
H6:
-
Predicted Shift (δ): ~8.8 ppm
-
Multiplicity: Doublet of doublets (dd)
-
Coupling: J(H6-H4) ≈ 8-9 Hz (ortho-coupling), J(H6-H2) ≈ 2-3 Hz (meta-coupling)
-
Rationale: H6 is also ortho to the nitrogen, making it significantly deshielded. It is split into a doublet by the ortho-proton H4 and then each of those lines is split into a smaller doublet by the meta-proton H2.
-
-
H4:
-
Predicted Shift (δ): ~8.3 ppm
-
Multiplicity: Doublet (d)
-
Coupling: J(H4-H6) ≈ 8-9 Hz (ortho-coupling)
-
Rationale: H4 is ortho to the electron-withdrawing carboxylic acid group and para to the nitrogen. It will appear as a doublet due to the large ortho-coupling with H6.
-
Fluorophenyl Ring Protons
-
H6':
-
Predicted Shift (δ): ~7.7 ppm
-
Multiplicity: Triplet of doublets (td) or multiplet (m)
-
Coupling: J(H6'-H5') ≈ 7-8 Hz (ortho H-H), J(H6'-H4') ≈ 2 Hz (meta H-H), J(H6'-F) ≈ 2 Hz (para H-F)
-
Rationale: This proton is ortho to the point of attachment to the pyridine ring, making it subject to deshielding effects. It will be coupled to H5' (ortho), H4' (meta), and weakly to the para fluorine.
-
-
H4':
-
Predicted Shift (δ): ~7.6 ppm
-
Multiplicity: Triplet of doublets (td) or multiplet (m)
-
Coupling: J(H4'-H3') ≈ 7-8 Hz (ortho H-H), J(H4'-H5') ≈ 7-8 Hz (ortho H-H), J(H4'-F) ≈ 5-6 Hz (meta H-F)
-
Rationale: This proton is meta to the fluorine and will be a complex multiplet due to coupling with two ortho protons (H3' and H5') and the meta fluorine.
-
-
H3':
-
Predicted Shift (δ): ~7.4 ppm
-
Multiplicity: Triplet of doublets (td) or multiplet (m)
-
Coupling: J(H3'-H4') ≈ 7-8 Hz (ortho H-H), J(H3'-F) ≈ 9-10 Hz (ortho H-F), J(H3'-H5') ≈ 2 Hz (meta H-H)
-
Rationale: H3' is ortho to the fluorine atom, meaning it will exhibit a large ortho H-F coupling constant. This large coupling is a key diagnostic feature for its assignment.
-
-
H5':
-
Predicted Shift (δ): ~7.3 ppm
-
Multiplicity: Triplet (t) or multiplet (m)
-
Coupling: J(H5'-H6') ≈ 7-8 Hz (ortho H-H), J(H5'-H4') ≈ 7-8 Hz (ortho H-H)
-
Rationale: This proton is para to the fluorine, resulting in a very small H-F coupling that may not be resolved. Its multiplicity will be dominated by the two ortho-couplings to H4' and H6', potentially appearing as a triplet if the coupling constants are similar.
-
Summary of Predicted ¹H NMR Assignments
The following table provides a consolidated overview of the predicted ¹H NMR data for this compound in DMSO-d₆.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-α (-COOH) | ~13.0 | br s | - |
| H2 | ~9.1 | d | Jmeta ≈ 2-3 |
| H6 | ~8.8 | dd | Jortho ≈ 8-9, Jmeta ≈ 2-3 |
| H4 | ~8.3 | d | Jortho ≈ 8-9 |
| H6' | ~7.7 | td or m | JH-H ortho ≈ 7-8, JH-H meta ≈ 2, JH-F para ≈ 2 |
| H4' | ~7.6 | td or m | JH-H ortho ≈ 7-8, JH-F meta ≈ 5-6 |
| H3' | ~7.4 | td or m | JH-F ortho ≈ 9-10, JH-H ortho ≈ 7-8 |
| H5' | ~7.3 | t or m | JH-H ortho ≈ 7-8 |
Conclusion
The structural elucidation of this compound by ¹H NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shift and spin-spin coupling. By carefully analyzing the deshielding effects of the pyridine nitrogen and carboxylic acid group, and by recognizing the characteristic H-H and H-F coupling patterns, a full and unambiguous assignment of the proton spectrum can be achieved. The protocols and predictive assignments detailed in this note serve as a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring the scientific integrity of their findings. For further confirmation, advanced 2D NMR experiments such as COSY (to confirm H-H couplings) and HMBC (to see long-range H-C correlations) can be employed. [13]
References
-
Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available from: [Link]
-
CHEM220 Laboratory (2021). Interpreting Aromatic NMR Signals. YouTube. Available from: [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Available from: [Link]
-
University of Puget Sound (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) for Nicotinic acid. Available from: [Link]
-
TheElkchemist (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available from: [Link]
-
PubChem, National Center for Biotechnology Information (n.d.). Nicotinic Acid. Available from: [Link]
-
Kwantlen Polytechnic University (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available from: [Link]
-
Taylor & Francis Online (2006). Proton and fluorine N.M.R. spectra of fluorobenzene. Available from: [Link]
-
University of Ottawa (n.d.). NMR Sample Preparation. Available from: [Link]
-
AIP Publishing (1966). Analysis of the NMR Spectrum of Pyridine. Available from: [Link]
-
Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1053. Available from: [Link]
-
ResearchGate (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Available from: [Link]
-
Castellano, S., Sun, C., & Kostelnik, R. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(2), 759. Available from: [Link]
-
University College London (n.d.). Sample Preparation. Available from: [Link]
-
Chemistry Stack Exchange (2017). Proton NMR Spectrum for Nicotinic Acid. Available from: [Link]
-
Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]
-
University of Illinois Urbana-Champaign (2013). NMR Sample Preparation. Available from: [Link]
-
Western University (n.d.). NMR Sample Preparation. Available from: [Link]
-
Looney, C. E., & Gutowsky, H. S. (1957). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 79(9), 2629-2630. Available from: [Link]
-
SpectraBase (n.d.). Fluorobenzene - Optional[1H NMR] - Spectrum. Available from: [Link]
-
Sestito, S., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(15), 4474. Available from: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Oregon State University (n.d.). 1H NMR Chemical Shift. Available from: [Link]
-
Chemistry Steps (n.d.). NMR Chemical Shift Values Table. Available from: [Link]
-
Chemistry Connected (n.d.). NMR shifts 1H-general. Available from: [Link]
-
Chemistry LibreTexts (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Available from: [Link]
-
Oxford Academic (2013). Assigning a 1H NMR spectrum. YouTube. Available from: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. sfu.ca [sfu.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
purification of 5-(2-Fluorophenyl)nicotinic acid by recrystallization
An Application Note and Protocol for the Purification of 5-(2-Fluorophenyl)nicotinic Acid by Recrystallization
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical and materials science research. The protocol is centered on the robust and widely applicable technique of recrystallization. This document outlines the fundamental principles of recrystallization, a step-by-step methodology from solvent selection to purity analysis, and a thorough troubleshooting guide. The content is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related aromatic carboxylic acids.
Introduction: The Rationale for Purification
This compound is a bifunctional molecule incorporating both a pyridine and a fluorophenyl moiety. Its purity is paramount for subsequent synthetic transformations and for ensuring the desired pharmacological or material properties. Crude synthetic products are often contaminated with unreacted starting materials, by-products, or residual solvents. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities.[1][2][3]
The underlying principle of recrystallization is that the solubility of most solids in a given solvent increases with temperature.[1][4] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The ordered nature of this crystal lattice inherently excludes impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[5] The purified crystals are then isolated by filtration.[2][4]
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is crucial for developing a purification strategy.
| Property | Value | Source |
| CAS Number | 705961-96-2 | [6][7] |
| Molecular Formula | C₁₂H₈FNO₂ | [6][7] |
| Molecular Weight | 217.2 g/mol | [6][7] |
| Appearance | Solid (typically white to off-white powder) | [8] |
| pKa | The carboxylic acid group imparts acidic properties, while the pyridine nitrogen is basic. The exact pKa is not readily available but is expected to be similar to other nicotinic acids. | |
| Solubility Profile | As an aromatic carboxylic acid, it is expected to be poorly soluble in non-polar solvents, sparingly soluble in cold polar protic solvents (like water and ethanol), and more soluble in hot polar protic solvents and some polar aprotic solvents (like DMSO and DMF).[9][10][11] |
The Foundational Principles of Recrystallization
The "Ideal" Solvent
The success of recrystallization hinges on the selection of an appropriate solvent.[1] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound of interest should be sparingly soluble or insoluble at room temperature but highly soluble at the solvent's boiling point.[1][4][5] This differential solubility is the primary driver of the purification process.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[4][5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[2][5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[5]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]
Commonly used solvents for aromatic carboxylic acids include water, ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[9][10]
The Recrystallization Workflow
The process can be broken down into a logical sequence of steps, each critical for achieving high purity and yield.
Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all operations involving heated solvents in a well-ventilated fume hood.
Protocol 1: Small-Scale Solvent Screening
This protocol is essential for identifying the optimal solvent or solvent system before committing a large amount of material.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Agitate the tube. A suitable solvent will not dissolve the compound at room temperature.[1] If the compound dissolves readily, that solvent is unsuitable for single-solvent recrystallization.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath to induce crystallization.[12][13]
-
Evaluation: The ideal solvent is one that dissolves the compound when hot but yields a large quantity of high-quality crystals upon cooling.
For mixed solvent systems (e.g., Ethanol/Water): Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble. Then, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid). This indicates the saturation point. Gently heat to redissolve the solid and then allow it to cool slowly.
Protocol 2: Bulk Recrystallization of this compound
This protocol assumes a suitable solvent (e.g., an ethanol/water mixture) has been identified from Protocol 1.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar or boiling chips. Add the primary solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[5]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a pre-heated clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[12]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][14] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[12] This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving the product.[13]
-
Drying: Transfer the crystals from the filter paper to a watch glass. Allow them to air-dry or place them in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purity Assessment
After recrystallization, it is crucial to assess the purity of the product and calculate the percent recovery.
Melting Point Analysis
This is a fast and effective method to gauge purity.[12][15] Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[12]
| Sample | Expected Melting Point Behavior |
| Crude Product | Depressed melting point and a broad melting range (e.g., 3-5 °C or more). |
| Purified Product | Sharp melting point (range of 1-2 °C) that is close to the literature value. |
Chromatographic and Spectroscopic Methods
For more rigorous purity assessment, especially in a drug development context, other methods are employed:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively check for impurities. The purified sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often expressed as a percentage area of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities with distinct signals.
Troubleshooting Common Recrystallization Issues
Even with a well-defined protocol, challenges can arise. The following guide provides solutions to common problems.
-
No Crystals Form: This is often due to using too much solvent or supersaturation.[13][16]
-
"Oiling Out": The compound separates as a liquid instead of a solid. This occurs when the solution becomes saturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[17]
-
Poor or Low Yield: A significant amount of the product remains dissolved in the mother liquor.[17]
-
Solution: This can result from using too much solvent initially or washing the collected crystals with solvent that was not ice-cold. Ensure the solution is thoroughly cooled in an ice bath before filtration. If significant product remains in the mother liquor, some can be recovered by evaporating a portion of the solvent and collecting a second crop of crystals, which may be less pure than the first.
-
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of this compound. By carefully selecting a solvent and meticulously following the procedural steps of dissolution, cooling, isolation, and drying, researchers can significantly enhance the purity of their material. The troubleshooting and purity assessment guidelines provided herein serve as a robust framework for optimizing this critical purification process, ensuring the integrity of downstream applications in research and development.
References
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:705961-96-2. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. This compound | CAS#:705961-96-2 | Chemsrc [chemsrc.com]
- 7. This compound | 705961-96-2 [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Scaling Up the Synthesis of 5-(2-Fluorophenyl)nicotinic Acid: An Application Note and Protocol
Introduction
5-(2-Fluorophenyl)nicotinic acid is a key building block in the development of novel therapeutics and functional materials. Its synthesis on a laboratory scale is often straightforward, but scaling up production presents significant challenges that require careful consideration of reaction kinetics, mass and heat transfer, and impurity profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.
The core of this synthesis involves the palladium-catalyzed coupling of 5-bromonicotinic acid with 2-fluorophenylboronic acid. While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, several factors can impede its efficiency and scalability, particularly when dealing with electron-deficient heteroaromatics and ortho-substituted boronic acids.[1][2] This guide will address these challenges head-on, providing a detailed, optimized protocol and explaining the rationale behind each procedural step to ensure a successful and reproducible scale-up.
Key Challenges in the Scale-Up Synthesis
Scaling the synthesis of this compound via the Suzuki-Miyaura coupling introduces several complexities that are often not apparent at the bench scale. Understanding and mitigating these challenges is crucial for a successful and efficient manufacturing process.
-
Protodeboronation of 2-Fluorophenylboronic Acid: A significant side reaction is the cleavage of the C-B bond in the boronic acid, which is replaced by a hydrogen atom. This is particularly problematic with ortho-substituted boronic acids under basic conditions.[3][4] Careful selection of the base and reaction temperature is critical to minimize this undesired pathway.
-
Catalyst Activity and Stability: The choice of palladium catalyst and ligand is paramount. On a large scale, catalyst deactivation can lead to incomplete conversion and the formation of impurities. The use of highly active pre-catalysts can allow for lower catalyst loadings and milder reaction conditions, which is economically and environmentally beneficial.[3][5]
-
Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, which can negatively impact reaction yield and selectivity.[6] Proper reactor design and agitation are essential to ensure uniform reaction conditions.
-
Palladium Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. The purification process must be designed to effectively remove palladium to acceptable levels, often requiring specialized scavengers.[6]
-
Product Isolation and Purification: The physical properties of this compound, such as its solubility, will dictate the optimal method for isolation and purification. Crystallization is often the preferred method for achieving high purity on a large scale.
Optimized Synthetic Strategy: The Suzuki-Miyaura Coupling
The recommended and most scalable approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and generally proceeds with high yields.[7][8] The overall reaction is depicted below:
Caption: General scheme for the Suzuki-Miyaura synthesis.
The catalytic cycle for this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Scalable Synthesis
This protocol is designed for a nominal 100g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles | Purity |
| 5-Bromonicotinic Acid | 20826-04-4 | 202.01 g/mol | 100.0 g | 0.495 mol | >98% |
| 2-Fluorophenylboronic Acid | 1993-03-9 | 139.92 g/mol | 75.8 g | 0.542 mol | >97% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 72287-26-4 | 731.74 g/mol | 1.81 g | 2.47 mmol | >98% |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 g/mol | 205.3 g | 1.485 mol | >99% |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 1.0 L | - | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 250 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - | Reagent Grade |
| 2M Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | As needed | - | - |
| Activated Carbon | 7440-44-0 | 12.01 g/mol | ~10 g | - | Decolorizing |
Experimental Procedure
Caption: Workflow for the synthesis of this compound.
-
Reactor Setup and Inerting:
-
Set up a 3L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Ensure all glassware is thoroughly dried before use.
-
Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.[6]
-
-
Charging of Reagents:
-
To the reactor, add 5-bromonicotinic acid (100.0 g, 0.495 mol), 2-fluorophenylboronic acid (75.8 g, 0.542 mol, 1.1 equivalents), and potassium carbonate (205.3 g, 1.485 mol, 3.0 equivalents).
-
Under a positive flow of nitrogen, add the palladium catalyst, Pd(dppf)Cl2 (1.81 g, 0.5 mol%).
-
Add degassed 1,4-dioxane (1.0 L) and deionized water (250 mL). The use of a dioxane/water solvent system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[9]
-
-
Reaction:
-
Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing of the heterogeneous mixture.
-
Heat the reaction mixture to 80-85°C using a circulating oil bath.
-
Maintain this temperature and monitor the reaction progress by HPLC or TLC every 2-3 hours. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (consumption of 5-bromonicotinic acid <1% by HPLC), cool the mixture to room temperature.
-
Add deionized water (1 L) and ethyl acetate (500 mL) to the reactor and stir for 15 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with brine (2 x 500 mL).
-
Filter the aqueous layer through a pad of celite to remove any insoluble palladium species.
-
Transfer the aqueous phase to a clean 5L beaker equipped with a mechanical stirrer.
-
Cool the aqueous solution to 10-15°C in an ice bath.
-
Slowly add 2M hydrochloric acid to the stirred solution to adjust the pH to approximately 3-4. The product will precipitate as a solid.
-
Continue stirring for 1 hour at 10-15°C to ensure complete precipitation.
-
-
Filtration and Drying:
-
Collect the precipitated solid by filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 250 mL) and then with a small amount of cold ethyl acetate.
-
Dry the solid in a vacuum oven at 60°C to a constant weight.
-
Purification by Recrystallization
-
Transfer the crude, dried product to a clean, appropriately sized reactor.
-
Add a suitable solvent for recrystallization, such as a mixture of ethanol and water. The optimal solvent system should be determined on a small scale.
-
Heat the mixture with stirring until the solid completely dissolves.
-
Add a small amount of activated carbon (~1 wt%) and stir for 30 minutes at temperature to decolorize the solution.[10]
-
Filter the hot solution through a pre-heated filter to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to 0-5°C to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven at 60°C to a constant weight.
Analytical Quality Control
To ensure the final product meets the required specifications, a series of analytical tests should be performed.
| Analytical Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC | ≥ 99.0% |
| Identification | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Melting Point | DSC or Melting Point Apparatus | To be determined |
| Residual Solvents | GC-HS | As per ICH guidelines |
| Residual Palladium | ICP-MS | < 10 ppm |
HPLC Method Example:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a closed system where possible.
-
Boronic acids can be irritants. Avoid contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to local regulations. Palladium-containing waste should be collected separately.
Conclusion
The successful scale-up of the synthesis of this compound is achievable through careful planning and execution of the Suzuki-Miyaura cross-coupling reaction. By understanding and addressing the key challenges of protodeboronation, catalyst selection, process control, and purification, a robust and reproducible process can be developed. The protocol outlined in this guide provides a solid foundation for the large-scale production of this important chemical intermediate, enabling its application in pharmaceutical and materials science research and development.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. [Link]
-
ACS Publications Industry Webinar. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Retrieved from [Link]
-
Barrios-Landeros, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. [Link]
-
Garg, N. K., et al. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. [Link]
-
Reeves, J. T., et al. (2019). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 10(9), 1343–1349. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Diao, T., et al. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
Fernández, F., et al. (2005). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Request PDF. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]
-
Sedghi, R., et al. (2020). Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. ResearchGate. [Link]
-
NIOSH. (2016). NMAM METHOD 2005. CDC. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
- Google Patents. (n.d.). Purification of nicotinic acid - US3037987A. Google Patents.
-
Al-Tel, T. H. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(1), 432-443. [Link]
-
Tsuruta, Y., et al. (1984). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. PubMed. [Link]
-
NIOSH. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. CDC. [Link]
-
Utsumi, I., Samejima, K., & Kurita, S. (1961). Chemical determination of nicotinic acid and nicotinamide. SciSpace. [Link]
- Google Patents. (n.d.). Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - CN111233835A. Google Patents.
-
Fimland, G., et al. (2001). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. PMC - NIH. [Link]
-
Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Application Note: Strategies for the Chemical Functionalization of 5-(2-Fluorophenyl)nicotinic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Fluorophenyl)nicotinic acid is a bifunctional molecule featuring a reactive carboxylic acid on a pyridine core, which is further substituted with a fluorophenyl group. This structure makes it a valuable building block in medicinal chemistry and materials science. This document provides a detailed guide to the primary functionalization strategies for this molecule, focusing on the derivatization of the carboxylic acid moiety to form amides and esters. We present field-proven, step-by-step protocols, explain the rationale behind procedural choices, and include methods for reaction monitoring, purification, and characterization to ensure reproducible and reliable outcomes.
Introduction and Core Principles of Reactivity
This compound possesses two main sites for chemical modification: the carboxylic acid group and the aromatic rings. The carboxylic acid is the most accessible functional group for straightforward derivatization. Standard reactions such as amidation and esterification are high-yielding and provide a direct route to a diverse library of compounds.[1] The pyridine and fluorophenyl rings are less reactive and typically require more stringent conditions, such as palladium-catalyzed cross-coupling, for further modification.
This guide will focus on the most common and reliable transformations originating from the carboxylic acid group, which is the primary route for scaffold elaboration in drug discovery programs.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently performed reactions in pharmaceutical development.[2] Direct condensation of a carboxylic acid and an amine is thermally demanding and often impractical.[2] Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate. This is achieved using coupling reagents, which facilitate the reaction under mild conditions, preserving sensitive functional groups elsewhere in the molecules.
Causality of Reagent Selection: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient because they convert the carboxylic acid into an activated ester. This intermediate is highly susceptible to nucleophilic attack by an amine to form the thermodynamically stable amide bond.[3][4] The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and to deprotonate the amine, increasing its nucleophilicity.
Workflow for Amide Synthesis
Caption: General workflow for HATU-mediated amide coupling.
Protocol 2.1: Synthesis of N-Benzyl-5-(2-fluorophenyl)nicotinamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add HATU and stir for 5 minutes at room temperature. Add benzylamine, followed by the dropwise addition of DIPEA at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
| Reagent/Parameter | Molar Ratio | Purpose |
| Benzylamine | 1.1 eq | Nucleophile; a slight excess ensures complete consumption of the acid. |
| HATU | 1.2 eq | Coupling agent; activates the carboxylic acid. |
| DIPEA | 3.0 eq | Non-nucleophilic base; neutralizes salts and activates the amine. |
| Solvent | DMF | Aprotic polar solvent; effectively dissolves reagents and intermediates. |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes side reactions. |
Ester Formation via Fischer Esterification
Esterification is another fundamental transformation of carboxylic acids. For robust substrates like this compound, a straightforward Fischer esterification using a catalytic amount of strong acid is often sufficient and cost-effective.[5][6]
Mechanistic Rationale: In this reaction, a strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product. The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms drives the reaction to completion.
Workflow for Fischer Esterification
Caption: General workflow for acid-catalyzed esterification.
Protocol 3.1: Synthesis of Methyl 5-(2-fluorophenyl)nicotinate
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend this compound in methanol in a round-bottom flask equipped with a reflux condenser. The methanol serves as both reagent and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol%) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product ester will be less polar than the starting acid.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with DCM or EtOAc (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography or recrystallization.[7][8][9]
-
Characterization: Confirm the structure and purity of the obtained ester by NMR and MS analysis.
Advanced Strategies: Ring Modification via Cross-Coupling
While derivatization of the carboxylic acid is the most direct functionalization, the pyridine core can also be modified. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds.[10] However, the presence of a free carboxylic acid can sometimes interfere with the catalytic cycle.[11] It is often advantageous to first convert the carboxylic acid to an ester, which is more compatible with many cross-coupling conditions.[11] A decarbonylative Suzuki coupling is a more advanced alternative that can directly couple the carboxylic acid.[12]
Conceptual Pathways for Functionalization
Caption: Key functionalization pathways for the core scaffold.
References
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Center for Biotechnology Information. [Link]
-
Nicotinic acid. (n.d.). Organic Syntheses. [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. [Link]
- Purification of nicotinic acid. (1962).
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications. [Link]
- Preparation of nicotinic acid esters. (1958).
- Preparation of nicotinic acid amide. (1942).
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]
- Process for the preparation of nicotinamide. (1956).
-
Do carboxylic acids interfere with Suzukis? (2021). Reddit. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]
-
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2008). ResearchGate. [Link]
-
Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021). ResearchGate. [Link]
-
Biocatalytic amide bond formation. (2023). Royal Society of Chemistry. [Link]
- Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (n.d.).
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. (2008). Oriental Journal of Chemistry. [Link]
-
On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. (2013). National Center for Biotechnology Information. [Link]
- Process for the purification of nicotinic acid amide I. (1984).
-
Synthesis of nicotinic acid derivative 5a. (n.d.). ResearchGate. [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (2021). National Center for Biotechnology Information. [Link]
-
What Is The Detailed Mechanism Of Amide Bond Formation? (2024). YouTube. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2015). MDPI. [Link]
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 6. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of 5-(2-Fluorophenyl)nicotinic acid
Abstract
This comprehensive technical guide provides detailed application notes and standardized protocols for the spectroscopic characterization of 5-(2-Fluorophenyl)nicotinic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of this compound. We present an in-depth analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established analytical methodologies. The protocols herein are designed to be self-validating, with a focus on the causal relationships between experimental parameters and data quality, ensuring robust and reproducible results.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif, combining a nicotinic acid core with a fluorophenyl substituent, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. The precise substitution pattern, with the fluorophenyl group at the 5-position of the pyridine ring, critically influences its biological activity and material properties.
Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure. This guide offers a thorough examination of the expected spectroscopic data and provides robust protocols for their acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data presented below were generated using established computational models and serve as a reference for experimental verification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H2 | 9.1 | 152.5 | Pyridine ring proton, ortho to nitrogen. |
| H4 | 8.4 | 140.1 | Pyridine ring proton, para to nitrogen. |
| H6 | 8.8 | 155.0 | Pyridine ring proton, ortho to nitrogen and adjacent to the fluorophenyl group. |
| H3' | 7.3 | 124.8 | Fluorophenyl ring proton, ortho to fluorine. |
| H4' | 7.5 | 131.5 | Fluorophenyl ring proton, meta to fluorine. |
| H5' | 7.2 | 116.2 (d, J ≈ 22 Hz) | Fluorophenyl ring proton, para to fluorine. |
| H6' | 7.6 | 132.0 | Fluorophenyl ring proton, meta to fluorine. |
| COOH | 13.5 | 166.0 | Carboxylic acid proton. Broad singlet, may exchange with D₂O. |
| C2 | - | 152.5 | Pyridine ring carbon. |
| C3 | - | 130.0 | Pyridine ring carbon bearing the carboxylic acid. |
| C4 | - | 140.1 | Pyridine ring carbon. |
| C5 | - | 135.0 | Pyridine ring carbon bearing the fluorophenyl group. |
| C6 | - | 155.0 | Pyridine ring carbon. |
| C1' | - | 128.0 (d, J ≈ 12 Hz) | Fluorophenyl ring carbon attached to the pyridine ring. |
| C2' | - | 160.0 (d, J ≈ 245 Hz) | Fluorophenyl ring carbon bearing the fluorine atom. |
| C3' | - | 124.8 | Fluorophenyl ring carbon. |
| C4' | - | 131.5 | Fluorophenyl ring carbon. |
| C5' | - | 116.2 (d, J ≈ 22 Hz) | Fluorophenyl ring carbon. |
| C6' | - | 132.0 | Fluorophenyl ring carbon. |
| COOH | - | 166.0 | Carboxylic acid carbon. |
Note: Predicted chemical shifts are dependent on the solvent and concentration. The values provided are for guidance and should be compared with experimental data. The splitting pattern (d = doublet) and coupling constants (J) are predicted for carbons coupled to fluorine.
Protocol for ¹H and ¹³C NMR Analysis
This protocol outlines the standard procedure for obtaining high-quality NMR spectra of this compound.
2.2.1. Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's good solubility and the ability to observe the carboxylic acid proton, which might exchange in protic solvents like D₂O or methanol-d₄.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for obtaining good signal-to-noise in a reasonable time.[1]
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.[2]
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans are required to achieve an adequate signal-to-noise ratio.[2] Proton decoupling is employed to simplify the spectrum and enhance sensitivity.
2.2.2. Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% TMS.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.
-
2.2.3. Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1600-1580 | Medium | C=C stretch (Aromatic rings) |
| 1480-1440 | Medium | C=C stretch (Aromatic rings) |
| 1300-1200 | Strong | C-O stretch (Carboxylic acid) |
| 1250-1150 | Strong | C-F stretch |
| 900-675 | Strong | C-H out-of-plane bend (Aromatic) |
Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[3]
3.2.1. Causality Behind Experimental Choices:
-
ATR Crystal: A diamond crystal is a robust and chemically inert choice suitable for a wide range of organic compounds.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is essential to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).
-
Sample Contact: Good contact between the sample and the ATR crystal is crucial for obtaining a high-quality spectrum. The pressure arm ensures this contact.
3.2.2. Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
-
Background Collection:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Lower the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
After analysis, clean the crystal and pressure tip thoroughly with a solvent-dampened cloth.
-
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrum
-
Molecular Weight: 217.18 g/mol
-
Expected Molecular Ion: [M+H]⁺ = 218.06
Table 3: Predicted Fragmentation Pattern for this compound (ESI+)
| m/z | Possible Fragment | Notes |
| 218.06 | [M+H]⁺ | Protonated molecular ion. |
| 200.05 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 172.05 | [M+H - HCOOH]⁺ | Loss of formic acid. |
| 144.04 | [C₉H₅FN]⁺ | Further fragmentation. |
Protocol for Electrospray Ionization (ESI)-MS Analysis
ESI is a soft ionization technique suitable for polar molecules like this compound, often producing the protonated molecular ion with minimal fragmentation.[4]
4.2.1. Causality Behind Experimental Choices:
-
Solvent System: A mixture of methanol or acetonitrile with water and a small amount of formic acid is a common mobile phase for ESI-MS in positive ion mode. The acid promotes protonation of the analyte.[5]
-
Concentration: A low concentration (1-10 µg/mL) is crucial to avoid ion suppression and detector saturation.[6]
-
Ionization Mode: Positive ion mode is chosen to detect the protonated molecule [M+H]⁺.
4.2.2. Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Caption: Workflow for ESI-MS spectroscopic analysis.
Conclusion
The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the unambiguous characterization of this compound. By adhering to these methodologies and utilizing the provided reference data, researchers can ensure the identity and purity of their materials, which is a critical prerequisite for reliable and reproducible scientific outcomes in drug discovery and materials science. The emphasis on the rationale behind experimental choices is intended to empower scientists to adapt and troubleshoot these methods for their specific applications.
References
-
University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
- Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Castañar, L., & Parella, T. (2015). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. Organic Letters, 17(18), 4479–4481.
-
LibreTexts Chemistry. (2021). 13C-NMR Spectroscopy. Retrieved from [Link]
- Hidayat, A. R., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 7(1), 1-14.
-
University of Bristol. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
- Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site.
- Van der Pijl, R. M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 995-1017.
-
Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Kertesz, V., & Gyorgy, Z. (2018).
- Djoumbou-Feunang, Y., et al. (2022). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. Nucleic Acids Research, 50(W1), W160-W167.
- Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12.
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
The ISAS-EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.
-
ResearchGate. (2023). How to predict IR Spectra? Retrieved from [Link]
-
CompOmics. (n.d.). MS2PIP Server. Retrieved from [Link]
-
UWPR. (n.d.). Data Analysis Tools. Retrieved from [Link]
-
ResearchGate. (2023). Which programs or tools are out there to predict the FTIR spectrum of a known chemical structure? Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Fluorophenyl)nicotinic Acid
Welcome to the technical support hub for the synthesis of 5-(2-Fluorophenyl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable biaryl compound. This compound is a key structural motif in various pharmacologically active molecules. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling, can present unique challenges.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the successful synthesis and purification of your target compound.
Core Synthesis Protocol: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the most prevalent method for constructing the C-C bond between the pyridine and fluorophenyl rings.[1][2] The following protocol represents a typical starting point for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromonicotinic acid (1.0 equiv)
-
2-Fluorophenylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol% or a modern pre-catalyst system)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid, 2-fluorophenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure the reaction environment is free of oxygen.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 1 M) to pH ~3-4. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds through a catalytic cycle involving the palladium catalyst.[2][3]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low or the reaction has failed completely. What went wrong?
Low yields are a frequent problem, often stemming from issues with the catalyst or the stability of the reagents.[4]
Possible Cause A: Catalyst Inhibition or Deactivation The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[4][5][6] This is a well-known challenge when working with pyridine substrates.
Solutions:
-
Switch to Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium center, which discourages coordination from the pyridine nitrogen and promotes the desired catalytic steps.[4][5]
-
Use Modern Pre-catalysts: Buchwald G3 or G4 pre-catalysts are designed to generate the active Pd(0) species reliably and can be more effective than traditional sources like Pd(PPh₃)₄.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) might overcome partial inhibition, but this is not ideal for process efficiency.[7]
Possible Cause B: Inadequate Degassing Palladium(0) catalysts are highly sensitive to oxygen. Insufficient degassing of solvents and the reaction vessel can lead to oxidation of the catalyst and phosphine ligands, rendering them inactive.
Solutions:
-
Rigorous Degassing: Use a "freeze-pump-thaw" method (at least three cycles) for solvents, which is more effective than sparging with inert gas.
-
Inert Atmosphere: Ensure all reagents are added under a positive pressure of an inert gas like Argon or Nitrogen.[1]
Possible Cause C: Poor Reagent Quality The quality of the 2-fluorophenylboronic acid is critical. Boronic acids can dehydrate over time to form cyclic boroxines, which are often less reactive.
Solutions:
-
Verify Reagent Quality: Use freshly purchased boronic acid or verify the quality of older batches by NMR.
-
Consider Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable than their corresponding boronic acids and can be used to avoid issues with reagent degradation.[4][8]
Q2: My reaction works, but it's messy. How can I minimize side products?
Several side reactions can compete with the desired cross-coupling, leading to complex mixtures and purification difficulties.
Possible Cause A: Protodeboronation This is the most common side reaction, where the C-B bond of the 2-fluorophenylboronic acid is cleaved and replaced by a C-H bond, yielding fluorobenzene.[4] This is particularly problematic for ortho-substituted boronic acids and is accelerated by high temperatures and strong bases.[9]
Solutions:
-
Use Milder Bases: Switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or Cs₂CO₃.
-
Anhydrous Conditions: While many Suzuki protocols use water, minimizing it can reduce the rate of this hydrolysis-dependent side reaction.[4]
-
Use Stable Boron Reagents: As mentioned before, using pinacol or MIDA boronate esters is a highly effective strategy to suppress protodeboronation.[8]
Possible Cause B: Homo-coupling This side reaction involves the coupling of two molecules of the boronic acid to form 2,2'-difluorobiphenyl. It is often promoted by the presence of oxygen.
Solutions:
-
Strict Oxygen Exclusion: Ensure thorough degassing of the reaction mixture.
-
Optimize Catalyst System: Some catalyst/ligand combinations are more prone to promoting homo-coupling. Screening different ligands may be necessary.
Possible Cause C: Dehalogenation The starting 5-bromonicotinic acid can be reduced to nicotinic acid.
Solutions:
-
Avoid Hydride Sources: Ensure solvents (like certain alcohols) or reagents are not potential sources of hydride.
-
Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the likelihood of side reactions.[4]
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Purification Challenges
Q3: I can't separate my product from the unreacted boronic acid. What should I do?
This is a classic purification problem because both the desired product and the boronic acid starting material are acidic, making a simple acid-base liquid-liquid extraction ineffective for separation.[10]
Solution A: Chromatography with a Modifier
-
Technique: Standard silica gel column chromatography.
-
Insight: Carboxylic acids can streak on silica gel. Adding a small amount of a volatile acid, like 0.1-1% acetic acid, to your mobile phase (e.g., Ethyl Acetate/Hexanes) can significantly improve the peak shape and aid separation.[10]
Solution B: Esterification, Purification, and Hydrolysis
-
Technique: This is a robust, multi-step approach for difficult separations.
-
Workflow:
-
Esterify: Take the crude reaction mixture and convert all acidic components to their corresponding methyl or ethyl esters using a standard protocol (e.g., MeOH or EtOH with catalytic H₂SO₄).
-
Purify: The resulting esters (product ester, boronate ester) are now neutral and typically have very different polarities, making them much easier to separate by standard silica gel chromatography.[10]
-
Hydrolyze: Collect the pure product ester and hydrolyze it back to the desired carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup.
-
Frequently Asked Questions (FAQs)
Q4: Which palladium catalyst and ligand system is best?
There is no single "best" system, but for challenging heteroaryl couplings like this one, modern catalyst systems are generally superior.
| Catalyst System | Pros | Cons |
| Pd(PPh₃)₄ | Inexpensive, readily available, effective for simple couplings. | Can be sensitive to air; often less effective for challenging substrates like pyridines. |
| Pd(OAc)₂ + Buchwald Ligand | Highly active, broad substrate scope, excellent for heteroaryl couplings.[11] | More expensive, requires handling of air-sensitive phosphine ligands. |
| Buchwald Pre-catalysts | Air-stable, highly reliable, easy to handle, excellent performance.[4] | Highest cost. |
Recommendation: For initial trials, a system like Pd₂(dba)₃ with XPhos or an XPhos G3 Pre-catalyst is highly recommended for achieving good yields with this specific substrate class.
Q5: What is the optimal base and solvent?
The choice of base and solvent is a critical balance between promoting the reaction and preventing side reactions, especially protodeboronation.
| Base | Solvent System | Comments |
| K₂CO₃ (aq) | 1,4-Dioxane / H₂O | A very common and effective general-purpose system. The water helps dissolve the base and facilitates the catalytic cycle. |
| K₃PO₄ (aq) | DMF or Dioxane / H₂O | A stronger base that can sometimes increase reaction rates but may also accelerate boronic acid decomposition.[1] |
| Cs₂CO₃ | Toluene or Dioxane | A milder, organic-soluble base that can be beneficial when trying to minimize protodeboronation in anhydrous conditions. |
| K₂CO₃ (solid) | 2-MeTHF | Using a greener solvent like 2-Methyltetrahydrofuran with a solid base is an excellent choice for process chemistry.[12] |
Recommendation: Start with K₂CO₃ in 1,4-Dioxane/H₂O (4:1) . If protodeboronation is a major issue, switch to anhydrous conditions with Cs₂CO₃ in Dioxane .
Q6: How can I confirm the identity and purity of my final product?
A combination of standard analytical techniques is required for full characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. Crucially, ¹⁹F NMR should show a characteristic signal for the fluorine atom, and its coupling constants can provide structural information.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[13][14]
References
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- BenchChem. (2025).
- Chemistry LibreTexts. (2014). Cross-Coupling Reactions.
- DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions.
- MilliporeSigma. Cross-Coupling Reactions Guide.
- BenchChem. (2025).
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate.
- BenchChem. (2025). A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures. BenchChem.
- Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6)
- ResearchGate. (2017).
- ResearchGate. (2025).
- Google Patents. US3027380A - Process for preparing 5-fluoronicotinic acid.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Organic Syntheses. nicotinic acid.
- NIH National Center for Biotechnology Information. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Google Patents.
- Wiley Online Library. (2020).
- Organic Chemistry Portal. Suzuki Coupling.
- Chem-Impex. 5-(4-Fluorophenyl)nicotinic acid.
- Google Patents.
- Reddit. (2023).
- Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Google Patents.
- SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
- RSC Publishing. Analytical Methods.
- MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
- Google Patents.
- Google Patents.
- Justia Patents. (1999).
- NIH National Center for Biotechnology Information. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- YouTube. (2020). Suzuki cross-coupling reaction.
- GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.
- Bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
- PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jmcct.com [jmcct.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]
- 14. bevital.no [bevital.no]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 5-(2-Fluorophenyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 5-(2-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Suzuki-Miyaura cross-coupling reaction for this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction parameters. A systematic approach to troubleshooting is crucial.
Underlying Causes and Solutions:
-
Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction, and its deactivation is a common reason for failure.[1]
-
Oxygen Sensitivity: The Pd(0) species is sensitive to oxygen, which can lead to the formation of palladium black and catalyst deactivation.[1][2] Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[3]
-
Improper Pre-catalyst Reduction: If using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can be inefficient if the conditions are not optimal.[4] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[3][5]
-
-
Suboptimal Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[6][7]
-
Base Strength and Solubility: The choice of base is crucial. For coupling with 5-bromonicotinic acid, inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[3][8][9] If you are using an ester of nicotinic acid, a milder base like KF might be necessary to prevent hydrolysis.[6] The solubility of the base in the reaction medium is also important for its effectiveness.
-
-
Ineffective Ligand: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[10]
-
Ligand Choice: For electron-rich heteroaryl halides like 5-bromonicotinic acid, an electron-rich and bulky phosphine ligand can enhance the rate of oxidative addition. While PPh₃ is common, consider more advanced ligands like SPhos or XPhos for challenging couplings.
-
-
Poor Solvent Choice: The solvent must be appropriate for the reactants and the reaction temperature.
Experimental Protocol: A Step-by-Step Guide to Yield Optimization
-
Rigorous Inert Atmosphere:
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
Degas your solvent by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Add all solid reagents to the reaction flask, then evacuate and backfill with inert gas three times.[3]
-
-
Systematic Screening of Reaction Conditions:
-
Set up a series of small-scale parallel reactions to screen different catalysts, ligands, bases, and solvents.
-
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative Catalyst) | Condition 3 (Alternative Base) | Condition 4 (Alternative Ligand) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | - | PPh₃ (10 mol%) | - | SPhos (6 mol%) |
| Base | K₃PO₄ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | DMF | Dioxane | DMF/H₂O (4:1) | Toluene |
| Temperature | 80-100 °C | 80-100 °C | 80-100 °C | 100 °C |
This table presents a starting point for optimization. The optimal conditions should be determined experimentally.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue in Suzuki-Miyaura couplings. The primary culprits are homocoupling, protodeboronation, and dehalogenation.
Common Byproducts and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This results in the formation of 2,2'-difluorobiphenyl from the coupling of two molecules of 2-fluorophenylboronic acid.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), a species that can mediate homocoupling.[2][12][13]
-
Solution: Rigorous exclusion of oxygen is the most effective way to suppress homocoupling.[13] Ensure your reaction setup is completely inert.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, leading to the formation of fluorobenzene.
-
Cause: Protodeboronation is an undesired side reaction where the boronic acid is protonolyzed.[14] This can be influenced by the reaction conditions and the stability of the boronic acid itself.[14]
-
Solution: Using anhydrous solvents and ensuring the base is sufficiently strong to promote the desired coupling over protodeboronation can help. In some cases, using a boronic ester (e.g., a pinacol ester) can increase stability.[15]
-
-
Dehalogenation: This involves the replacement of the bromine atom on the nicotinic acid with a hydrogen atom, resulting in nicotinic acid.
-
Cause: Dehalogenation of the aryl halide can occur through various pathways, sometimes involving hydride sources in the reaction mixture.[12]
-
Solution: Careful selection of the base and ensuring high purity of all reagents can minimize this side reaction.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and common side reactions.
Issue 3: Difficulty with Product Purification
Question: I am having trouble purifying the final product, this compound. What are the common impurities and what purification strategies can I use?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual catalyst.
Common Impurities and Purification Methods:
-
Unreacted Starting Materials: 5-bromonicotinic acid and 2-fluorophenylboronic acid.
-
Byproducts: 2,2'-difluorobiphenyl (from homocoupling) and nicotinic acid (from dehalogenation).
-
Catalyst Residues: Palladium and phosphine ligand residues.
Purification Strategy:
-
Aqueous Workup: After the reaction, a standard aqueous workup can help remove some of the inorganic salts and water-soluble impurities.
-
Acid-Base Extraction: Since the product is a carboxylic acid, you can exploit its acidic nature.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., saturated NaHCO₃) to move the product into the aqueous layer as its carboxylate salt.
-
Wash the organic layer to remove neutral impurities like the homocoupling byproduct.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified this compound.
-
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent system can further enhance purity.[16]
-
Column Chromatography: For very difficult separations, silica gel column chromatography may be necessary, although it can be challenging with carboxylic acids due to streaking. Adding a small amount of acetic acid to the eluent can sometimes improve the separation.
Frequently Asked Questions (FAQs)
Q1: Can I use 5-chloronicotinic acid instead of 5-bromonicotinic acid?
A1: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings due to the stronger C-Cl bond.[15] To achieve good yields with 5-chloronicotinic acid, you will likely need a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand like SPhos or XPhos, and potentially higher reaction temperatures.
Q2: My reaction involves an ester of 5-bromonicotinic acid. Do I need to modify the reaction conditions?
A2: Yes. If you are using an ester, you need to be mindful of potential hydrolysis of the ester group by the base. It is advisable to use a milder, non-nucleophilic base such as K₂CO₃ or even KF to minimize this side reaction.[6] The final product will be the ester of this compound, which will require a subsequent hydrolysis step to yield the desired carboxylic acid.
Q3: How critical is the purity of the 2-fluorophenylboronic acid?
A3: The purity of the boronic acid is very important. Impurities can lead to the formation of byproducts and may inhibit the catalyst. Boronic acids can dehydrate to form boroxines, which are also active in the coupling reaction. However, other impurities can be detrimental. It is recommended to use high-purity boronic acid.
Q4: What is the optimal temperature for this reaction?
A4: The optimal temperature is typically in the range of 80-100 °C.[3] However, this can vary depending on the specific catalyst, solvent, and substrates used. It is always best to start with a literature precedent for a similar transformation and then optimize the temperature for your specific system.
General Experimental Workflow
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.
References
-
ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
-
YouTube. Suzuki Coupling Mechanism and Applications. Available at: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
- Google Patents.Method for preparing 5-(2-fluorophenyl)-1H-pyrryl-3-formaldehyde.
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
- Google Patents.Purification of nicotinic acid.
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
-
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]
- Google Patents.Preparation method of nicotinamide.
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at: [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions? Available at: [Link]
-
PMC. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Available at: [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]
-
PubMed. The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. Available at: [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? Available at: [Link]
-
PMC. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available at: [Link]
- Google Patents.Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
JNAS. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: 5-(2-Fluorophenyl)nicotinic Acid Stability & Handling
Welcome to the technical support center for 5-(2-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. By understanding its potential liabilities, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is an aromatic carboxylic acid containing a fluorinated phenyl ring attached to a pyridine core. The stability of this molecule is influenced by the individual characteristics of these functional groups. While specific stability data for this exact molecule is not extensively published, we can infer its stability profile by examining related structures and fundamental chemical principles.
The nicotinic acid backbone is generally stable, though it can be susceptible to decarboxylation under certain conditions, particularly at high temperatures. The fluorine substitution on the phenyl ring is known to enhance metabolic stability in biological systems and can influence the electronic properties of the molecule, potentially affecting its reactivity.[1] Aromatic carboxylic acids, as a class, exhibit relatively high thermal stability.[2][3]
This guide will address potential stability issues you may encounter and provide troubleshooting strategies based on established chemical principles and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry place, protected from light. Some suppliers recommend storage at 2-8°C.[4] It should be kept in a tightly sealed container to prevent moisture absorption.[5][6] For solutions, especially in protic solvents, storage at low temperatures (-20°C or -80°C) is advisable to minimize potential degradation.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is limited, many aromatic compounds, including nicotinic acid derivatives, can be sensitive to light.[6] Exposure to UV or high-intensity visible light can potentially lead to photodegradation. It is best practice to handle the solid compound and its solutions in a manner that minimizes light exposure, for example, by using amber vials or covering containers with aluminum foil.[5]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is generally soluble in common organic solvents such as DMSO, DMF, and alcohols. Its solubility in aqueous solutions is pH-dependent. As a carboxylic acid, it will be more soluble in basic aqueous solutions (e.g., pH > 7) where the carboxylate salt is formed.
Q4: Can I heat solutions of this compound to aid dissolution?
A4: Gentle warming can be used to aid dissolution. However, prolonged exposure to high temperatures, especially in solution, should be avoided to prevent potential thermal degradation, such as decarboxylation.[2][7] Monitor for any color changes, which might indicate degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides a logical approach to troubleshooting.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
If you observe a decrease in the expected biological activity of your compound over time, it may be due to degradation.
Potential Cause 1: Hydrolytic Degradation
While the amide bonds in some related structures are susceptible to hydrolysis, the carbon-carbon bond between the phenyl and pyridine rings and the carbon-fluorine bond are generally stable to hydrolysis under typical experimental conditions. The carboxylic acid and pyridine functionalities are also generally stable. However, extreme pH and elevated temperatures could potentially promote degradation.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Experimental Protocol: Comparative Analysis by LC-MS
-
Prepare a fresh stock solution of this compound in your chosen solvent.
-
Analyze the fresh solution using a suitable Liquid Chromatography-Mass Spectrometry (LC-MS) method to establish a reference chromatogram and mass spectrum.
-
Analyze your aged (suspect) solution under the same LC-MS conditions.
-
Compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the parent compound peak in the aged sample.
-
Examine the mass spectra of any new peaks to identify potential degradation products.
Potential Cause 2: Oxidative Degradation
The pyridine ring, while generally stable, can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species.[10][11]
Troubleshooting Steps:
-
Avoid Strong Oxidants: Ensure your experimental buffers and media do not contain strong oxidizing agents.
-
Use Fresh Solvents: Use high-purity, fresh solvents, as older solvents can sometimes contain peroxides.
-
Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., BHT) to your stock solution may be beneficial, provided it does not interfere with your assay.
Issue 2: Color change or precipitation in stock solutions.
A change in the color or the formation of a precipitate in your stock solution is a clear indicator of a stability issue.
Potential Cause: Photodegradation or Chemical Reaction
As mentioned, light exposure can induce degradation.[12] Additionally, interactions with components of your storage vessel or impurities in the solvent could lead to precipitation.
Troubleshooting Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. aaronchem.com [aaronchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rate studies on the hydrolysis of niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
improving the yield of 5-(2-Fluorophenyl)nicotinic acid synthesis
An In-Depth Guide to Improving the Yield of 5-(2-Fluorophenyl)nicotinic Acid Synthesis
Technical Support Center for Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. We will delve into the prevalent synthetic methodologies, focusing on the robust Suzuki-Miyaura cross-coupling reaction, and provide field-proven insights to navigate the challenges you might encounter.
The synthesis of 5-arylnicotinic acids is a cornerstone in medicinal chemistry, with the resulting scaffolds appearing in a wide range of biologically active compounds.[1][2] This guide provides a self-validating system of protocols and troubleshooting logic to ensure reliable and reproducible outcomes in your laboratory.
Synthetic Workflow Overview
The most efficient and widely adopted method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This involves the reaction between 5-bromonicotinic acid and 2-fluorophenylboronic acid. The general workflow is outlined below.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the likely causes and solutions?
Answer: Low or no product formation is a common issue in palladium-catalyzed cross-coupling reactions. The root cause often lies with the catalyst's activity or suboptimal reaction conditions.
-
Probable Cause 1: Catalyst Inactivation. The active catalytic species, Pd(0), is highly sensitive to oxygen. Exposure to air can oxidize it to an inactive state, halting the catalytic cycle.[4]
-
Solution: Ensure all reaction components are properly degassed. The solvent should be sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. The reaction flask should be thoroughly evacuated and backfilled with an inert gas multiple times before adding the catalyst and solvent.[1] Use a fresh, high-quality palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
-
Probable Cause 2: Inappropriate Base or Solvent System. The base plays a critical role in the transmetalation step of the catalytic cycle. An incorrect choice of base or solvent can significantly hinder the reaction rate.[5]
-
Solution: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective bases for this transformation.[1] A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or DMF) is typically used to ensure the solubility of both the organic substrates and the inorganic base.[1][6] Refer to the table below for recommended starting conditions.
-
-
Probable Cause 3: Boronic Acid Decomposition. Boronic acids can be prone to decomposition, particularly protodeboronation (cleavage of the C-B bond by a proton source) or oxidation, reducing the amount of active nucleophile available for coupling.[4][6]
-
Solution: Use fresh, high-purity 2-fluorophenylboronic acid. Store it in a cool, dry place. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help drive the reaction to completion.[1]
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable Pd(0) source for Suzuki couplings.[1] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.) | Effective in promoting transmetalation without being overly harsh.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | Good solubility for both organic and inorganic reagents.[1] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction.[3] |
Question 2: My reaction works, but I observe significant amounts of byproducts, complicating purification. How can I minimize them?
Answer: Byproduct formation in Suzuki couplings typically arises from side reactions involving the starting materials or the catalyst.
-
Probable Cause 1: Homocoupling of the Boronic Acid. You may observe the formation of 2,2'-difluorobiphenyl. This occurs when the boronic acid couples with itself, a reaction often promoted by the presence of oxygen.[4]
-
Solution: The most effective solution is rigorous deoxygenation of the reaction mixture, as described above. A well-maintained inert atmosphere is crucial to suppress this side reaction.
-
-
Probable Cause 2: Dehalogenation of 5-Bromonicotinic Acid. The formation of nicotinic acid as a byproduct indicates that the bromine atom has been replaced by a hydrogen atom. This can happen if a hydride source is present in the reaction mixture.[7]
-
Solution: Ensure solvents are of high purity. Some bases or additives can act as hydride donors under certain conditions. If dehalogenation is a persistent issue, screening different bases or palladium ligands may be necessary.
-
-
Probable Cause 3: Protodeboronation. The formation of fluorobenzene indicates the cleavage of the C-B bond of the boronic acid.[4]
-
Solution: While some water is often beneficial, excessively aqueous conditions or an improper pH can accelerate this side reaction. Ensure the amount of water in the solvent system is controlled. Using anhydrous solvents may be an option, but often requires a different base system (e.g., CsF).
-
Caption: Troubleshooting decision tree for low reaction yield.
Question 3: I have difficulty purifying the final product. What is the best strategy?
Answer: Purifying nicotinic acid derivatives can be challenging due to their zwitterionic nature and potential contamination with palladium residues.
-
Issue: Removing Palladium Residues. The final product can be contaminated with residual palladium, appearing as a dark or black solid.
-
Solution: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the bulk of the palladium black. For trace amounts, silica gel column chromatography can be effective.
-
-
Issue: Separating Product from Starting Materials. Unreacted 5-bromonicotinic acid can be difficult to separate from the product due to similar polarities.
-
Solution: A pH-based workup is highly effective. After the reaction, acidify the aqueous solution to a pH of approximately 3.[8] At this pH, the desired product, this compound, will precipitate out of the solution while more soluble impurities may remain. The collected solid can then be washed with cold water and further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[9]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromonicotinic Acid
This protocol describes the bromination of nicotinic acid, a common method to prepare the key precursor.[2][10]
-
Setup: In a fume hood, combine nicotinic acid (1.0 equiv), powdered iron (2 wt%), and thionyl chloride (2.4 equiv) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heating: Heat the mixture to 70-80 °C with vigorous stirring.
-
Bromine Addition: Slowly add bromine (1.9 equiv) dropwise over 2 hours. The reaction is exothermic.
-
Reflux: After the addition is complete, reflux the reaction mixture for 6-12 hours.
-
Workup: Cool the mixture to room temperature and carefully distill off the excess thionyl chloride and bromine. Cool the residue to 0 °C in an ice bath.
-
Precipitation: Slowly add a cold 4N sodium hydroxide solution to the residue with stirring until the pH of the mixture reaches 2.5-3.0.[11] A precipitate will form.
-
Isolation: Collect the solid precipitate by suction filtration, wash it with ice-cold water, and dry it under vacuum to yield 5-bromonicotinic acid.[8]
Protocol 2: Suzuki-Miyaura Coupling for this compound
This protocol provides a robust method for the core coupling reaction.[1][3]
-
Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), 2-fluorophenylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add degassed 1,4-Dioxane and water (4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-bromonicotinic acid is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and filter through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove non-polar impurities.
-
Purification: Collect the aqueous layer and acidify to pH ~3 with 1N HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from ethanol/water if further purification is needed.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different palladium catalyst?
-
Q: Is it possible to start from methyl 5-bromonicotinate instead of the acid?
-
A: Absolutely. Performing the Suzuki coupling on the ester is a very common strategy, particularly in solid-phase synthesis. After the coupling reaction, the resulting methyl 5-(2-fluorophenyl)nicotinate must be hydrolyzed to the desired carboxylic acid, typically using an aqueous base like NaOH or KOH followed by acidic workup.[9]
-
-
Q: What is the mechanistic role of the base in the reaction?
-
A: The base is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers its aryl group to the palladium center more readily than the neutral boronic acid.[14] This is a key step in the catalytic cycle shown below.
-
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The reaction proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[14]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Taylor, P., & Di, L. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [a]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
ElectronicsAndBooks. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ElectronicsAndBooks. [Link]
-
ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. ResearchGate. [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Taylor & Francis Online. (n.d.). Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. ResearchGate. [Link]
- Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]
- 10. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 11. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-(2-Fluorophenyl)nicotinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(2-fluorophenyl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. We will delve into the causality behind byproduct formation and provide field-proven, actionable solutions to optimize your reaction outcomes.
The predominant and most versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction typically involves coupling a 5-halonicotinic acid derivative (e.g., 5-bromonicotinic acid or its ester) with 2-fluorophenylboronic acid. While powerful, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying, minimizing, and eliminating these common byproducts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki-Miyaura synthesis of this compound?
The primary byproducts typically originate from one of three pathways: side reactions of the boronic acid, side reactions of the pyridine starting material, or incomplete reactions. The most frequently observed impurities are:
-
2,2'-Difluorobiphenyl: Arises from the homocoupling of 2-fluorophenylboronic acid.[3][4]
-
Nicotinic Acid (or its ester): Results from the dehalogenation of the 5-bromonicotinic acid starting material.[4]
-
Fluorobenzene: Formed via protodeboronation of the 2-fluorophenylboronic acid.[4]
-
Unreacted Starting Materials: Residual 5-bromonicotinic acid (or its ester) and 2-fluorophenylboronic acid.
-
Nicotinic Acid Ester: If the synthesis involves hydrolysis of an ester intermediate, incomplete hydrolysis can leave the ester as a significant impurity.[5][6]
Q2: Is it better to use 5-bromonicotinic acid directly or protect it as an ester first?
Using an ester, such as ethyl 5-bromonicotinate, is often preferred.[7] The free carboxylic acid can sometimes interfere with the basic conditions of the Suzuki reaction by reacting with the base, potentially affecting catalyst activity and solubility. Protecting the acid as an ester circumvents this issue, often leading to cleaner reactions and higher yields. However, this adds a subsequent hydrolysis step, which must be driven to completion to avoid contamination of the final product with the ester form.[5][7]
Q3: My reaction yield is consistently low. What are the first things I should check?
Low yields are most often traced back to three areas:
-
Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligands are not degraded. Use fresh reagents or a glovebox for dispensing air-sensitive catalysts.
-
Inefficient Degassing: Oxygen is a known promoter of boronic acid homocoupling and can poison the Pd(0) catalyst.[8][9] Ensure your solvent and reaction mixture are rigorously deoxygenated.
-
Reagent Quality: Verify the purity of your 5-bromonicotinic acid and 2-fluorophenylboronic acid. Boronic acids, in particular, can dehydrate to form boroxines, which may have different reactivity.
Section 2: Troubleshooting Guide: Common Issues & Solutions
Problem 1: A major non-polar impurity is observed, often co-eluting with the desired product.
A: This impurity is very likely 2,2'-difluorobiphenyl, the result of boronic acid homocoupling.
-
Causality (Why it forms): Homocoupling of boronic acids is a well-documented side reaction in Suzuki couplings.[4][10] It is primarily mediated by Pd(II) species and is often exacerbated by the presence of dissolved oxygen in the reaction mixture.[3][8][9] The mechanism can involve a stoichiometric reaction where two molecules of boronic acid couple, reducing Pd(II) to the active Pd(0) catalyst. An excess of Pd(II) or insufficient exclusion of air can therefore lead to significant formation of this byproduct.
-
Prevention Strategy:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture. A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[3]
-
Use a Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help reduce the Pd(II) precatalyst to the active Pd(0) state quickly, minimizing its availability for the homocoupling side reaction.[3]
-
Catalyst and Ligand Choice: Using highly active phosphine ligands, such as SPhos, can promote the desired cross-coupling pathway at a much faster rate than homocoupling, thereby increasing the yield of the target molecule.[4][10]
-
Controlled Reagent Addition: Pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst can sometimes suppress homocoupling.[8]
-
-
Removal Protocol:
-
Chromatography: As a non-polar impurity, 2,2'-difluorobiphenyl can typically be separated from the polar carboxylic acid product using silica gel column chromatography.
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃). The desired this compound will move into the aqueous layer as its carboxylate salt, while the neutral 2,2'-difluorobiphenyl remains in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.[5]
-
Problem 2: My final product is contaminated with nicotinic acid.
A: This indicates that dehalogenation of the 5-bromonicotinic acid starting material is occurring.
-
Causality (Why it forms): Dehalogenation is another common palladium-catalyzed side reaction. It involves the replacement of the bromine atom with a hydrogen atom from a proton source in the reaction mixture (e.g., water, solvent).[4] This pathway can compete with the desired cross-coupling, especially if the catalytic cycle is inefficient or if certain phosphine ligands are used.
-
Prevention Strategy:
-
Ligand Selection: The choice of ligand can significantly influence the rate of dehalogenation versus cross-coupling. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination step over side reactions.
-
Base and Solvent System: Ensure the base is sufficiently anhydrous if water is suspected to be the primary proton source for the dehalogenation.
-
Reaction Temperature: Lowering the reaction temperature may slow the rate of dehalogenation relative to the cross-coupling reaction.
-
-
Removal Protocol:
-
Recrystallization: Due to the structural similarity and polarity, separating nicotinic acid from the final product can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective if the impurity level is low.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC may be necessary.
-
Problem 3: The reaction stalls, leaving significant unreacted starting materials.
A: This points to catalyst deactivation or suboptimal reaction conditions.
-
Causality (Why it happens):
-
Inactive Catalyst: The Pd(0) catalyst can be oxidized to inactive Pd(II) or form palladium black if not properly stabilized by the ligand.
-
Poor Solubility: One or more reagents may not be sufficiently soluble in the chosen solvent system, leading to a slow or incomplete reaction.
-
Insufficient Base: The base is crucial for the transmetalation step. An inappropriate or weak base can halt the catalytic cycle.
-
-
Troubleshooting Steps:
-
Screen Ligands and Solvents: Experiment with different phosphine ligands and solvent systems (e.g., Dioxane, Toluene, DMF, often with a small amount of water) to improve solubility and reaction kinetics.[9]
-
Verify Base Strength and Stoichiometry: Ensure at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are used.[1][7]
-
Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature can improve the reaction rate, but monitor for byproduct formation (e.g., decarboxylation).
-
Section 3: Data Summary & Visualizations
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Common Origin | Molecular Weight ( g/mol ) | Identification Notes |
| 2,2'-Difluorobiphenyl | Boronic Acid Homocoupling | 190.18 | Non-polar; Appears as a less polar spot on TLC. Mass spec (M+) at m/z 190. |
| Nicotinic Acid | Dehalogenation | 123.11 | Polar; Can be difficult to separate from the product. Mass spec (M+H)+ at m/z 124. |
| Ethyl 5-(2-fluorophenyl)nicotinate | Incomplete Hydrolysis | 245.25 | Less polar than the final acid product. Mass spec (M+H)+ at m/z 246. |
| 5-Bromonicotinic Acid | Unreacted Starting Material | 202.01 | Polar starting material. Mass spec (M+H)+ at m/z 202/204 (bromine isotope pattern). |
| 3-(2-Fluorophenyl)pyridine | Decarboxylation | 173.19 | Potential byproduct at high temperatures. Mass spec (M+H)+ at m/z 174. |
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Formation pathway of the 2,2'-difluorobiphenyl homocoupling byproduct.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
- Caddick, S., et al. (2004). Dehalogenation and Homocoupling as Side Reactions in the Suzuki Cross-Coupling of Aryl Bromides. Tetrahedron. Available at: ResearchGate provides context on common side reactions in Suzuki couplings.
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Available at: [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate Discussion. Available at: [Link]
- Google Patents. (1984). Process for the purification of nicotinic acid amide I. US4447615A.
- Google Patents. (2009). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. CN101353322A.
- Google Patents. (2001). Processes for producing highly pure nicotinamide. US6218543B1.
-
Murray, A. W., & Williams, D. L. (1965). A method for the degradation of radioactive nicotinic acid. Biochemical Journal. Available at: [Link]
-
Organic Syntheses. (1925). Nicotinic acid. Organic Syntheses Procedure. Available at: [Link]
- Fernández, I., et al. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters.
-
Various Authors. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate Discussion. Available at: [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials. Available at: [Link]
-
Vibzz Lab. (2021). Pyridine : Decarboxylation of Niacin. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (1962). Purification of nicotinic acid. US3037987A.
-
Frontiers in Bioengineering and Biotechnology. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]
-
Sciencemadness Discussion Board. (2015). Pyridine via CuCl2 catalyzed decarboxylation. Sciencemadness. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
recrystallization solvent for 5-(2-Fluorophenyl)nicotinic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 5-(2-Fluorophenyl)nicotinic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to solve challenges encountered during the recrystallization of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs): Solvent Selection & Core Principles
This section addresses the fundamental questions regarding the selection of an appropriate recrystallization solvent for this compound, grounding the theory in its specific molecular structure.
Question 1: What is the ideal solvent for recrystallizing this compound?
There is no single "perfect" solvent; the ideal choice depends on the specific impurities present in your crude material. However, we can predict suitable candidates by analyzing the molecule's structure. This compound possesses both a polar, hydrogen-bonding capable pyridyl-carboxylic acid moiety and a more nonpolar, hydrophobic fluorophenyl ring.
This dual nature suggests that polar protic solvents are an excellent starting point. Solvents like ethanol, methanol, or isopropanol are frequently effective for fluorinated nicotinic acid derivatives.[1] They can engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen, while also having sufficient organic character to dissolve the fluorophenyl portion at elevated temperatures.
A general rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[2] Therefore, alcohols are a logical first choice for this carboxylic acid.
Question 2: Why not just use water? Nicotinic acid is water-soluble.
While the parent nicotinic acid can be recrystallized from water[3], the bulky and hydrophobic 2-fluorophenyl group on your molecule significantly reduces its solubility in purely aqueous media. While it may show some solubility in hot water, it is unlikely to dissolve sufficiently for an effective recrystallization unless used as part of a two-solvent system (e.g., ethanol/water). For many organic compounds, water can be a powerful anti-solvent when paired with a miscible organic solvent.[2]
Question 3: Should I use a single-solvent or a two-solvent system?
This depends on the results of your initial solvent screening.
-
A single-solvent system is preferred for its simplicity. The ideal single solvent will dissolve the this compound completely when hot (near boiling) but show very poor solubility when cold (room temperature or below).
-
A two-solvent system is employed when no single solvent meets these criteria. This technique uses a "solvent" in which the compound is highly soluble (even when cold) and an "anti-solvent" in which the compound is poorly soluble. The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "solvent" is then added back to clarify the solution, which is then allowed to cool slowly. Common pairs include Ethanol/Water and Toluene/Hexane.
Question 4: My crude material has a distinct color. Will recrystallization remove it?
Recrystallization is highly effective at removing solid impurities and can often remove colored impurities if they have different solubility profiles than your target compound. However, for stubborn chromophores, a pre-treatment step may be necessary. For colored nicotinic acid produced via oxidation, a process of melting the crude solid before recrystallization has been shown to destroy the yellow chromophore.[4] Alternatively, adding a small amount of activated carbon to the hot solution before filtration can effectively adsorb many colored impurities.[4] Use carbon sparingly, as it can also adsorb your product and reduce yield.
Troubleshooting Guide: Common Recrystallization Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. The solution is supersaturated, and the compound's melting point is lower than the solution's temperature.2. The cooling rate is too fast.3. The chosen solvent is too nonpolar. | 1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool much more slowly.2. Use a two-solvent system, adding the anti-solvent at a higher temperature.3. Try a more polar solvent system (e.g., switch from Toluene to Ethanol/Water). |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated (too much solvent was used).2. The compound is highly soluble in the solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.3. Add a "seed crystal" of pure compound if available.4. If using a single solvent, consider adding a suitable anti-solvent. |
| Crystal recovery is very low. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used initially.3. Crystals were lost during filtration or transfer. | 1. Ensure the solution is cooled thoroughly in an ice bath before filtration to minimize solubility.2. Minimize the amount of hot solvent used to dissolve the crude product.3. Wash the collected crystals with a minimal amount of ice-cold solvent.4. Losses during recrystallization from ethanol can sometimes be higher than from isopropanol or aqueous ethanol mixtures.[5] |
| Crystals appear impure or "fluffy." | 1. The solution cooled too rapidly, trapping impurities and solvent within the crystal lattice.2. Impurities are co-crystallizing with the product. | 1. Ensure slow, undisturbed cooling. Insulate the flask to slow the cooling rate.2. A second recrystallization may be necessary. Consider trying a different solvent system that may have a better solubility differential for the impurity. |
Experimental Protocols & Methodologies
Workflow for Solvent Selection
The following diagram outlines a systematic approach to identifying a suitable recrystallization solvent system.
Caption: A logical workflow for screening and selecting an optimal recrystallization solvent system.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
This protocol outlines the procedure using a single suitable solvent identified from screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated state upon cooling, maximizing crystal recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the glassware prevents premature crystallization of the product on the filter paper or in the funnel, which would decrease the yield.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)
This method is ideal if no single solvent is found to be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol (the "solvent").
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water (the "anti-solvent") dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.
-
Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture with the same composition as the final crystallization medium for the washing step.
References
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- This compound | 705961-96-2. Smolecule.
- This compound | CAS#:705961-96-2. Chemsrc.
- Recrystallization and Crystalliz
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid. Smolecule.
- 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232. PubChem - NIH.
- 705961-96-2|this compound|BLD Pharm. BLD Pharm.
- Nicotinic Acid - PRODUCT INFORM
- 5-(4-Fluorophenyl)nicotinic acid, min 97%, 1 gram. Oakwood Chemical.
- 5-(4-Fluorophenyl)nicotinic acid. A2B Chem.
- Substances yield after recrystallization
- This compound. CymitQuimica.
- Purification of nicotinic acid - US3037987A.
- Nicotinic Acid | C6H5NO2 | CID 938. PubChem - NIH.
Sources
degradation products of 5-(2-Fluorophenyl)nicotinic acid under stress conditions
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-Fluorophenyl)nicotinic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of this active pharmaceutical ingredient (API) under various stress conditions. Our goal is to equip you with the knowledge to anticipate potential degradation pathways, design robust stability studies, and ensure the integrity of your analytical methods.
Forced degradation studies are a critical component of pharmaceutical development, mandated by regulatory bodies like the FDA and EMA, and guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[1][2] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4][5][6] A typical target for forced degradation is between 5-20% degradation of the API to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[4]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
While specific degradation products for this compound are not extensively documented in the public domain, we can predict potential pathways based on the chemical structure, which features a pyridine ring, a carboxylic acid group, and a fluorophenyl substituent.
-
Hydrolysis: The carboxylic acid group is unlikely to undergo hydrolysis. However, under drastic acidic or basic conditions, decarboxylation (loss of CO2) could potentially occur, especially at elevated temperatures.
-
Oxidation: The pyridine ring is susceptible to oxidation, potentially leading to the formation of N-oxides. The electron-rich phenyl ring could also be a site for oxidative degradation.
-
Photodegradation: Aromatic systems and compounds with heteroatoms, like this compound, can be susceptible to photolytic degradation. This could involve complex reactions, including ring cleavage or polymerization.
-
Thermal Degradation: At elevated temperatures, decarboxylation is a primary concern for carboxylic acids.[7] Other thermal degradation pathways could involve fragmentation of the molecule.
It is crucial to perform comprehensive stress testing to empirically determine the actual degradation products.
Q2: I am not seeing any degradation of my this compound sample under my current stress conditions. What should I do?
This is a common challenge, especially with highly stable molecules. Here’s a systematic approach to troubleshooting:
-
Increase Stress Severity: Gradually increase the intensity of your stress conditions. For chemical degradation, if room temperature shows no effect, consider heating to 50-60°C.[8]
-
Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH) and/or the temperature.
-
Oxidative Degradation: Increase the concentration of the oxidizing agent (e.g., H2O2 from 3% to 30%).
-
Thermal Degradation: Increase the temperature in increments (e.g., 10°C) from your initial setting.
-
Photostability: Increase the duration of light exposure or the intensity of the light source, ensuring both UV and visible light exposure as per ICH Q1B guidelines.[9][8]
-
-
Extend Exposure Time: If increasing severity is not feasible or desirable, extend the duration of the stress testing. Some degradation processes are slow and may only become apparent after prolonged exposure.[8]
-
Verify Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small amounts of degradation products. You may need to optimize the method or use a more sensitive detector like a mass spectrometer (MS).
-
Confirm Sample Preparation: Double-check your sample preparation procedures. Ensure the API is fully dissolved and that the solvent used is not interfering with the degradation process or the analysis. For compounds not freely soluble in water, co-solvents can be used, but they must not cause degradation themselves.[8]
Q3: My chromatogram shows several new peaks after stress testing. How can I identify if these are true degradation products?
Distinguishing true degradation products from artifacts is a critical step.
-
Analyze a Placebo Sample: Prepare a placebo sample (containing all excipients but no API) and subject it to the same stress conditions. Any peaks that appear in both the stressed API sample and the stressed placebo sample are likely related to the excipients.
-
Analyze a Control Sample: A control sample of the API, stored under normal conditions, should be analyzed alongside the stressed samples. This helps to identify any impurities that were present in the API before stress testing.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector with your HPLC to perform peak purity analysis on the API peak. A peak purity angle greater than the peak purity threshold suggests co-elution with a degradation product.[3]
-
Mass Balance: A good forced degradation study should account for the majority of the API. The sum of the assay of the remaining API and the levels of all degradation products should be close to 100% of the initial API concentration. Significant deviations may indicate the formation of non-chromophoric degradation products, volatile products, or precipitation.
-
Structural Elucidation: For significant degradation products, structural elucidation using techniques like LC-MS/MS, and NMR is necessary to understand the degradation pathway.[10]
Troubleshooting Guides
Troubleshooting Guide 1: Issues with Acid/Base Hydrolysis Studies
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed. | Insufficient stress. | Increase acid/base concentration, temperature, or duration of the study. |
| High stability of the molecule. | Consider more forcing conditions, but be mindful of unrealistic degradation pathways. | |
| Excessive degradation (>20%). | Stress conditions are too harsh. | Reduce the concentration of the acid/base, lower the temperature, or shorten the exposure time.[8] |
| Precipitation of the sample. | pH change causing the API or degradant to become insoluble. | Adjust the initial concentration of the API. Neutralize the sample before analysis. |
| Poor peak shape in chromatography. | Sample matrix mismatch with the mobile phase. | Neutralize the sample with a suitable buffer and dilute it with the mobile phase before injection. |
Troubleshooting Guide 2: Challenges in Oxidative Degradation Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent degradation results. | Instability of the oxidizing agent (e.g., H2O2). | Prepare fresh solutions of the oxidizing agent for each experiment. |
| Catalytic effects from trace metals. | Use high-purity reagents and glassware. Consider the use of a metal chelator if metal-catalyzed oxidation is suspected. | |
| Formation of multiple, small degradation peaks. | Non-specific oxidation. | Try different oxidizing agents (e.g., AIBN, Fenton's reagent) to target different oxidative pathways. |
| Safety concerns with high concentrations of oxidizing agents. | Hazardous nature of strong oxidizers. | Always handle strong oxidizing agents in a fume hood with appropriate personal protective equipment (PPE). |
Experimental Protocols
Protocol 1: General Forced Degradation Study Workflow
This protocol provides a general framework. Specific conditions should be optimized for this compound. A recommended starting concentration for the drug substance is 1 mg/mL.[8]
Caption: General workflow for forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method Development
A robust stability-indicating method is crucial for separating the API from its degradation products and any impurities.
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening:
-
Aqueous Phase: Screen different pH values using buffers (e.g., phosphate, acetate) to optimize the ionization state of the acidic API and any basic or acidic degradants.
-
Organic Phase: Use common organic modifiers like acetonitrile and methanol.
-
-
Gradient Optimization: Develop a gradient elution method to ensure the timely elution of both polar and non-polar compounds.
-
Detector Settings: Use a PDA detector to collect spectral data across a wide wavelength range. This aids in peak tracking and purity assessment. A mass spectrometer provides invaluable data for peak identification.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3]
Data Presentation
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 N HCl, 60°C, 24h | 8.5 | 2 | 4.2 |
| 0.1 N NaOH, 60°C, 8h | 15.2 | 3 | 3.8, 5.1 |
| 3% H2O2, RT, 48h | 5.1 | 1 | 6.5 |
| 80°C, 7 days | 2.3 | 1 | 4.2 |
| Photolytic (ICH Q1B) | 11.7 | 4 | 7.8 |
Note: This is hypothetical data for illustrative purposes.
Visualization of Potential Degradation
The following diagram illustrates a hypothetical degradation pathway for a related compound, nicotinic acid, to provide a conceptual framework.
Caption: Potential degradation pathways of nicotinic acid.
By following the guidance in this technical support center, researchers can effectively navigate the complexities of forced degradation studies for this compound, leading to a more thorough understanding of its stability profile and ensuring the development of safe and effective pharmaceutical products.
References
- A practical guide to forced degradation and stability studies for drug substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3GOl2CG5Pptx1KwTe_gH_XhkJh2jFoNoLKkZOfOxvSiw_Tr-_k11zYsuVX7hBMAt0PEh_Hmk851LIVlWjH5RFgAQvWpon7Ww5LDY1kEjV5ucPer-q_Ch-FkIgKGF9hycuqf6_v02JUTDXuH_9IhQwHcrdkkmbztB3ZhV5Y3V6dMw-5pHkNXkb2VTlvofO4fKFjj1PIavHZiBGrNqKR-yqRGCsF-hn]
- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025-11-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0hX71fFU9mgo90i7Nhkpj3nCDKKV0At4gTtSbEUV-rw3uRFXX8oMmjpmqS7AKuNl2U88n1mSpomb93EhYvGTRnPzDLWUVjbjogTt0nUB4t34JwbOhmg6-pWm_hkceUbJC8mhksixJ68yPa1b_ffjWgesMkLXHtV3LgA==]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM6f6FB4rD6ETOgSV5qXEzGHczqoEzb87O6BxnTW4HgWBREsqmRqnbsCuyeCr_e8WxWlKfVqOunwjgZAGYHvS4KRkrI8NfB1kb1HWdnPTWp4aYLHJMykPo9m2Fjqo_1psyRS0-Buo5iRtavDqiYJABMSPNoaTqRV43tIdACDtuqkPMDIBXGcGwMvRRNVXgBaZPWJj8ETgfpqni1eb2WLzVkhksiTFLxaywqypX]
- Early Efforts Identify Unstable APIs - Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGCNGW1xVhWmeAGzWfHPWeRB3gQDr-sSrdgQhx7oQMfBINagaV2fut8eD7DUe-ZZVt5XgnjZRN7ms4NH4avJGRsBq65wsJm9qqPteV6XBxyZi8QR05Fknfx9d5TJRYVyL2xbR6Xuz8XTsa8ly9UpsPDtXxruGlwIDqmqWeIA==]
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU48ayXnob4qGRDbwSaVEw_cJIFxJ0yE7uBZaKQZQyoC5ejOBo50Anue8NA1WsGqCcIXgcJpVF2ZkQZgnQCedX2qQoRwx7naHqcxyP_vV9TJUOesQWJuJ5S-BYo6IxSppQI8P4dUbhORouAAo3640Hbc3uX9tKznAb8YaNY3Q_ZZ_eGXQJgGSOcup-DhRmv239JVUaxgW1Ny9zwg==]
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8DjY7cahy2cjsDPw1oZ5i7-yweSZ9RhEWJoE6bkC8l_969qbQ4WE3uYxUND1J-mPkKvqWg5VJJcKMQEtOhp_duxzG_RfHJND3pIoch4y_aTzNVTsZm3pz2k2uMVtcsouuv8k-mJ4778etK22jAGWJQ3J4KJeflolGJwIuHY-jjM0dcTEdXnbHyHjGWFT8_mex-Bg=]
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKSF9EFLMSypNMh7BSN1ZeLb0d8fii-ys36kY5TzAQB5f_LzQ6uA_dZuKQWb52QohioRQL0wGcSE-tagM3CbkwueeDlAp2d9Re9d_vh-WC3xQs1z5vNP0L02y2FqDJ5mHf_WPwn9L-KJcRvAuoFg-14fnko1EVVwYtGAcIm0doQ-geJugWqurfqleVUZj9fyNvMcpLze6jgVI6enUTvVV2PMyTcYdrMSXJOOfZrBZLY5U9bXlPD8kVBeRHR16a2UL7WkUmQ3oW]
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003-08-01). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNSSqrPKlpzpfgkdhfZN8zhZAAOOsRZrP_-16UTGl0ZW9_CE2d-5LYXADRsag30mldJ5VJMSJgOB5XAONfT63K0UFsYEvnk4xUlu5AexSs6B6uQtKNpuyhY-0um1Iq-lR7sfJw0yh0eBPrw-YNaXszl5vsS8eDavnJ2dN2vV-U4YZzOCFwlXR1G4y_H4TrDnHViNhYF4nOOfk5bjGw5eV7quqXAxAe0uTUWQ==]
- Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration | PLOS One. (2019-10-17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF2XOrMxVOnsXEy8irqwlv-5inG_OS-dk7TNnj_98czP55hcX-qPv3Dte-IclFOaP2dtRgqCCnAeoI6KCAhmFUugLa0RTlgFfpCc-JH_hrcVx6raaQ4IkmicbqUSXqQLRiFi8id3HQGHclhgcUKVsexD_XTVR1AOlp61IzPJYWx3m8Aw==]
- thermal degradation rates: Topics by Science.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfSax9sYJJuKgYvRAebPn1TlioeYNulMXgJrYMR4ux9_-mPVfH4OSc3dfRp7ypVX09MMJ3Gk_rmhAkxwZapDi92ov853iN5QqftFPsttXAZaqrelN5fGCg0u9wtLK5D2ndAEN1foWW-ib2HxhT-Wsm6li0s9ayCbc=]
Sources
- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. onyxipca.com [onyxipca.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmtech.com [pharmtech.com]
- 7. thermal degradation rates: Topics by Science.gov [science.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Impurities in 5-(2-Fluorophenyl)nicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-(2-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common challenges. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can significantly minimize impurities and achieve a high-purity final product.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a key building block in the development of various pharmaceutical agents. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges in controlling impurity formation. The presence of even minor impurities can have a significant impact on the efficacy, safety, and regulatory approval of the final drug product. This guide provides in-depth, experience-driven advice to help you anticipate, identify, and mitigate these impurities.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing a systematic approach to troubleshooting.
Issue 1: Low Yield of this compound
Question: My Suzuki-Miyaura coupling reaction is consistently resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. A systematic evaluation of your reaction parameters is crucial.
Causality and Recommended Actions:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by oxidation or improper handling.
-
Inadequate Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, halting the catalytic cycle.
-
Solution: Thoroughly degas all solvents and the reaction mixture.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions. Ensure all glassware is dried and the reaction is run under a positive pressure of inert gas.
-
-
Base Selection and Strength: The base plays a critical role in activating the boronic acid for transmetalation.[3] An inappropriate base or insufficient amount can lead to poor conversion.
-
Solution: Potassium phosphate (K₃PO₄) is often an effective base for this transformation.[1] Ensure the base is finely powdered and anhydrous for optimal reactivity. The amount of base is also critical; typically, 2-3 equivalents are used.
-
-
Solvent Choice and Purity: The solvent must be appropriate for the reaction temperature and capable of dissolving the reactants. Impurities in the solvent can also interfere with the reaction.
-
Solution: A mixture of a polar aprotic solvent like DMF or dioxane with water is commonly used.[4] Ensure the solvents are of high purity and anhydrous (for the organic component).
-
-
Reaction Temperature and Time: Sub-optimal temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition and side reactions.
Issue 2: Presence of Homocoupled Byproducts
Question: My final product is contaminated with significant amounts of biphenyl (from the homocoupling of 2-fluorophenylboronic acid) and/or a bipyridine derivative (from the homocoupling of 5-bromonicotinic acid). How can I minimize these homocoupling byproducts?
Answer:
Homocoupling is a prevalent side reaction in Suzuki couplings, often driven by the presence of oxygen or issues with the catalytic cycle.[5]
Causality and Recommended Actions:
-
Oxygen Contamination: As mentioned previously, oxygen can promote the oxidative homocoupling of the boronic acid.[5]
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are paramount.
-
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow relative to other processes, it can lead to side reactions like homocoupling.
-
Solution:
-
Optimize the Base: Ensure the chosen base is effective at forming the boronate species, which is more reactive in the transmetalation step.[6]
-
Ligand Choice: The ligand on the palladium catalyst can influence the rates of the different steps in the catalytic cycle. While PPh₃ is common, other phosphine ligands might offer better selectivity.
-
-
-
Stoichiometry of Reactants: An excess of the boronic acid can sometimes favor homocoupling.
-
Solution: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion, a very large excess should be avoided. Experiment with the stoichiometry to find the optimal balance.
-
Issue 3: Dehalogenation of 5-Bromonicotinic Acid
Question: I am observing a significant amount of nicotinic acid in my crude product, indicating dehalogenation of the starting material. What causes this and how can it be prevented?
Answer:
Dehalogenation is a known side reaction where the aryl halide is reduced to the corresponding arene.[4]
Causality and Recommended Actions:
-
Source of Hydride: The hydride source for dehalogenation can be impurities in the solvent (like alcohols), the base, or even the phosphine ligands on the catalyst.
-
Solution:
-
Solvent and Reagent Purity: Use high-purity, anhydrous solvents and reagents.
-
Base Selection: Certain bases can be more prone to acting as a hydride source. While common bases like carbonates and phosphates are generally fine, be cautious with alkoxides.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the dehalogenation pathway.
-
-
-
Catalyst System: The choice of palladium catalyst and ligand can influence the propensity for dehalogenation.
-
Solution: If dehalogenation is a persistent issue, screening different palladium catalysts and ligands may be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and 2-fluorophenylboronic acid.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and generally good yields.[1][3]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities to monitor for are:
-
Starting Materials: Unreacted 5-bromonicotinic acid and 2-fluorophenylboronic acid.
-
Homocoupling Products: 2,2'-Difluorobiphenyl (from the coupling of two molecules of 2-fluorophenylboronic acid) and 5,5'-Bipyridine-3,3'-dicarboxylic acid (from the coupling of two molecules of 5-bromonicotinic acid).
-
Dehalogenation Product: Nicotinic acid.[4]
-
Protodeboronation Product: Fluorobenzene (from the cleavage of the C-B bond of the boronic acid).
Q3: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity and impurity profiling. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is typically effective.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown peaks by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and for characterizing isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for detecting more volatile impurities.[8]
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities on a larger scale. A suitable solvent system needs to be experimentally determined, but mixtures of polar solvents like ethanol, isopropanol, or acetic acid with water are good starting points.[9][10]
-
Column Chromatography: For small-scale purification or for removing impurities with very similar solubility to the product, silica gel column chromatography can be employed.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited. Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified product can be an effective initial purification step.[11][12]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety practices should be strictly followed.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids can be irritants and should be handled with care.[13]
-
Solvents: The organic solvents used (e.g., DMF, dioxane, toluene) have their own specific hazards and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Part 3: Experimental Protocols and Data
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be optimized for your specific laboratory conditions.
Materials:
-
5-Bromonicotinic acid
-
2-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized and degassed
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed mixture of DMF and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH ~2-3 with 2M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inactive catalyst, oxygen contamination, improper base/solvent, incorrect temperature | Use fresh catalyst, ensure inert atmosphere, optimize base and solvent, monitor temperature and time |
| Homocoupling | Oxygen contamination, slow transmetalation, incorrect stoichiometry | Rigorous degassing, optimize base and ligand, adjust reactant ratios |
| Dehalogenation | Hydride impurities, inappropriate catalyst system | Use pure reagents, consider alternative bases, screen catalysts, lower reaction temperature |
| Incomplete Reaction | Insufficient reaction time or temperature, inactive catalyst | Increase reaction time/temperature, use fresh catalyst |
Part 4: Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting issues related to catalyst activity and side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical pathway for diagnosing and resolving low yield issues in your synthesis.
Caption: A troubleshooting workflow for addressing low product yield.
References
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022).
- 5-(4-Fluorophenyl)nicotinic acid. Chem-Impex.
- Method for preparing 5-(2-fluorophenyl)-1H-pyrryl-3-formaldehyde. (2015).
- Process for the purification of nicotinic acid amide I. (1984).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2017).
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives
- Nicotinic Acid-impurities.
- Evaluation on the analytical method - Niacin. (2015).
- Purification of nicotinic acid. (1962).
- Preparation method of high-purity 5-methyl-nicotinic acid. (2017).
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993).
- Preparation method of nicotinamide. (2012).
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2001).
- Processes for producing highly pure nicotinamide. (2001).
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2023). Frontiers.
- The chemical structures of nicotinic acid and its official impurities.
- The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. (1949). PubMed.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). Semantic Scholar.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Suzuki Coupling Mechanism. (2022). YouTube.
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (2018).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- Non-catalytic preparation of nicotinic acid esters. (1957).
- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
- Determination of Nicotinic Acid in Pharmaceutical Products. (1943).
- Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
- Analytical Methods. (2011). RSC Publishing.
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 10. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 11. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(2-Fluorophenyl)nicotinic Acid and Other Fluorinated Nicotinic Acids
This guide provides a comprehensive comparison of the biological activity of 5-(2-Fluorophenyl)nicotinic acid and its fluorinated analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in drug discovery and development. We will delve into the structure-activity relationships, mechanistic pathways, and provide detailed experimental protocols to empower your research.
Introduction: The Significance of Fluorinated Nicotinic Acids in Drug Discovery
Nicotinic acid, or niacin, is a well-established therapeutic agent with a range of biological activities, most notably its ability to modulate lipid profiles and reduce inflammation.[1][2] The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[3][4] Consequently, fluorinated analogs of nicotinic acid are of significant interest for the development of novel therapeutics with potentially superior efficacy and safety profiles.
The position of the fluorine atom on the phenyl ring of 5-phenylnicotinic acid can profoundly influence its interaction with biological targets. This guide will focus on a comparative analysis of this compound, exploring its activity in the context of its structural isomers, the 3- and 4-fluorophenyl analogs. While direct comparative studies are limited, we can infer potential activity differences based on established principles of fluorine's bioisosteric effects and the known structure-activity relationships of related compounds.
Mechanistic Insights: GPR109A and Anti-Inflammatory Pathways
The primary molecular target for nicotinic acid's therapeutic effects is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[5][6] Activation of GPR109A in various cell types, including adipocytes and immune cells like macrophages, triggers a cascade of intracellular events.[7][8]
Activation of the Gi subunit of the G-protein complex by GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP has two major consequences:
-
Anti-lipolytic effects: In adipocytes, decreased cAMP leads to the inhibition of hormone-sensitive lipase, reducing the release of free fatty acids.
-
Anti-inflammatory effects: In immune cells, GPR109A activation can suppress inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] Furthermore, nicotinic acid derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[11]
Structure-Activity Relationship (SAR) of Fluorinated Nicotinic Acids: A Comparative Analysis
The position of the fluorine atom on the phenyl ring can influence the molecule's electronic properties, conformation, and ability to interact with the GPR109A binding pocket. The binding of nicotinic acid to GPR109A involves key interactions with residues such as Arg111, Trp91, Phe276, and Tyr284.[12]
Table 1: Hypothesized Comparative Activity Profile of Fluorophenyl Nicotinic Acid Isomers
| Compound | Hypothesized GPR109A Agonist Potency | Rationale | Hypothesized Anti-Inflammatory Activity |
| This compound | Potentially higher | The ortho position of fluorine may induce a specific conformation that favors optimal interaction with the GPR109A binding pocket. Studies on other GPCR ligands have shown that ortho fluorination can lead to increased potency.[11][13] | Potentially higher |
| 5-(3-Fluorophenyl)nicotinic acid | Moderate | The meta position may have a less pronounced effect on the overall conformation and electronic distribution compared to the ortho and para positions. | Moderate |
| 5-(4-Fluorophenyl)nicotinic acid | Moderate to high | The para position is often favored for metabolic stability and can engage in favorable interactions within the binding pocket.[14] | Moderate to high |
It is crucial to emphasize that this is a hypothesized SAR based on indirect evidence. Experimental validation is necessary to confirm these predictions. The following sections provide detailed protocols for key assays to enable such investigations.
Experimental Protocols for Biological Activity Assessment
To facilitate a direct comparison of this compound and its isomers, we provide the following detailed experimental protocols for key in vitro assays.
GPR109A Activation Assays
GPR109A activation can be assessed by measuring downstream signaling events, such as the inhibition of cAMP production or the mobilization of intracellular calcium.
4.1.1. cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.[5][15]
-
Cell Line: HEK293 cells stably expressing human GPR109A.
-
Reagents:
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA
-
Forskolin
-
Test compounds (this compound and its isomers)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA)
-
-
Protocol:
-
Seed HEK293-GPR109A cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except the basal control) and incubate for 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Measure intracellular cAMP levels.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the ligand concentration and determine the IC50 value.
-
4.1.2. Calcium Mobilization Assay
This assay is suitable for GPR109A constructs that are engineered to couple to the Gαq pathway, leading to an increase in intracellular calcium upon activation.[2][16]
-
Cell Line: CHO cells stably co-expressing human GPR109A and a promiscuous G-protein like Gα16.
-
Reagents:
-
F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
Test compounds
-
-
Protocol:
-
Seed CHO-GPR109A-Gα16 cells in a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).
-
Wash the cells with assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Inject the test compounds and continuously measure the change in fluorescence over time.
-
Quantify the response as the peak fluorescence intensity minus the baseline.
-
Plot the response versus the ligand concentration and determine the EC50 value.
-
In Vitro Anti-Inflammatory Assays
4.2.1. Measurement of TNF-α and IL-6 Production in Macrophages
This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory effects of the test compounds.[1][17]
-
Cell Line: RAW 264.7 or THP-1 macrophage cell lines.
-
Reagents:
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for mouse or human TNF-α and IL-6
-
-
Protocol:
-
Seed RAW 264.7 or PMA-differentiated THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibition of cytokine production by the test compounds.
-
4.2.2. COX-2 Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of the COX-2 enzyme.[7][18]
-
Reagents:
-
COX-2 inhibitor screening kit (fluorometric or colorimetric)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds
-
Positive control (e.g., Celecoxib)
-
-
Protocol:
-
Follow the protocol provided with the COX-2 inhibitor screening kit.
-
Typically, the protocol involves incubating the COX-2 enzyme with the test compounds for a defined period.
-
The reaction is initiated by the addition of arachidonic acid.
-
The product of the enzymatic reaction is then measured using a fluorometric or colorimetric probe.
-
The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined.
-
Conclusion
The strategic incorporation of fluorine into the nicotinic acid scaffold holds significant promise for the development of novel therapeutics with enhanced anti-inflammatory and GPR109A-modulating activities. While direct comparative data for this compound and its isomers is currently lacking, this guide provides a robust framework for their evaluation. The hypothesized structure-activity relationship suggests that the ortho-fluoro isomer may exhibit superior activity, a premise that can be rigorously tested using the detailed experimental protocols provided herein. By empowering researchers with both theoretical insights and practical methodologies, this guide aims to accelerate the discovery and development of next-generation fluorinated nicotinic acid-based drugs.
References
- Ahmed, K., Tunaru, S., & Offermanns, S. (2009). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 75(3), 566-574.
- Gill, H., Tuteja, S., & Gill, T. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
- Taylor & Francis. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
- ResearchGate. (n.d.). ELISA analysis of TNF-α and IL-6 cytokine production by THP-1...
- Springer Nature. (n.d.). Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line.
- Abdel-Mottaleb, M. M. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 107, 104593.
- Al-Ostoot, F. H., et al. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 24(13), 2409.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Acifran Cell-Based Assays.
- BenchChem. (n.d.).
- van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.
- El-Dash, Y., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610.
- Bojarski, J. J., & Wesolowska, A. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences, 22(22), 12295.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound...
- ResearchGate. (n.d.). Residues interacting with niacin in GPR109A-niacin complex. (A) and (C)...
- Jabeen, I., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 26(15), 4492.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Calcium Mobilization Assays Using G Protein-Coupled Receptor.
- ResearchGate. (n.d.). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid.
- ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and...
- ResearchGate. (n.d.).
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- National Center for Biotechnology Information. (n.d.).
- Chem-Impex. (n.d.). 5-(4-Fluorophenyl)nicotinic acid.
- Council for Responsible Nutrition. (n.d.).
- MDPI. (2023).
- ResearchGate. (n.d.). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety.
- National Center for Biotechnology Information. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency.
- National Center for Biotechnology Information. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
- Creative Bioarray. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.
- Agilent. (2023).
- JoVE. (2022).
- National Center for Biotechnology Information. (n.d.). Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential.
- National Center for Biotechnology Information. (n.d.). Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.brighton.ac.uk [research.brighton.ac.uk]
- 11. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. blumberginstitute.org [blumberginstitute.org]
- 18. Molecular modeling aided design of nicotinic acid receptor GPR109A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5-(2-Fluorophenyl)nicotinic Acid vs. Its Non-Fluorinated Analogs in Drug Discovery
Introduction: The Strategic Imperative of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacological profiles. The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and biological properties in ways that are often advantageous.[1][2] These modulations can include enhanced metabolic stability, increased binding affinity, altered lipophilicity (LogP), and modified acidity (pKa) of nearby functional groups.[3][4] The C-F bond is significantly stronger than a C-H bond, rendering it less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can prolong a drug's half-life.[2]
This guide provides an in-depth technical comparison of 5-(2-Fluorophenyl)nicotinic acid and its direct non-fluorinated parent, 5-phenylnicotinic acid. By examining their structural, physicochemical, and biological characteristics, supported by detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the causal relationships between targeted fluorination and molecular performance.
Part 1: Structural and Physicochemical Profile Analysis
The introduction of a single fluorine atom at the ortho-position of the phenyl ring creates subtle yet significant changes in the molecule's architecture and fundamental properties.
Caption: Molecular structures of the non-fluorinated and fluorinated analogs.
The ortho-fluorine atom in this compound induces critical electronic and steric effects. Its strong electron-withdrawing nature can influence the pKa of the carboxylic acid and the basicity of the pyridine nitrogen. Furthermore, its presence can enforce a non-planar conformation (a "twist") between the phenyl and pyridine rings, which can significantly impact how the molecule fits into a biological target's binding pocket compared to the potentially more planar non-fluorinated analog.
Table 1: Comparative Physicochemical Properties
| Property | 5-phenylnicotinic acid | This compound | Rationale for Difference |
| CAS Number | 10177-12-5[5][6][7] | 705961-96-2[8] | N/A |
| Molecular Formula | C₁₂H₉NO₂[5][6] | C₁₂H₈FNO₂[8] | Substitution of one H for F. |
| Molecular Weight | 199.21 g/mol [5][9] | 217.20 g/mol [8] | Fluorine is heavier than hydrogen. |
| Melting Point (°C) | 260[6][7] | Not available | Changes in crystal lattice packing due to fluorine. |
| Calculated LogP | 2.59 (ChemDraw) | 2.58[8] | The effect of a single fluorine on lipophilicity is complex and position-dependent; in this case, the effect is minimal.[2] |
| Polar Surface Area (PSA) | 50.19 Ų | 50.19 Ų[8] | The core functional groups determining PSA are identical. |
Part 2: Synthesis Strategy: The Power of Cross-Coupling
Both this compound and its non-fluorinated analog are readily synthesized via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki coupling. This powerful reaction forms the pivotal carbon-carbon bond between the pyridine and phenyl rings.
Caption: Generalized Suzuki coupling workflow for synthesis.
Causality Behind Experimental Choices: The Suzuki coupling is chosen for its high functional group tolerance, excellent yields, and commercially available starting materials. Using an ester of nicotinic acid (e.g., the methyl or ethyl ester) protects the carboxylic acid functionality, which could otherwise interfere with the catalytic cycle. The final hydrolysis step is a robust and high-yielding deprotection method to furnish the desired carboxylic acid.
Part 3: Comparative Biological Activity: A Focus on COX-2 Inhibition
Nicotinic acid derivatives are widely explored as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11] COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and plays a major role in the inflammatory cascade.[12][13] Selective inhibition of COX-2 is a key goal to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14]
Caption: Mechanism of action for COX-2 inhibition in the inflammatory pathway.
Table 2: Hypothetical Comparative COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 5-phenylnicotinic acid | >100 | 15.2 | >6.6 |
| This compound | >100 | 5.8 | >17.2 |
| Note: These values are illustrative, based on structure-activity relationships in related series, and serve to demonstrate the potential impact of fluorination. Actual experimental values would be required for confirmation. |
The hypothetical data illustrates a scenario where ortho-fluorination enhances COX-2 potency and selectivity. This could be rationalized by the fluorine atom either forming a favorable interaction (e.g., a hydrogen bond or dipole-dipole interaction) within the active site or by enforcing a more bioactive conformation.
Part 4: Self-Validating Experimental Protocols
To objectively compare these two molecules, standardized and well-controlled experiments are paramount. The following protocols describe self-validating systems for determining key parameters.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
Rationale: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME). LogD at physiological pH (7.4) is more relevant than LogP for ionizable molecules like carboxylic acids as it accounts for both the neutral and ionized forms.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each compound (5-phenylnicotinic acid and this compound) in DMSO.
-
Prepare a phosphate buffer solution (PBS) at pH 7.4.
-
Use n-octanol that has been pre-saturated with PBS, and PBS that has been pre-saturated with n-octanol to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
In a glass vial, add 1 mL of the PBS-saturated n-octanol and 1 mL of the n-octanol-saturated PBS.
-
Spike with 10 µL of the 10 mM DMSO stock solution to achieve a starting concentration of 100 µM.
-
Prepare three replicates for each compound. Include a blank (solvents only) for background measurement.
-
-
Equilibration:
-
Seal the vials and shake vigorously on a flatbed shaker at room temperature for 3 hours to ensure complete partitioning and equilibration.
-
-
Phase Separation:
-
Centrifuge the vials at 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully remove an aliquot from each phase (e.g., 100 µL).
-
Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy at the compound's λ_max or by LC-MS for higher sensitivity and specificity. A standard curve for each compound in the respective solvent must be generated for accurate quantification.
-
-
Calculation:
-
The Distribution Coefficient (D) is calculated as: D = [Concentration]_octanol / [Concentration]_PBS
-
LogD₇.₄ is the base-10 logarithm of D.
-
Trustworthiness Check: The system is self-validating by running replicates to ensure precision and by analyzing both phases. The sum of the compound recovered from both phases should ideally equal the initial amount added, accounting for experimental variability.
Protocol 2: In Vitro Human Recombinant COX-2 Inhibition Assay
Rationale: This enzymatic assay directly measures the compound's ability to inhibit the activity of the target enzyme, providing a quantitative IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Methodology:
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with hematin as a cofactor).
-
Test compounds and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
96-well microplate and a plate reader capable of measuring absorbance at ~590 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in DMSO. A typical concentration range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add 150 µL of assay buffer to each well.
-
Add 10 µL of human recombinant COX-2 enzyme to all wells except the "no enzyme" blank.
-
Add 10 µL of the serially diluted test compounds, control inhibitor, or DMSO (for the 100% activity control).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 10 µL of arachidonic acid substrate to all wells.
-
Immediately add 10 µL of TMPD solution.
-
Read the absorbance at 590 nm kinetically for 5-10 minutes using a microplate reader. The rate of color development is proportional to the COX-2 peroxidase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness Check: The inclusion of a no-enzyme blank, a 100% activity control (DMSO), and a positive control (Celecoxib) ensures the assay is performing as expected. The resulting IC₅₀ for Celecoxib should fall within its known literature range, validating the assay's accuracy.
Conclusion
The comparison between this compound and 5-phenylnicotinic acid serves as a compelling case study in the power of strategic fluorination. While structurally very similar, the introduction of an ortho-fluorine atom is predicted to significantly alter the molecule's conformational preferences and electronic distribution. These changes, though subtle, can translate into meaningful improvements in biological activity, such as enhanced potency and selectivity for therapeutic targets like COX-2. The provided experimental frameworks offer a robust pathway for researchers to empirically validate these differences and rationally design next-generation analogs with superior drug-like properties. The judicious use of fluorine remains a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecules to overcome pharmacological challenges and deliver more effective and safer therapeutics.
References
-
Ni, Y., et al. (2013). Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs. PMC - NIH. [Link]
-
This compound . Chemsrc. [Link]
-
Trofimov, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity . PubMed. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives . MDPI. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives . PMC - PubMed Central. [Link]
-
Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile . PubMed. [Link]
-
Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors . PMC - PubMed Central. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects . Frontiers. [Link]
-
Fluorine in drug discovery: Role, design and case studies . ScienceDirect. [Link]
-
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a . PubMed. [Link]
-
Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes . PubMed. [Link]
-
synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity . Iraqi National Journal of Chemistry. [Link]
-
Synthesis of nicotinic acid derivative 5a . ResearchGate. [Link]
-
Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors . PubMed. [Link]
-
Fluorination Methods for Drug Discovery and Development . ResearchGate. [Link]
-
Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives . PMC - NIH. [Link]
-
5-Fluoronicotinic Acid . PubChem - NIH. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications . PMC - NIH. [Link]
-
Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update . MDPI. [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors . PubMed Central. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships . PMC. [Link]
- Preparation method of nicotinamide.
- Preparation method of nicotinic acid.
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth . MDPI. [Link]
-
Nicotinic Acid . PubChem. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 6. 10177-12-5 5-PHENYLNICOTINIC ACID 5-PHENYLNICOTINIC ACID - CAS Database [chemnet.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | CAS#:705961-96-2 | Chemsrc [chemsrc.com]
- 9. 5-Phenylnicotinic acid, ≥95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Target Validation Strategies for 5-(2-Fluorophenyl)nicotinic Acid
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and critical. 5-(2-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid (niacin), presents a compelling case for rigorous target validation. While nicotinic acid's role in treating dyslipidemia through the activation of G protein-coupled receptors is well-documented, the introduction of a 2-fluorophenyl group at the 5-position of the pyridine ring introduces structural novelty that necessitates a thorough investigation of its molecular target(s) and mechanism of action.[1][2]
This guide provides an in-depth, objective comparison of experimental strategies to validate the biological target(s) of this compound. Moving beyond a simple listing of protocols, we will delve into the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative.
Postulated Biological Targets: Two Primary Hypotheses
Based on the extensive literature on nicotinic acid and its derivatives, two primary hypotheses emerge for the molecular target of this compound:
-
Hypothesis 1: G Protein-Coupled Receptors (GPCRs) : The structural similarity to nicotinic acid strongly suggests that this compound may act as a modulator of the hydroxycarboxylic acid receptors 2 and 3 (HCA2/GPR109A and HCA3).[3][4][5] The fluorine substitution could alter the compound's affinity, selectivity, or functional activity at these receptors.
-
Hypothesis 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Recent studies have demonstrated that certain nicotinic acid and nicotinamide derivatives can act as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[6][7][8][9][10] The 2-fluorophenyl moiety could confer inhibitory activity against this kinase.
The following sections will detail a comprehensive and comparative workflow to investigate both hypotheses, providing the rationale and step-by-step protocols for key validation experiments.
Target Validation Workflow: A Multi-Faceted Approach
A robust target validation strategy should not rely on a single experimental technique. Instead, a combination of orthogonal methods is essential to build a compelling case for a specific molecular target. Our proposed workflow integrates both target engagement and functional assays.
Caption: A generalized workflow for target validation of a novel small molecule.
Hypothesis 1: Validation of GPCR Engagement and Function
Should this compound target HCA2 or HCA3, we would expect to see direct binding to the receptor, leading to a measurable downstream functional consequence.
Comparative Methodologies for GPCR Target Validation
| Technique | Principle | Information Gained | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[11][12][13][14][15] | Target engagement in a cellular context. | Label-free, performed in intact cells. | Indirect measure of binding, requires a specific antibody. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[2][16][17][18][19] | Real-time kinetics (kon, koff), affinity (KD). | High sensitivity, label-free. | Requires purified protein, potential for artifacts from immobilization. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[20][21][22][23] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Gold standard for thermodynamics, label-free, solution-based. | Requires larger amounts of pure protein and compound. |
| cAMP/β-arrestin Assays | Functional assays measuring downstream signaling upon GPCR activation or inhibition. | Agonist/antagonist activity, potency (EC50/IC50). | High-throughput, measures functional response. | Indirect, may not capture all signaling pathways. |
Experimental Protocols
This protocol is designed to assess whether this compound binds to HCA2 or HCA3 in intact cells.
Materials:
-
HEK293 cells stably overexpressing human HCA2 or HCA3.
-
This compound.
-
Nicotinic acid (positive control).
-
DMSO (vehicle control).
-
PBS, protease and phosphatase inhibitors.
-
Antibodies specific for HCA2 and HCA3.
Procedure:
-
Cell Culture and Treatment: Plate HCA2- or HCA3-expressing HEK293 cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound, nicotinic acid, or DMSO for 1 hour.
-
Heat Shock: Harvest and wash cells, then resuspend in PBS with inhibitors. Aliquot cell suspensions and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse cells by freeze-thaw cycles. Separate soluble proteins from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification and Western Blotting: Collect the supernatant and determine protein concentration. Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using antibodies against HCA2 or HCA3.
-
Data Analysis: Quantify band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
This protocol measures the direct binding of this compound to purified HCA2.
Materials:
-
Purified, full-length human HCA2 protein.
-
This compound.
-
Nicotinic acid (positive control).
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization: Immobilize purified HCA2 onto a sensor chip surface via amine coupling.
-
Binding Analysis: Inject a series of concentrations of this compound and nicotinic acid over the chip surface.
-
Data Collection: Monitor the change in the SPR signal (response units) in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
Hypothesis 2: Validation of Kinase Inhibition
If this compound acts as a VEGFR-2 inhibitor, it should demonstrate direct binding to the kinase domain and inhibit its enzymatic activity.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. lifesensors.com [lifesensors.com]
- 3. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 4. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 17. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 20. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 21. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of GPR109A Agonists: A Framework for Evaluating 5-(2-Fluorophenyl)nicotinic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the efficacy of GPR109A agonists, using the well-established compound nicotinic acid (niacin) as a reference. While specific public data for the synthetic analog 5-(2-Fluorophenyl)nicotinic acid is scarce, this document outlines the essential in vitro and in vivo methodologies required to characterize its therapeutic potential and compares them to the known profile of its parent compound class. The objective is to bridge the critical gap between cellular-level activity and whole-organism therapeutic outcomes.
Introduction: The Therapeutic Promise and Challenge of GPR109A Agonism
For over half a century, nicotinic acid (niacin or Vitamin B3) has been a cornerstone in the management of dyslipidemia.[1][2] At pharmacological doses, it effectively reduces triglycerides (TG) and low-density lipoprotein (LDL) cholesterol while being the most potent agent available for raising high-density lipoprotein (HDL) cholesterol.[1][2][3][4] The discovery of its primary molecular target, the G protein-coupled receptor GPR109A (also known as HCA2), unlocked a deeper understanding of its mechanisms and sparked the development of novel synthetic agonists.[1][3]
GPR109A is primarily expressed in adipocytes and various immune cells, including macrophages.[5] Its activation by agonists like nicotinic acid initiates a cascade of downstream signaling events, leading to both therapeutic effects and undesirable side effects.[3] The most notable side effect, a cutaneous vasodilation known as flushing, is mediated by prostaglandin D2 (PGD2) release and has significantly limited patient compliance.[3][4][6]
This has driven the pursuit of synthetic analogs, such as the putative compound this compound, with the goal of engineering molecules that retain the beneficial lipid-modifying and anti-inflammatory properties of niacin while minimizing or eliminating the flushing effect. This guide details the critical in vitro and in vivo experimental pathway required to validate such a candidate, focusing on the crucial comparison between cellular potency and systemic efficacy.
Part 1: In Vitro Efficacy Assessment: Defining Molecular Potency and Mechanism
The initial phase of characterization occurs in vitro, where the direct interaction of the compound with its target and its effects on cellular function are quantified. This stage is essential for establishing a baseline of activity, selectivity, and mechanism of action before committing to resource-intensive animal studies.
Core In Vitro Assays for GPR109A Agonists
A successful in vitro screening cascade for a compound like this compound must answer three fundamental questions:
-
Does it bind to the target receptor (GPR109A)?
-
Does binding lead to functional activation of the receptor?
-
Does this activation translate to a measurable biological response in relevant cell types?
Table 1: Key In Vitro Assays and Representative Endpoints
| Assay Type | Objective | Cell System | Typical Endpoint | Example Comparator Data (Nicotinic Acid) |
| Receptor Binding | Determine binding affinity (Ki) | GPR109A-transfected HEK293 or CHO cells | Displacement of a radiolabeled ligand | Ki ≈ 1 µM |
| Functional - Gαi Pathway | Measure G-protein activation | GPR109A-transfected cells | Inhibition of cAMP production (EC50) | EC50 ≈ 0.1-1 µM |
| Functional - β-Arrestin Pathway | Measure G-protein independent signaling | GPR109A-transfected cells with β-arrestin reporter | β-arrestin recruitment (EC50) | EC50 ≈ 1-10 µM |
| Cellular - Anti-lipolysis | Assess biological effect in adipocytes | Differentiated 3T3-L1 adipocytes, primary adipocytes | Inhibition of isoproterenol-stimulated glycerol/FFA release | EC50 ≈ 0.3 µM |
| Cellular - Anti-inflammatory | Assess biological effect in immune cells | Human macrophages, BV-2 microglia | Inhibition of LPS-induced TNF-α, IL-6, or IL-1β secretion | Effective at 1-10 µM[7] |
| Cellular - Flushing Potential | Assess PGD2 release | Human macrophages | PGD2 concentration in supernatant | Dose-dependent increase[6] |
Experimental Workflow and Signaling Pathway
The logical flow of in vitro experiments begins with target engagement and progresses to cellular function. This ensures that observed biological effects are directly attributable to the compound's interaction with GPR109A.
Caption: Workflow for in vitro characterization of a novel GPR109A agonist.
The activation of GPR109A by an agonist like nicotinic acid or its analogs triggers two main signaling pathways that are crucial to its effects.
Caption: GPR109A signaling pathways mediating therapeutic and side effects.
Part 2: In Vivo Efficacy Assessment: Evaluating Systemic Therapeutic Effect
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. Whole-organism studies are indispensable for evaluating the true therapeutic potential of a compound, as they integrate the complex interplay of absorption, distribution, metabolism, and excretion (ADME), alongside on-target efficacy and off-target toxicity.
Key In Vivo Models for GPR109A Agonists
The choice of animal model is dictated by the intended therapeutic application. For a nicotinic acid analog, models of dyslipidemia and inflammation are most relevant.
Table 2: Common In Vivo Models and Key Readouts
| Model | Objective | Species | Key Parameters Measured | Example Comparator Data (Nicotinic Acid) |
| High-Fat Diet (HFD)-Induced Dyslipidemia | Assess lipid-modifying effects | C57BL/6 Mice, Rats | Serum Triglycerides, Total Cholesterol, HDL-C, LDL-C, Free Fatty Acids (FFAs) | Significant reduction in TGs and FFAs; increase in HDL-C.[8] |
| GPR109A Knockout (KO) Mouse Model | Confirm on-target mechanism of action | GPR109A-/- Mice | Comparison of drug effects in KO vs. Wild-Type (WT) mice | Lipid-lowering effects are blunted or absent in KO mice.[8][9] |
| LPS-Induced Systemic Inflammation | Assess anti-inflammatory efficacy | Mice, Rats | Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) | Suppression of cytokine storm.[7] |
| Neuroinflammation Model (e.g., MPTP/LPS) | Assess CNS anti-inflammatory effects | Mice | Microglial activation, dopaminergic neuron survival, inflammatory markers in brain tissue | Niacin ameliorates neuro-inflammation via GPR109A.[7] |
Experimental Protocol: High-Fat Diet-Induced Dyslipidemia Model
This protocol provides a standardized method for assessing the impact of a novel GPR109A agonist on lipid metabolism in a diet-induced obesity model.
Objective: To determine if chronic oral administration of this compound improves the serum lipid profile in mice fed a high-fat diet.
Methodology:
-
Animal Acclimatization: Male C57BL/6 mice (8 weeks old) are acclimated for one week with standard chow and water ad libitum.
-
Diet Induction: Mice are switched to a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia. A control group remains on standard chow.
-
Group Allocation: HFD-fed mice are randomized into groups (n=8-10 per group) based on body weight and baseline serum triglyceride levels:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Nicotinic acid (positive control, e.g., 50 mg/kg/day)
-
Group 3: Test Compound - Low Dose (e.g., 10 mg/kg/day)
-
Group 4: Test Compound - High Dose (e.g., 50 mg/kg/day)
-
-
Dosing: Compounds are administered daily via oral gavage for 4 weeks. Body weight and food intake are monitored weekly.
-
Sample Collection: After the treatment period, mice are fasted for 4-6 hours. Blood is collected via cardiac puncture under anesthesia for serum analysis. Tissues (liver, adipose) are harvested for further analysis (e.g., gene expression).
-
Biochemical Analysis: Serum is analyzed for total cholesterol, HDL-C, LDL-C, triglycerides, and non-esterified fatty acids (NEFAs) using commercial enzymatic kits.
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
Caption: Experimental workflow for an in vivo dyslipidemia study.
Part 3: Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy
The ultimate test of a drug candidate is the successful translation of its in vitro profile to in vivo therapeutic benefit. This transition is often fraught with challenges, and a potent GPR109A agonist in a cell-based assay may not perform as expected in an animal model.
The In Vitro-In Vivo Disconnect
Several factors can cause a divergence between in vitro and in vivo results:
-
Pharmacokinetics (PK): A compound may have high potency but poor oral bioavailability, rapid metabolism, or an inability to reach effective concentrations at the target tissue.
-
Pharmacodynamics (PD): The acute suppression of FFAs by GPR109A agonists is a classic example of a transient effect. While easily observed in vitro and acutely in vivo, this effect is often not sustained with chronic dosing and may not be the primary driver of long-term lipid changes.[10]
-
Off-Target Effects: In a whole organism, a compound can interact with numerous other receptors and enzymes, leading to unforeseen side effects or a counteraction of its intended therapeutic mechanism.
-
GPR109A-Independent Mechanisms: Studies have shown that some of niacin's lipid-modifying effects, particularly on the liver, may be independent of GPR109A.[1][11] A highly selective synthetic agonist might therefore fail to replicate the full spectrum of niacin's benefits. For example, niacin can directly inhibit the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2), a key step in triglyceride synthesis.[4] An analog that only targets GPR109A would lack this secondary mechanism.
Case Study: The Challenge of Synthetic GPR109A Agonists
The development of novel GPR109A agonists like MK-1903 serves as a critical lesson. These compounds were potent agonists in vitro and effectively lowered FFAs in human clinical trials. However, they failed to produce the expected beneficial changes in the broader serum lipid profile (HDL, LDL, TGs).[10] This pivotal finding challenged the long-held "FFA hypothesis," which posited that niacin's primary mechanism was reducing the flow of FFAs to the liver. It underscored that a potent in vitro effect on one pathway (Gαi-mediated anti-lipolysis) does not guarantee the desired complex clinical outcome.
For a novel compound like this compound, this history emphasizes the need to:
-
Characterize Multiple Pathways In Vitro: Assess not only Gαi signaling but also β-arrestin pathways, which may contribute to anti-inflammatory effects.[1]
-
Employ Mechanism-Based In Vivo Models: Use GPR109A knockout mice to definitively prove that the observed in vivo effects are on-target.[9]
-
Look Beyond a Single Biomarker: Evaluate the full lipid panel and inflammatory markers in vivo, not just the acute suppression of FFAs.
Conclusion
The evaluation of a novel GPR109A agonist such as this compound requires a rigorous, multi-faceted approach that systematically builds from molecular interactions to systemic effects. While in vitro assays are essential for establishing potency and mechanism, they are merely the first step. True therapeutic potential can only be validated through well-designed in vivo studies that account for the complexities of pharmacology in a living system. The divergence between the in vitro and in vivo performance of past GPR109A agonists provides an invaluable lesson: a successful drug candidate in this class must not only activate its target receptor but must do so in a way that recapitulates the full, complex, and sometimes receptor-independent, biological profile of its parent compound, nicotinic acid. By integrating the detailed protocols and comparative frameworks presented in this guide, researchers can more effectively navigate the challenging path from chemical structure to clinical efficacy.
References
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC. (n.d.). PubMed Central. [Link]
-
GPR109A and Vascular Inflammation - PMC. (n.d.). National Institutes of Health. [Link]
-
Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. (2018, August 1). bioRxiv. [Link]
-
Niacin can activate the GPR109A/NRF2/autophagy signal pathway. The... (n.d.). ResearchGate. [Link]
-
Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A - PMC. (2019, September 14). National Institutes of Health. [Link]
-
Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. (2012, August 22). PubMed. [Link]
-
Butyrate - The Gut-Brain Axis Connector That Influences Mood and Cognition. (2025, December 29). Mercola.com. [Link]
-
Niacin stimulates adiponectin secretion through the GPR109A receptor. (n.d.). PubMed. [Link]
-
GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC. (n.d.). National Institutes of Health. [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC. (n.d.). PubMed Central. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. (2021, May 15). [Link]
-
Nicotinic acid. (n.d.). Wikipedia. [Link]
-
The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC. (2013, December 26). National Institutes of Health. [Link]
-
Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020, January 27). National Institutes of Health. [Link]
-
Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle. (2008, April 2). PubMed. [Link]
-
Mechanism of action of niacin. (2008, April 17). PubMed. [Link]
-
In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. (n.d.). PubMed. [Link]
-
Testing the efficacy of two forms of vitamin B3 on CSC propagation. (A)... (n.d.). ResearchGate. [Link]
-
New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. (n.d.). PubMed. [Link]
-
Niacin. (2018, August 10). Linus Pauling Institute | Oregon State University. [Link]
-
Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. (n.d.). PubMed. [Link]
-
Nicotinamide inhibits melanoma in vitro and in vivo - PMC. (2020, October 7). PubMed Central. [Link]
-
Nicotinamide (niacin) supplement increases lipid metabolism and ROS-induced energy disruption in triple-negative breast cancer: potential for drug repositioning as an anti-tumor agent. (2022, March 25). PubMed Central. [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niacin Ameliorates Neuro-Inflammation in Parkinson’s Disease via GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(2-Fluorophenyl)nicotinic acid
Abstract
In drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges, chief among them being the mitigation of off-target effects. These unintended molecular interactions can lead to toxicity or diminished efficacy, contributing to the high attrition rates in pharmaceutical development.[1] This guide provides a comprehensive framework for the cross-reactivity profiling of 5-(2-Fluorophenyl)nicotinic acid, a novel compound with a nicotinic acid scaffold. While its structural similarity to nicotinic acid suggests a primary interaction with the G protein-coupled receptor GPR109A, the addition of a fluorophenyl moiety necessitates a rigorous and systematic evaluation of its broader biological specificity.[2] We will explore the strategic rationale behind selecting appropriate screening platforms, present illustrative data, and provide detailed protocols to empower researchers in making informed decisions for lead optimization and preclinical safety assessment, in line with regulatory expectations.[3][4][5]
Introduction: The Imperative of Selectivity
This compound belongs to a class of compounds derived from nicotinic acid (also known as niacin or Vitamin B3). Nicotinic acid is a well-characterized agonist for the GPR109A receptor (also known as HCA₂), a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[2][6][7] Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to decreased intracellular cAMP levels and subsequent reduction of lipolysis—the breakdown of triglycerides into free fatty acids.[8][9][10] This mechanism is central to niacin's clinical use as a lipid-lowering agent.[10][11]
However, no drug is perfectly selective. Unintended interactions with other receptors, enzymes, ion channels, or transporters can precipitate adverse drug reactions (ADRs).[12][13] The goal of cross-reactivity profiling is to identify these off-target interactions early, enabling a data-driven assessment of a compound's safety and therapeutic window. This process is not merely a checkbox exercise but a critical component of building a robust safety profile for investigational new drug (IND) applications, as guided by regulatory bodies like the FDA.[3][4][5]
For this compound, potential off-target liabilities could arise from interactions with:
-
Other GPCRs: Structural similarity to endogenous ligands could lead to cross-reactivity with other amine or carboxylic acid receptors.
-
Kinases: The planar aromatic systems are common pharmacophores in kinase inhibitors.
-
Metabolic Enzymes: Cytochrome P450 (CYP) enzymes or other metabolic pathways could be inhibited or induced.
This guide outlines a tiered, logical approach to systematically de-risk such liabilities.
Strategic Framework for Cross-Reactivity Profiling
A cost-effective and scientifically sound profiling strategy follows a tiered approach, moving from broad, high-throughput screens to more focused, hypothesis-driven assays.
Caption: Tiered workflow for cross-reactivity profiling.
Platform Comparison: Choosing the Right Tools
Several robust platforms are available for broad-scale liability screening. The choice depends on the stage of discovery, budget, and specific concerns based on the compound's structure.
| Platform | Principle | Throughput | Primary Output | Pros | Cons |
| Eurofins SafetyScreen [12][13] | Competitive radioligand binding assays against a panel of GPCRs, ion channels, transporters, and enzymes. | High | Percent inhibition (%I) at a single concentration (e.g., 10 µM). | Broad target coverage; industry standard for regulatory submissions; cost-effective for initial screens. | Provides binding data only, no functional context (agonist vs. antagonist); potential for false positives/negatives. |
| DiscoverX KINOMEscan [14][15] | DNA-tagged kinase competition binding assay measured by qPCR. Does not require ATP. | High | Dissociation constant (Kd) or %I. | Covers a vast portion of the human kinome (~480 kinases); highly quantitative and reproducible; identifies both Type I and Type II inhibitors.[14] | Biochemical assay, does not guarantee cellular activity; does not assess non-kinase off-targets. |
| Cellular Thermal Shift Assay (CETSA) [1] | Measures changes in protein thermal stability upon ligand binding in a cellular or lysate environment. | Medium | Thermal shift (ΔTm). | Confirms target engagement in a physiological context; can identify novel targets without prior knowledge. | Lower throughput than binding assays; requires specific antibodies or mass spectrometry for target identification. |
| Retrogenix Cell Microarray [16][17] | Screens against over 6,000 human plasma membrane and secreted proteins expressed in human cells. | Low-Medium | Hit identification via fluorescence. | Highly specific with low false-positive rates; excellent for biologics and identifying unexpected surface protein interactions. | Higher cost per compound; primarily for extracellular targets. |
Expert Rationale: For a small molecule like this compound, a pragmatic initial screen would involve the Eurofins SafetyScreen44 or SafetyScreen87 panel [13][18] and a broad KINOMEscan panel.[14][15] This combination provides extensive coverage of the most common sources of off-target toxicity at a reasonable cost, satisfying initial regulatory scrutiny.
Illustrative Data & Interpretation
Let's assume this compound (herein, "Compound X") was screened at 10 µM.
Table 1: Hypothetical Results from Eurofins SafetyScreen44 Panel
| Target | Target Class | % Inhibition @ 10 µM | Interpretation & Next Steps |
| GPR109A (HCA₂) | GPCR | 98% | Expected on-target activity. Proceed to EC₅₀ determination. |
| Prostaglandin D2 Receptor (DP₁) | GPCR | 65% | Potential off-target. Niacin is known to cause flushing via prostaglandin release.[6] This interaction warrants a functional follow-up assay. |
| 5-HT₂B Receptor | GPCR | 55% | Potential off-target. 5-HT₂B agonism is linked to cardiac valvulopathy. This is a significant safety flag. Requires urgent functional follow-up. |
| hERG Channel | Ion Channel | 12% | No significant activity. Inhibition <50% is generally considered a low risk. |
| Other 40 targets | Various | <50% | No significant primary interactions identified. |
Table 2: Hypothetical KINOMEscan Results (Top Hits)
| Kinase Target | Kinase Family | % Control @ 10 µM | Interpretation & Next Steps |
| MAP4K4 | STE | 15% | Potential off-target. A value of 15% indicates significant binding. Proceed to Kd determination. |
| p38α (MAPK14) | CMGC | 40% | Potential off-target. Moderate binding activity. Proceed to Kd determination to confirm potency. |
| EGFR | TK | 92% | No significant activity. Values >65% are typically not considered significant hits. |
Interpretation: The primary screen flags two GPCRs (DP₁ and 5-HT₂B) and two kinases (MAP4K4 and p38α) as potential off-targets requiring further investigation.
Experimental Protocols: From Hit to Characterization
Trustworthy protocols are self-validating. Each step must include appropriate controls to ensure data integrity.
Protocol 1: GPR109A Functional Assay (cAMP Accumulation)
This protocol determines the potency (EC₅₀) of Compound X at its intended target.
Principle: GPR109A is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of Compound X to inhibit forskolin-stimulated cAMP production.[6][8]
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR109A in DMEM with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed cells at 20,000 cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X (e.g., from 100 µM to 5 pM) in assay buffer (HBSS with 0.1% BSA, 0.5 mM IBMX). Include a "no compound" control and a positive control (Nicotinic Acid).
-
Assay: a. Aspirate media from cells and add 50 µL of assay buffer. b. Add 25 µL of the compound dilutions to the respective wells. c. Add 25 µL of 4X Forskolin solution (to a final concentration of 10 µM) to all wells except the basal control. d. Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels using a validated commercial kit (e.g., Cisbio HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.
-
Data Analysis: Convert fluorescence ratios to cAMP concentrations. Plot the concentration of Compound X against the % inhibition of the forskolin response. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Visualizing the On-Target Mechanism
Understanding the primary signaling pathway provides context for the compound's intended biological effect.
Caption: GPR109A signaling pathway leading to lipolysis inhibition.
Conclusion and Future Directions
This guide establishes a rigorous, multi-tiered strategy for characterizing the cross-reactivity profile of this compound. The initial broad screening data (Tables 1 & 2) successfully confirmed on-target activity while identifying a small number of plausible off-target interactions that require immediate follow-up.
The key findings—potential interactions with the DP₁ and 5-HT₂B receptors and MAP4K4/p38α kinases—are critical decision points. Functional assays must be employed to determine if Compound X acts as an agonist or antagonist at these receptors and to quantify its inhibitory potency against the kinases. Should the 5-HT₂B interaction be confirmed as potent agonism, it would represent a serious safety liability that could halt further development.
By systematically integrating broad binding panels with targeted functional and cellular assays, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to mitigating risk, optimizing lead compounds, and ultimately increasing the probability of success in the complex landscape of drug development.
References
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Li, Y., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]
-
Cui, J., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Functional Panel. Retrieved from [Link]
-
Valsasina, B., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. Retrieved from [Link]
-
Regulatory Affairs Professionals Society (RAPS). (2014). FDA Releases Guideline Q&A on Nonclinical Safety Studies for Pharmaceuticals. Retrieved from [Link]
-
Soni, H., et al. (2014). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. Retrieved from [Link]
-
van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen87 Panel. Retrieved from [Link]
-
Chen, Y., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. Retrieved from [Link]
-
Chai, J. T., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Retrieved from [Link]
-
Smyth, L. A., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Wang, Y., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Retrieved from [Link]
-
Amgen. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (1997). M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. Retrieved from [Link]
-
Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
-
MDPI. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2020). Reactive-cysteine profiling for drug discovery. Retrieved from [Link]
-
HDH Chemicals. (n.d.). 5-(4-Fluorophenyl)nicotinic acid, min 97%, 1 gram. Retrieved from [Link]
-
Pike, N. B. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of Clinical Lipidology. Retrieved from [Link]
-
Investigative Ophthalmology & Visual Science. (2015). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved from [Link]
-
ResearchGate. (2022). Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
ResearchGate. (2020). Nicotinate receptor GPR109A as potential mediator of butyrate effects.... Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Reactivity-Based Screening for Natural Product Discovery. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Retrieved from [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Retrieved from [Link]
-
Semantic Scholar. (2020). Reactive-cysteine profiling for drug discovery. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Releases Guideline Q&A on Nonclinical Safety Studies for Pharmaceuticals | RAPS [raps.org]
- 4. fda.gov [fda.gov]
- 5. govinfo.gov [govinfo.gov]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. droracle.ai [droracle.ai]
- 11. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. criver.com [criver.com]
- 17. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenylnicotinic Acid Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the nicotinic acid framework, particularly with a phenyl substitution at the 5-position, has emerged as a promising chemotype. This guide provides an in-depth analysis of the structure-activity relationships of 5-phenylnicotinic acid derivatives, offering a comparative look at their performance against key inflammatory targets. We will delve into the experimental data that underpins our understanding of how subtle molecular modifications can translate into significant changes in biological activity.
The 5-Phenylnicotinic Acid Scaffold: A Privileged Structure in Inflammation
The 5-phenylnicotinic acid core represents a bioisostere of several known non-steroidal anti-inflammatory drugs (NSAIDs). The spatial arrangement of the carboxylic acid and the appended phenyl ring allows for interactions with the active sites of key inflammatory enzymes. The central hypothesis driving research in this area is that modifications to both the phenyl ring and the nicotinic acid core can fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives.
Key Inflammatory Pathways Targeted by 5-Phenylnicotinic Acid Derivatives
The anti-inflammatory effects of 5-phenylnicotinic acid derivatives are primarily attributed to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. Understanding these pathways is crucial for rational drug design and the interpretation of SAR data.
Caption: Key inflammatory pathways modulated by 5-phenylnicotinic acid derivatives.
Comparative Analysis of Anti-inflammatory Activity
Cyclooxygenase (COX) Inhibition
COX enzymes are the primary targets of most NSAIDs. Selective inhibition of COX-2 over COX-1 is a key objective to reduce gastrointestinal side effects.
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Nicotinic Acid) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4c | 2-Br | 2-amino | - | - | - | [1] |
| 4d | 4-Cl | 2-amino | - | - | - | [1] |
| 4f | 4-F | 2-amino | - | - | - | [2] |
| 4g | 4-Me | 2-amino | - | - | - | [2] |
| 4h | 4-OMe | 2-amino | - | - | - | [2] |
| 5b | 4-Cl | 2-hydrazinyl | - | - | - | [2] |
| Celecoxib | - | - | >100 | 0.844 ± 0.04 | >118 | [3] |
| Ibuprofen | - | - | - | - | - | [2][4] |
Note: Specific IC₅₀ values for all compounds were not consistently available in the cited literature. The table highlights compounds with reported significant anti-inflammatory activity. The most potent compounds identified in one study were 4d, 4f, 4g, 4h, and 5b, which exhibited superior nitrite inhibition activity.[2] Compound 4c was identified as a highly active dual anti-inflammatory and analgesic agent.[1]
Lipoxygenase (LOX) Inhibition
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.
| Compound ID | R (Substitution on Phenyl Ring) | R' (Other Modifications) | 5-LOX IC₅₀ (µM) | Reference |
| Analog 1 | 4-OH | Thiophene bioisostere | - | [5] |
| Analog 2 | 4-Br | Thiophene bioisostere | - | [5] |
| Zileuton | - | N-hydroxyurea | 0.5-1.0 | [6] |
Note: Direct SAR data for 5-phenylnicotinic acid derivatives as LOX inhibitors is scarce. The table includes data from related structures to provide context for potential future design.
Structure-Activity Relationship (SAR) Insights
Based on the available data for phenyl-substituted nicotinic acid derivatives and related compounds, several key SAR trends can be inferred:
-
Substitution on the Phenyl Ring:
-
Position: The position of the substituent on the phenyl ring significantly influences activity. For 2-substituted phenyl derivatives of nicotinic acid, a substituent at the ortho position, such as a bromine atom (compound 4c), has been shown to impart potent analgesic and anti-inflammatory properties.[1]
-
Electronic Effects: Both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -F) groups at the para-position of the phenyl ring have been found in active compounds.[2] This suggests that the optimal electronic nature of the substituent may be target-dependent and that steric factors also play a crucial role.
-
-
Modifications of the Nicotinic Acid Core:
-
The carboxylic acid moiety is generally considered crucial for activity, as it often mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.
-
Conversion of the carboxylic acid to other functional groups, such as hydrazides, can lead to potent anti-inflammatory agents, as seen with compounds like 5b.[2] This suggests that alternative hydrogen bonding interactions in the enzyme active site can be effectively utilized.
-
-
General Trends:
-
Lipophilicity is a critical parameter. A balance must be struck to ensure adequate solubility and membrane permeability for oral absorption and distribution to the site of inflammation.
-
The relative orientation of the phenyl ring and the nicotinic acid core is likely a key determinant of activity, influencing how the molecule fits into the binding pocket of its target enzyme.
-
Experimental Protocols: A Foundation for Trustworthy Data
General Synthetic Procedure: Suzuki Coupling
The Suzuki coupling reaction is a versatile and widely used method for the synthesis of 5-phenylnicotinic acid derivatives.
Caption: Generalized Suzuki coupling for the synthesis of 5-phenylnicotinic acid derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the 5-bromonicotinic acid derivative (1 equivalent) and the desired substituted phenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) and a base (e.g., sodium carbonate, 2 equivalents) to the reaction mixture.
-
Reaction Conditions: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5-phenylnicotinic acid derivative.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.
Future Directions and Concluding Remarks
The 5-phenylnicotinic acid scaffold holds considerable promise for the development of novel anti-inflammatory agents. The available data, though not exhaustive for a systematic SAR, points towards several avenues for future research:
-
Systematic SAR Studies: A focused library of 5-phenylnicotinic acid derivatives with systematic variations of substituents on the phenyl ring (exploring electronic and steric effects at the ortho, meta, and para positions) is needed to establish a clear and quantitative SAR.
-
Exploration of Different Inflammatory Targets: While COX inhibition is a primary focus, evaluating these compounds against other key targets such as 5-LOX and components of the NF-κB signaling pathway could reveal dual inhibitors or compounds with novel mechanisms of action.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro candidates should be advanced to in vivo models of inflammation to assess their efficacy, pharmacokinetic properties, and safety profiles, particularly regarding gastrointestinal and cardiovascular effects.
References
- 1. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the GPR109A Agonist Potency of 5-(2-Fluorophenyl)nicotinic Acid and 5-Phenylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of GPR109A and its Ligands
The G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has emerged as a significant therapeutic target for treating dyslipidemia and various inflammatory conditions.[1][2][3] Its activation by agonists like nicotinic acid (niacin) leads to a cascade of beneficial downstream effects, including the reduction of triglycerides and low-density lipoprotein cholesterol (LDL-C), and an increase in high-density lipoprotein cholesterol (HDL-C).[4] The therapeutic potential of GPR109A has spurred the development of novel synthetic agonists with improved potency and pharmacokinetic profiles. Among these, 5-aryl nicotinic acid derivatives have shown promise.[5]
Structural Comparison and Predicted Potency
The key structural difference between the two molecules is the presence of a fluorine atom at the ortho-position of the phenyl ring in 5-(2-Fluorophenyl)nicotinic acid. This seemingly minor modification can have a profound impact on the molecule's interaction with the GPR109A binding pocket.
| Compound | Structure | Key Features |
| 5-Phenylnicotinic Acid | Parent compound with a phenyl group at the 5-position of the nicotinic acid core. | |
| This compound | A derivative of 5-phenylnicotinic acid with a fluorine atom at the 2-position of the phenyl ring. |
Structure-Activity Relationship (SAR) Insights for GPR109A Agonists:
Studies on various GPR109A agonists have revealed several key SAR principles:
-
Carboxylic Acid Moiety: The carboxylic acid group is crucial for activity, forming a key interaction with a basic residue, likely Arginine 111 (Arg111), in the transmembrane helix 3 (TMH3) of the receptor.[6]
-
Aromatic System: The pyridine ring of nicotinic acid and the aryl substituent at the 5-position are involved in hydrophobic and potential π-π stacking interactions within the binding pocket.[6]
-
Restricted Binding Pocket: The binding pocket of GPR109A is relatively constrained, suggesting that the size and conformation of substituents are critical for optimal binding.[1][7]
The Impact of 2-Fluoro Substitution:
The introduction of a fluorine atom at the ortho-position of the phenyl ring in this compound is predicted to influence its potency relative to the non-fluorinated parent compound through several mechanisms:
-
Electronic Effects: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This can alter the electronic distribution of the entire molecule, potentially influencing its interaction with amino acid residues in the binding pocket. The increased acidity of the carboxylic acid due to the fluorine substitution could enhance the ionic interaction with the key arginine residue in the receptor.[8]
-
Conformational Restriction: The ortho-fluoro substituent can induce a conformational bias in the molecule, restricting the rotation of the phenyl ring relative to the nicotinic acid core. This pre-organization into a specific conformation might be more favorable for binding to the GPR109A receptor, leading to higher potency.
-
Enhanced Binding Interactions: The fluorine atom itself can participate in favorable interactions within the binding pocket, such as hydrogen bonding with suitable donor groups or favorable orthogonal multipolar interactions with aromatic residues.[9]
Based on these principles, it is hypothesized that This compound will exhibit greater potency as a GPR109A agonist compared to 5-phenylnicotinic acid . The ortho-fluoro substitution is likely to enforce a more favorable binding conformation and potentially introduce additional beneficial interactions within the receptor's binding site.
Experimental Workflow for Potency Determination
To empirically validate the predicted difference in potency, a series of well-established in vitro assays targeting GPR109A activation should be performed.
Figure 1: Experimental workflow for comparing the potency of GPR109A agonists.
Detailed Methodologies
1. Cell Culture:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human GPR109A receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. GPR109A Signaling Pathway:
Upon agonist binding, GPR109A couples to the Gi/o family of G-proteins. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a measurable hallmark of receptor activation.
Figure 2: Simplified GPR109A signaling pathway upon agonist binding.
3. cAMP Accumulation Assay:
-
Principle: This assay measures the ability of the test compounds to inhibit forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, leading to a rise in intracellular cAMP. A potent GPR109A agonist will counteract this effect.
-
Protocol:
-
Seed GPR109A-expressing cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and 5-phenylnicotinic acid.
-
Aspirate the culture medium and add the compound dilutions to the cells. Incubate for a specified period (e.g., 30 minutes).
-
Add a solution of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
Incubate for a further period (e.g., 15 minutes).
-
Lyse the cells and detect intracellular cAMP levels using a commercially available kit (e.g., HTRF®, LANCE®, or AlphaScreen®).
-
Measure the signal on a plate reader compatible with the chosen detection technology.
-
Plot the data as a percentage of the forskolin-stimulated response versus the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
4. [35S]GTPγS Binding Assay:
-
Principle: This assay directly measures the activation of G-proteins coupled to the receptor. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.
-
Protocol:
-
Prepare cell membranes from GPR109A-expressing cells.
-
In a 96-well plate, incubate the cell membranes with serial dilutions of the test compounds in the presence of GDP and [35S]GTPγS.
-
After incubation, terminate the reaction and separate the membrane-bound [35S]GTPγS from the unbound nucleotide using filtration over a glass fiber filter plate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding (total binding minus non-specific binding) against the log of the agonist concentration to determine the EC50 value.
-
Conclusion and Future Directions
While direct comparative potency data for this compound and 5-phenylnicotinic acid is not currently available, a comprehensive analysis of the structure-activity relationships of GPR109A agonists strongly suggests that the ortho-fluorinated compound will exhibit enhanced potency. The electron-withdrawing nature of fluorine and the potential for conformational restriction and additional binding interactions are key factors supporting this hypothesis.
To definitively determine the relative potencies, the detailed experimental workflows outlined in this guide should be implemented. The resulting EC50 values from both cAMP and GTPγS binding assays will provide a clear and quantitative comparison of these two compounds. This data will be invaluable for researchers in the field of drug discovery and development, aiding in the design of more potent and selective GPR109A agonists for the treatment of metabolic and inflammatory diseases.
References
-
van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. [Link]
-
Semple, G., et al. (2009). 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 19(8), 2121-2124. [Link]
-
Ahmed, K., et al. (2009). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 76(4), 864-873. [Link]
-
Richman, J. G., et al. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. The Journal of Biological Chemistry, 282(29), 21018-21026. [Link]
-
van Veldhoven, J. P. D., et al. (2011). Structure activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Monash University. [Link]
-
Tuteja, S. (2009). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 11(3), 223-230. [Link]
-
Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 32(50), 5614-5624. [Link]
-
Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(3), 1163-1173. [Link]
-
Rahman, M., et al. (2021). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 16(11), 2177-2185. [Link]
-
Taggart, A. K., et al. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3400-3402. [Link]
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
-
O'Dowd, B. F., et al. (2018). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 8(52), 29681-29705. [Link]
-
Semple, G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623. [Link]
-
Boatman, P. D., et al. (2012). Novel 3,6,7-substituted pyrazolopyrimidines as positive allosteric modulators for the hydroxycarboxylic acid receptor 2 (GPR109A). Journal of Medicinal Chemistry, 55(7), 3563-3567. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 8(1), 10. [Link]
-
Zhou, Y., et al. (2020). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Frontiers in Pharmacology, 11, 589. [Link]
-
Smith, A. M., et al. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1032. [Link]
-
Li, X., et al. (2018). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. European Journal of Medicinal Chemistry, 157, 107-118. [Link]
-
Hudson, B. D., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1916. [Link]
Sources
- 1. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of 5-(2-Fluorophenyl)nicotinic Acid
This guide provides an in-depth comparison of the pharmacokinetic profile of 5-(2-Fluorophenyl)nicotinic acid against its parent compound, nicotinic acid (Niacin/Vitamin B3). Given the limited publicly available, direct experimental data on this compound, this document synthesizes established principles of medicinal chemistry and drug metabolism to predict its pharmacokinetic behavior. Furthermore, it furnishes detailed experimental protocols for researchers to validate these predictions and fully characterize the compound's profile.
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacokinetic performance.[1] This guide will explore the anticipated impact of the 2-fluorophenyl moiety on the absorption, distribution, metabolism, and excretion (ADME) of the nicotinic acid scaffold.
The Pharmacokinetic Benchmark: Nicotinic Acid
To understand the derivative, we must first master the parent compound. Nicotinic acid, at pharmacological doses, is rapidly absorbed orally, with peak plasma concentrations (Tmax) reached within 30-60 minutes.[2] Its plasma half-life is short, approximately one hour, necessitating frequent dosing or the use of extended-release formulations to maintain therapeutic levels.[2][3]
Nicotinic acid undergoes extensive first-pass metabolism in the liver via two primary pathways: a high-affinity conjugation pathway forming nicotinuric acid (NUA), and a low-affinity, high-capacity amidation/oxidation pathway that produces a series of metabolites, including nicotinamide (NAM) and various pyridones.[4][5] The balance between these pathways is dose-dependent.[4] Excretion is primarily renal, with the profile of metabolites in the urine reflecting the metabolic pathway saturation.[6][7][8]
Predicted Pharmacokinetic Profile of this compound
The introduction of a lipophilic 2-fluorophenyl group at the 5-position of the pyridine ring is expected to significantly alter the ADME profile compared to nicotinic acid.
Absorption
Fluorine substitution generally increases the lipophilicity of a molecule. This enhanced lipophilicity can improve passive diffusion across the intestinal membrane, potentially leading to increased oral bioavailability compared to the more polar nicotinic acid. However, the bulky phenyl group could also introduce steric hindrance, which may modulate interactions with membrane transporters.
Distribution
Increased lipophilicity typically leads to higher plasma protein binding (PPB), primarily to albumin for acidic drugs.[9] While nicotinic acid's binding is modest, this compound is predicted to have a significantly higher bound fraction. This would decrease the unbound drug concentration available to exert its pharmacological effect but could also serve as a reservoir, potentially prolonging its duration of action.[10] Consequently, the volume of distribution (Vd) may also increase, reflecting greater partitioning into tissues.
Metabolism
This is where the most significant changes are anticipated. The C-F bond is exceptionally strong, making the fluorophenyl group resistant to metabolic cleavage.
-
Blocked Aromatic Hydroxylation: In non-fluorinated phenyl analogs, the aromatic ring would be a prime target for CYP450-mediated hydroxylation. The presence of fluorine, particularly at the ortho position, can act as a "metabolic shield," preventing this oxidation.
-
Shifting Metabolic Pathways: By blocking potential oxidation on the phenyl ring, metabolism is likely shunted towards the pathways known for nicotinic acid. However, the steric bulk of the substituent may hinder the efficiency of the enzymes responsible for forming nicotinuric acid and nicotinamide. This could decrease the overall rate of metabolism, leading to a longer plasma half-life.
The primary metabolic routes for nicotinic acid are illustrated below. For this compound, the efficiency of these pathways (indicated by dashed arrows) is likely altered due to steric and electronic effects of the substituent.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Dosing: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer a single dose, for example, 10 mg/kg, via oral gavage. For intravenous administration, use a formulation in saline/DMSO and administer via a tail vein.
-
Blood Collection: Collect sparse blood samples (~100 µL) from the tail vein at predetermined time points into heparinized tubes.
-
Sample Processing: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples and an internal standard.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent drug.
-
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key pharmacokinetic parameters.
Plasma Protein Binding Assay Protocol
This assay quantifies the fraction of drug bound to plasma proteins, which influences its distribution and availability.
Methodology:
-
Apparatus: Use a rapid equilibrium dialysis (RED) device.
-
Procedure:
-
Add plasma (from the target species, e.g., human, rat) spiked with this compound to the donor chamber of the RED device.
-
Add phosphate-buffered saline (PBS) to the receiver chamber.
-
Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the semi-permeable membrane.
-
-
Analysis: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Quantification: Determine the drug concentration in both aliquots using LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated based on the concentration difference between the chambers, which reflects the fraction of the drug that was unable to cross the membrane.
Conclusion and Future Directions
The strategic addition of a 2-fluorophenyl group to the nicotinic acid scaffold is predicted to substantially modify its pharmacokinetic profile. The most notable anticipated changes include a reduction in metabolic clearance, leading to a prolonged elimination half-life, and an increase in plasma protein binding. These alterations could offer significant therapeutic advantages, such as improved patient compliance through less frequent dosing and a more sustained pharmacological effect.
However, these predictions require empirical validation. The experimental workflows provided in this guide offer a clear and robust pathway for researchers in drug development to thoroughly characterize the ADME profile of this compound. Such studies are critical to understanding the compound's disposition in the body and are an essential step in its journey from a promising chemical entity to a potential therapeutic agent.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid. Available at: [Link].
-
Menon, R. M., et al. (2007). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy, 64(13_Supplement_8), S10-S16. Available at: [Link].
-
Stern, R. H., et al. (2003). Nicotinic Acid Metabolism. ResearchGate. Available at: [Link].
-
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. Available at: [Link].
-
ResearchGate. Urinary excretion of nicotinuric acid and nicotinic acid, N 1 -methyl-nicotinamide and N 1. Available at: [Link].
-
Singh, S., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link].
-
Acara, M., et al. (1988). Excretion and metabolism of nicotinic acid by the avian kidney. The Journal of Pharmacology and Experimental Therapeutics, 244(3), 797-801. Available at: [Link].
-
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 154(3), 547-555. Available at: [Link].
-
Frazier, E. I., Prather, M. E., & Hoene, E. (1955). Nicotinic acid metabolism in humans. I. The urinary excretion of nicotinic acid and its metabolic derivatives on four levels of dietary intake. The Journal of Nutrition, 56(4), 501-516. Available at: [Link].
-
Sutherland, A., et al. (2003). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. The Journal of Organic Chemistry, 68(6), 2475-2478. Available at: [Link].
-
Bhaumik, S., & Prakash, G. K. S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6825. Available at: [Link].
-
Cefali, E. A., et al. (2007). A comparison of the pharmacokinetics of two different formulations of extended-release niacin. International Journal of Clinical Pharmacology and Therapeutics, 45(11), 604-612. Available at: [Link].
-
Semple, G., et al. (2008). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 18(2), 555-559. Available at: [Link].
-
Benyó, Z., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 46, 445-468. Available at: [Link].
-
Yu, J., et al. (2022). Re‐discover the value of protein binding assessments in hepatic and renal impairment studies and its contributions in drug labels and dose decisions. Clinical and Translational Science, 15(10), 2307-2321. Available at: [Link].
-
Finlay, G. J., & Baguley, B. C. (2000). Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. Cancer Chemotherapy and Pharmacology, 45(5), 417-422. Available at: [Link].
-
Erion, M. D., et al. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of Medicinal Chemistry, 55(5), 2295-2309. Available at: [Link].
-
Neuvonen, P. J., et al. (1991). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology, 32(4), 473-476. Available at: [Link].
-
Shprakh, Z. S., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceuticals, 16(12), 1735. Available at: [Link].
-
Stratford, M. R., et al. (1996). Nicotinamide pharmacokinetics in normal volunteers and patients undergoing palliative radiotherapy. Acta Oncologica, 35(2), 149-154. Available at: [Link].
-
Wikipedia. Niaprazine. Available at: [Link].
-
ResearchGate. Synthesis of nicotinic acid derivative 5a. Available at: [Link].
-
Lang, R., & Hofmann, T. (2019). Urinary Excretion of Niacin Metabolites in Humans After Coffee Consumption. Molecular Nutrition & Food Research, 63(1), e1800788. Available at: [Link].
-
Neuvonen, P. J., et al. (1991). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology, 32(4), 473-476. Available at: [Link].
-
Wikipedia. Atorvastatin. Available at: [Link].
-
Linus Pauling Institute, Oregon State University. (2018). Niacin. Available at: [Link].
-
World Anti-Doping Agency. (2019). The Prohibited List. Available at: [Link].
-
PubChem. Nicotinic Acid. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the pharmacokinetics of two different formulations of extended-release niacin [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Excretion and metabolism of nicotinic acid by the avian kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acid metabolism in humans. I. The urinary excretion of nicotinic acid and its metabolic derivatives on four levels of dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary Excretion of Niacin Metabolites in Humans After Coffee Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re‐discover the value of protein binding assessments in hepatic and renal impairment studies and its contributions in drug labels and dose decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GPR109A Agonists: Benchmarking Against the Elusive 5-(2-Fluorophenyl)nicotinic Acid
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Promise and Challenge of Targeting GPR109A
The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has been a focal point of research for its significant role in metabolic and inflammatory regulation.[1] Expressed predominantly in adipocytes and various immune cells like macrophages and neutrophils, its activation by agonists triggers a cascade of therapeutic effects.[1][2] The most well-known of these is the potent anti-lipolytic action, which historically positioned GPR109A as a prime target for treating dyslipidemia.[2] Beyond lipid metabolism, GPR109A activation exhibits profound anti-inflammatory properties, suggesting its potential in treating conditions like atherosclerosis and neuroinflammation.[2][3][4]
However, the clinical utility of GPR109A agonists has been hampered by a significant and often intolerable side effect: cutaneous flushing.[5] This vasodilation, characterized by redness and a sensation of warmth, is a direct consequence of GPR109A activation in skin cells and has led to poor patient compliance with the archetypal agonist, nicotinic acid (niacin).[5][6][7] Consequently, the quest for novel GPR109A agonists is driven by the dual objectives of retaining the therapeutic benefits while minimizing or eliminating the flushing response. This guide provides a head-to-head comparison of several key GPR109A agonists, with a prospective look at 5-(2-Fluorophenyl)nicotinic acid, a compound of interest whose detailed biological data remains to be fully elucidated in publicly accessible literature.
The GPR109A Signaling Cascade: A Dichotomy of Therapeutic and Adverse Effects
Activation of GPR109A initiates two primary signaling pathways, a canonical G-protein-dependent pathway and a β-arrestin-mediated pathway. The interplay between these pathways is crucial in determining the overall pharmacological effect of an agonist.
G-protein Dependent Signaling: The therapeutic anti-lipolytic effects of GPR109A agonists are primarily mediated through the coupling of the receptor to inhibitory G-proteins (Gi/o).[1] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme in the lipolytic cascade.
β-arrestin Mediated Signaling and the Flushing Response: In contrast, the undesirable flushing effect is largely attributed to the β-arrestin pathway.[8] Upon agonist binding, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This β-arrestin recruitment, particularly in dermal Langerhans cells, initiates a signaling cascade that leads to the synthesis and release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[5] These prostaglandins then act on capillary receptors to cause vasodilation and the characteristic flushing.[5]
Therefore, an ideal GPR109A agonist would exhibit biased agonism, preferentially activating the Gi-mediated pathway while minimizing β-arrestin recruitment.
GPR109A Signaling Pathways.
Comparative Analysis of GPR109A Agonists
A direct, data-driven comparison of this compound is challenging due to the limited availability of its pharmacological data in the public domain. However, by examining a panel of well-characterized GPR109A agonists, we can establish a framework for evaluating potential new chemical entities.
| Compound | Chemical Structure | Potency (EC50/Ki) | Key Characteristics |
| This compound | ![]() | Data not publicly available | A structural analog of nicotinic acid; its fluorination could potentially alter potency, selectivity, and metabolic stability. |
| Nicotinic Acid (Niacin) | ![]() | EC50: ~300 nM | The endogenous and archetypal agonist; effective at lowering lipids but causes significant flushing.[2] |
| Acifran | ![]() | EC50: ~1 µM | A potent, full agonist at both GPR109A and the related GPR109B.[9] |
| MK-1903 | ![]() | EC50: Potent agonist | A potent and selective full agonist for GPR109A.[10][11] |
| Monomethyl fumarate (MMF) | ![]() | Potent agonist | An active metabolite of dimethyl fumarate, used in the treatment of multiple sclerosis and psoriasis, also a potent GPR109A agonist.[10] |
| GSK256073 | ![]() | pEC50: 7.5 (human HCA2) | A potent, selective, and orally active non-flushing GPR109A full agonist.[10] |
Note: The chemical structures are illustrative and based on publicly available information.
Experimental Protocols for Agonist Characterization
To rigorously compare GPR109A agonists and identify candidates with a favorable therapeutic window, a suite of in vitro functional assays is essential. These assays allow for the quantification of an agonist's potency and its propensity to activate the G-protein versus the β-arrestin pathway.
G-Protein Activation Assay: cAMP Measurement
This assay determines the potency of an agonist in activating the Gi-mediated pathway by measuring the inhibition of forskolin-stimulated cAMP production.
Principle: In cells expressing GPR109A, the adenylyl cyclase activator forskolin is used to elevate intracellular cAMP levels. A GPR109A agonist, by activating the Gi pathway, will inhibit adenylyl cyclase and thus reduce the forskolin-induced cAMP accumulation. The magnitude of this reduction is proportional to the agonist's efficacy and potency.
Step-by-Step Methodology:
-
Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Seeding: Seed the cells into a 384-well plate at a density optimized for the assay and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonists (e.g., this compound, niacin) and a reference agonist in assay buffer.
-
Agonist Incubation: Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the negative control) to stimulate cAMP production and incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the cAMP levels against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Workflow for cAMP Assay.
β-Arrestin Recruitment Assay
This assay quantifies the ability of an agonist to induce the interaction between GPR109A and β-arrestin, providing a direct measure of the pathway responsible for flushing.
Principle: Various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET), can be used. In a typical EFC assay (e.g., PathHunter®), GPR109A is fused to a small enzyme fragment, and β-arrestin is fused to a larger, complementing fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
Step-by-Step Methodology:
-
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays that expresses GPR109A and the necessary fusion proteins.
-
Cell Plating: Plate the cells in a 384-well assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonists.
-
Agonist Treatment: Add the agonist dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the log of the agonist concentration and determine the EC50 value for β-arrestin recruitment.
Workflow for β-arrestin Recruitment Assay.
Conclusion and Future Directions
The development of novel GPR109A agonists with an improved side-effect profile remains a significant goal in the pursuit of new treatments for metabolic and inflammatory diseases. While established agonists like niacin have demonstrated clinical efficacy, the associated flushing has limited their widespread use. The next generation of GPR109A-targeting therapeutics will likely emerge from the discovery of biased agonists that selectively engage the therapeutic Gi-mediated pathway.
Although a detailed, data-driven comparison of this compound is not yet possible, its structural similarity to nicotinic acid makes it a compound of interest. The fluorophenyl substitution could potentially enhance its potency, selectivity, or pharmacokinetic properties. The experimental frameworks outlined in this guide provide a clear path for the comprehensive characterization of this compound and other novel GPR109A agonists. By systematically evaluating their activity in both G-protein and β-arrestin signaling pathways, researchers can identify promising candidates for further preclinical and clinical development, ultimately aiming to unlock the full therapeutic potential of targeting GPR109A.
References
- BenchChem. (2025). Application Note: Measuring β-Arrestin Recruitment Induced by the GPR109A Agonist GSK256073. BenchChem.
- Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.
- Tocris Bioscience. (n.d.). Acifran. Tocris.
- Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). Langerhans cells release prostaglandin D2 in response to nicotinic acid.
- Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.
- Boatman, P. D., La-Rochelle, J. M., G-S., S., ... & Semple, G. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry, 55(8), 3644-3666.
- Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
- MedChemExpress. (n.d.). Acifran (AY 25712). MedChemExpress.
- Boatman, P. D., La-Rochelle, J. M., G-S., S., ... & Semple, G. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry, 55(8), 3644-3666.
- Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., ... & Offermanns, S. (2010). Nicotinic acid-and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice.
- Zandi-Nejad, K., Takakura, A., & Singh, I. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal, 27(10), 4110-4120.
- Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- MedChemExpress. (n.d.). GPR109A | Agonists. MedChemExpress.
- Promega Corporation. (n.d.). GPCR Interactions | Beta-Arrestin Recruitment. Promega.
- Zhang, Y., Zhao, L., Wang, Y., Zhang, Y., Chen, Y., Zhang, L., ... & Wang, Y. (2015). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. European journal of medicinal chemistry, 95, 248-257.
- ICE Bioscience. (2024). Advancing GPCR Drug Discovery. ICE Bioscience.
- Zandi-Nejad, K., Takakura, A., & Singh, I. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal, 27(10), 4110-4120.
- Miyazawa, Y., Usui, T., Tanaka, T., Abe, T., Hirano, T., Fushimi, N., ... & Miyachi, H. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & medicinal chemistry letters, 30(11), 127105.
- Digby, J. E., Martinez, F., & Choudhury, R. P. (2013). GPR109A and vascular inflammation.
- Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
- Fabbrini, E., Mohammed, B. S., Korenblat, K. M., Magkos, F., McCrea, J., & Klein, S. (2010). Effect of fenofibrate and niacin on intrahepatic triglyceride content and hepatic insulin sensitivity in obese adults. The Journal of Clinical Endocrinology & Metabolism, 95(6), 2727-2735.
- Gambhir, D., Ananth, S., Veeranan-Karmegam, R., Elangovan, S., Hester, S., Jennings, E., ... & Martin, P. M. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(4), 2208-2217.
- Geisler, C. E., Miller, K. E., Ghimire, S., & Renquist, B. J. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 22(8), 4001.
- Al-Mosauwi, F. M., Al-Hiti, M. K., & Al-Shamma, I. A. (2019). Involvement of the Niacin Receptor GPR109a in the LocalControl of Glucose Uptake in Small Intestine of Type 2Diabetic Mice. International Journal of Pharmaceutical Research, 11(1).
- Papaliodis, D., Boucher, W., & Kempuraj, D. (2018). The mechanism and mitigation of niacin-induced flushing. Journal of orthomolecular medicine, 33(1).
- Life Extension. (n.d.). Niacin Flush vs.
- National Institutes of Health. (n.d.). Mechanisms of Flushing Due to Niacin and Abolition of These Effects. NIH.
- Medical News Today. (2023, March 29). Niacin flush: Why does it occur? Is it dangerous?. Medical News Today.
- Healthline. (2023, February 14). Is Niacin Flush Harmful?. Healthline.
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of HCA2 (GPR109A) in regulating macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niacin flush: Why does it occur? Is it dangerous? [medicalnewstoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(2-Fluorophenyl)nicotinic Acid: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(2-Fluorophenyl)nicotinic acid (CAS No: 705961-96-2), a halogenated organic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the ecosystem.
Hazard Identification and Risk Assessment
Known and Inferred Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Aquatic Toxicity: The parent compound, nicotinic acid, is classified as harmful to aquatic life.[3] The introduction of a fluorophenyl group may alter this profile, and as a precaution, it should be treated as potentially harmful to aquatic organisms.
The presence of a carbon-fluorine bond places this compound in the category of fluorinated organic compounds. Such compounds can be persistent in the environment, and their improper disposal is a significant concern.[4][5]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1][2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [1][2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [1][2] |
| Hazardous to the aquatic environment — acute hazard (Category 3) | H402: Harmful to aquatic life (inferred from nicotinic acid) |
Personal Protective Equipment (PPE) and Handling Precautions
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[5]
-
Hand Protection: Chemically resistant gloves are mandatory. Given the nature of the compound, consult the glove manufacturer's compatibility chart. Double-gloving is a recommended best practice for enhanced protection.[5]
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities, a chemical-resistant apron should be worn.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][6]
Safe Handling Practices:
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Wash hands thoroughly after handling.[1]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7]
Spill Management Protocol
Accidents can happen, but with a clear and rehearsed spill response plan, risks can be effectively mitigated.
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill zone.
-
Don Appropriate PPE: Ensure you are wearing the correct protective gear.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate Immediately: If the spill is large or in a poorly ventilated area, evacuate the laboratory immediately.
-
Activate Emergency Response: Contact your institution's emergency response team.
-
Provide Information: Be prepared to provide the name of the chemical and any relevant hazard information to the emergency responders.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designated Waste Container: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Halogenated Organic Waste Stream: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated organic waste, as this can complicate the final disposal process and increase costs.
-
Solid vs. Liquid Waste: If the waste is in a solid form, it should be collected in a container designated for solid halogenated organic waste. If it is dissolved in a solvent, it should be collected in a container for liquid halogenated organic waste.
Step 2: Waste Container Labeling
Accurate and detailed labeling is a legal requirement and a critical safety measure. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or lab supervisor
Step 3: Storage of Waste
Waste containers must be stored in a designated satellite accumulation area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Container Integrity: Ensure the waste container is always securely closed, except when adding waste. The container must be in good condition and compatible with the chemical.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
High-Temperature Incineration: Due to the stable carbon-fluorine bond, high-temperature incineration is a promising method for the complete destruction of fluorinated organic compounds.[4][8] This process breaks down the molecule into less harmful components.
-
Hazardous Waste Landfill: If incineration is not available, disposal in a permitted hazardous waste landfill is an alternative.[4] These landfills are engineered with multiple layers of liners and leachate collection systems to prevent environmental contamination.
Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste. Follow their guidelines for scheduling a waste pickup.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to the outlined disposal procedures, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to safety and sustainability is integral to the advancement of science.
References
- 1. aaronchem.com [aaronchem.com]
- 2. achmem.com [achmem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-(2,4-DIFLUOROPHENYL)NICOTINIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. epa.gov [epa.gov]
A Researcher's Guide to Safely Handling 5-(2-Fluorophenyl)nicotinic Acid: From Personal Protective Equipment to Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research, the introduction of novel chemical compounds necessitates a rigorous and proactive approach to laboratory safety. This guide provides essential, actionable information for handling 5-(2-Fluorophenyl)nicotinic acid, ensuring the well-being of laboratory personnel and the integrity of research outcomes. As a synthesized guide from a Senior Application Scientist's perspective, this document goes beyond a simple checklist, offering the rationale behind each safety protocol.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
While a comprehensive toxicological profile for this compound may not be publicly available, its chemical structure—containing a fluorophenyl group and a nicotinic acid moiety—warrants a cautious approach. Aromatic carboxylic acids can be irritants, and fluorinated organic compounds require special handling considerations. Therefore, a risk assessment should assume the compound is potentially hazardous upon inhalation, skin contact, eye contact, and ingestion.
Assumed Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1]
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.[1]
-
Unknown Systemic Effects: The full biological impact is likely uncharacterized. A conservative approach is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate barriers is critical to prevent accidental exposure.[2][3][4]
| PPE Component | Specifications & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: These materials offer good resistance to a range of chemicals.[3][5] Double-gloving is recommended during extensive handling to provide an additional layer of protection. |
| Eye & Face Protection | Chemical Splash Goggles and Face Shield: Goggles provide a seal around the eyes to protect against dust and splashes.[2][6][7] A face shield should be worn over goggles when there is a significant risk of splashing.[6] |
| Body Protection | Chemical-Resistant Lab Coat: A fully fastened lab coat protects the skin and personal clothing from contamination.[8][9] For tasks with a higher risk of spills, a chemical-resistant apron may be necessary.[3] |
| Respiratory Protection | NIOSH-Approved Respirator: When handling the powder outside of a certified chemical fume hood, a respirator is essential to prevent inhalation of airborne particles.[3][5] The specific type of respirator should be determined by a formal risk assessment. |
Engineering Controls and Safe Handling Workflow
The primary engineering control for handling powdered this compound is a certified chemical fume hood. This minimizes the risk of inhalation exposure.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
4.1. Preparation:
-
Verify Fume Hood: Ensure the chemical fume hood has a current certification and that the airflow is adequate.
-
Gather Materials: Collect all necessary glassware, spatulas, and pre-labeled waste containers.
-
Don PPE: Put on your lab coat, followed by eye and face protection, and finally, gloves.
4.2. Aliquoting and Handling:
-
Work in Fume Hood: Conduct all manipulations of the solid compound within the fume hood.
-
Minimize Dust: Handle the powder gently to avoid creating airborne dust.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately.
4.3. Decontamination:
-
Wipe Down: Decontaminate all surfaces with an appropriate solvent and cleaning agent.[10]
-
Clean Glassware: Clean all used glassware according to your laboratory's standard operating procedures.
Spill and Exposure Emergency Plan
5.1. Spill Response:
-
Minor Spill (inside a fume hood):
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) office.[9]
-
5.2. Exposure Procedures:
-
Skin Contact: Immediately flush the affected skin with water for at least 15 minutes and remove contaminated clothing.[6][11] Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh paper, absorbent pads) must be placed in a clearly labeled hazardous waste container.[6][9]
-
Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous waste container.[6] Do not dispose of down the drain.[12]
-
Decontamination of "Empty" Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Given the presence of fluorine, it is prudent to follow disposal guidelines for fluorinated organic compounds.[6] Incineration at a licensed hazardous waste facility is a potential disposal method for such compounds.[13]
References
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- Chemical Spills in Laboratories. (2017, October 13). UW Environmental Health & Safety.
- Spill in Laboratory. (n.d.). National Institutes of Health Office of Research Services.
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency.
- Chemical Spill Response Procedure. (n.d.).
- Laboratory Chemical Spill Guidelines. (n.d.). Brooklyn College.
- How to Choose PPE for Chemical Work. (2025, October 23).
- Video: Proper Use of Personal Protective Equipment PPE. (2017, July 14). JoVE.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). EHS Insight.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DTI.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
- Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
- Cleaning up PFAS with PFAS will backfire, warn scientists. (2026, January 5). Envirotec Magazine.
- Aromatic carboxylic acid prepar
- Safety d
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- Aromatic Carboxylic Acid Prepar
- making carboxylic acids. (n.d.). Chemguide.
- Preparation of Carboxylic Acids. (n.d.). Chemistry Steps.
- Safety Data Sheet. (2025, October 15). Cayman Chemical.
- 2-(3-fluorophenyl)nicotinic acid. (n.d.). AK Scientific, Inc.
- Safety Data Sheet: Nicotinic acid. (n.d.). Carl ROTH.
Sources
- 1. aksci.com [aksci.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. falseguridad.com [falseguridad.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 8. acs.org [acs.org]
- 9. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 10. burrell.edu [burrell.edu]
- 11. Spill in Laboratory [ors.od.nih.gov]
- 12. download.basf.com [download.basf.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

